molecular formula C9H8N2O2 B11911076 4-Methyl-1,8-naphthyridine-2,7-diol CAS No. 7668-02-2

4-Methyl-1,8-naphthyridine-2,7-diol

Cat. No.: B11911076
CAS No.: 7668-02-2
M. Wt: 176.17 g/mol
InChI Key: DYXXFJOZBXIFML-UHFFFAOYSA-N
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Description

4-Methyl-1,8-naphthyridine-2,7-diol, registered under CAS number 7668-02-2, is a chemical compound with the molecular formula C9H8N2O2 and a molecular weight of 176.17 g/mol . This naphthyridine derivative is characterized by a density of approximately 1.36 g/cm³ and a high predicted boiling point of 674°C at 760 mmHg, indicating good thermal stability for research applications . The compound features a naphthyridine core structure substituted with hydroxyl and methyl groups, which are significant for modulating its electronic properties and potential for forming hydrogen bonds, as reflected in its topological polar surface area (PSA) of 65.72 Ų . As a member of the 1,8-naphthyridine family, which is known for its diverse biological activities, this diol derivative serves as a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery research . Researchers utilize this compound primarily for the development of novel pharmacologically active molecules. Its structural motif is frequently explored in the creation of compounds with potential antibacterial, anticancer, and other therapeutic properties. The compound is intended for research use only and is not for diagnostic, therapeutic, or any other human use. Proper handling procedures should be followed, and it is recommended to store the material in a sealed container under dry conditions at room temperature.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7668-02-2

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

4-methyl-1,8-dihydro-1,8-naphthyridine-2,7-dione

InChI

InChI=1S/C9H8N2O2/c1-5-4-8(13)11-9-6(5)2-3-7(12)10-9/h2-4H,1H3,(H2,10,11,12,13)

InChI Key

DYXXFJOZBXIFML-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC2=C1C=CC(=O)N2

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 4-Methyl-1,8-naphthyridine-2,7-diol: Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Methyl-1,8-naphthyridine-2,7-diol, a heterocyclic compound of interest to researchers and professionals in drug development. Due to tautomerism, this compound is frequently represented and studied in its more stable dione form, 4-methyl-1,8-naphthyridine-2,7(1H,8H)-dione. This document will address this equilibrium while focusing on the synthesis and characterization of the core structure.

Physicochemical Properties

A summary of the key physicochemical properties for 4-methyl-1,8-naphthyridine-2,7(1H,8H)-dione is presented below. These values are crucial for understanding the compound's behavior in various experimental and biological settings.

PropertyValueSource
Molecular FormulaC₉H₈N₂O₂[1][2]
Molecular Weight176.175 g/mol [1]
Monoisotopic Mass176.058577502 Da[1][2]
XLogP3-AA-0.7[1][2]
Hydrogen Bond Donor Count2[1]
Hydrogen Bond Acceptor Count2[1]
Topological Polar Surface Area58.2 Ų[1]
Heavy Atom Count13[1]
Complexity388[1]

Synthesis Protocol

The synthesis of the 1,8-naphthyridine scaffold can be achieved through various established methods, including the Friedländer and Gould-Jacobs reactions.[3][4] A plausible and commonly employed synthetic route for this compound involves a condensation reaction. The following is a representative experimental protocol.

Synthesis of this compound via Condensation Reaction

Materials:

  • 2,6-diaminopyridine

  • Ethyl acetoacetate

  • Polyphosphoric acid (PPA)

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Filtration apparatus

  • Reaction vessel with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Condensation: In a round-bottom flask, dissolve 2,6-diaminopyridine and a molar excess of ethyl acetoacetate in ethanol.

  • Cyclization: Add polyphosphoric acid to the mixture and heat under reflux for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Neutralization and Precipitation: After cooling to room temperature, the reaction mixture is carefully poured into ice-cold water. The resulting solution is neutralized with a sodium hydroxide solution until a precipitate is formed.

  • Isolation: The crude product is collected by filtration, washed with cold water, and dried.

  • Purification: The crude solid is purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the final product.

Characterization Workflow

A standard workflow for the characterization of the synthesized this compound is essential to confirm its identity, purity, and structure.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural & Purity Analysis cluster_spectroscopy Spectroscopic Techniques Synthesis Synthesis of Crude Product Purification Purification (Recrystallization) Synthesis->Purification TLC TLC Analysis Purification->TLC MeltingPoint Melting Point Determination Purification->MeltingPoint Spectroscopy Spectroscopic Analysis Purification->Spectroscopy Purity Purity Assessment (HPLC) Spectroscopy->Purity NMR NMR (¹H, ¹³C) Spectroscopy->NMR MS Mass Spectrometry (MS) Spectroscopy->MS IR FTIR Spectroscopy Spectroscopy->IR UVVis UV-Vis Spectroscopy Spectroscopy->UVVis G cluster_discovery Drug Discovery & Development Compound 4-Methyl-1,8-naphthyridine- 2,7-diol Screening Biological Screening (e.g., Anticancer, Antimicrobial) Compound->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization Hit->Lead Preclinical Preclinical Studies Lead->Preclinical

References

Spectroscopic and Synthetic Approaches to 4-Methyl-1,8-naphthyridine-2,7-diol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis and synthetic methodologies relevant to 4-Methyl-1,8-naphthyridine-2,7-diol. Given the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document leverages data from closely related 1,8-naphthyridine analogues to provide a predictive framework for its characterization. The guide also outlines a plausible synthetic route and standard experimental protocols for its spectroscopic analysis, aiming to equip researchers with the necessary information to synthesize and characterize this molecule of interest.

Introduction to this compound

This compound, also known as 4-methyl-1,8-naphthyridine-2,7(1H,8H)-dione, belongs to the 1,8-naphthyridine class of heterocyclic compounds.[1] This scaffold is of significant interest in medicinal chemistry and drug development due to the broad spectrum of biological activities exhibited by its derivatives, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[2][3][4] Understanding the spectroscopic and chemical properties of new derivatives like this compound is crucial for the development of novel therapeutics.

Chemical Structure and Properties:

PropertyValue
Molecular Formula C₉H₈N₂O₂
Molecular Weight 176.17 g/mol
CAS Number 7668-02-2
Predicted XlogP -0.7
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 2

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the chemical structure of organic molecules. The expected chemical shifts for this compound are predicted based on related structures.

Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
NH (Position 1)~11.0 - 12.0br s-
NH (Position 8)~10.0 - 11.0br s-
H5~7.8 - 8.2d~8.0
H6~6.3 - 6.7d~8.0
H3~6.0 - 6.4s-
CH₃ (Position 4)~2.1 - 2.5s-

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

CarbonPredicted Chemical Shift (δ, ppm)
C7 (C=O)~160 - 165
C2 (C=O)~158 - 163
C4a~145 - 150
C8a~138 - 142
C5~120 - 125
C4~115 - 120
C6~110 - 115
C3~105 - 110
CH₃~15 - 20
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The following table lists the expected characteristic IR absorption bands for this compound.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3200 - 2800Broad, StrongN-H stretching (amide)
1680 - 1640StrongC=O stretching (amide)
1620 - 1580MediumC=C and C=N stretching (aromatic)
1480 - 1400MediumC-H bending (methyl)
800 - 750StrongC-H out-of-plane bending (aromatic)
Mass Spectrometry

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Table 4: Predicted Mass Spectrometry Data

IonPredicted m/z
[M+H]⁺177.0659
[M+Na]⁺199.0478
[M-H]⁻175.0513

Synthetic Approach and Experimental Protocols

While a specific protocol for this compound is not detailed in the literature, a plausible synthetic route can be designed based on established methods for 1,8-naphthyridine synthesis, such as the Gould-Jacobs reaction.[5]

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_product Product 2_aminopyridine 2-Amino-6-methylpyridine condensation Condensation 2_aminopyridine->condensation malonic_ester Diethyl malonate malonic_ester->condensation cyclization Thermal Cyclization condensation->cyclization target_molecule This compound cyclization->target_molecule

Caption: General workflow for the synthesis of this compound.

Proposed Synthesis Protocol
  • Condensation: 2-Amino-6-methylpyridine is reacted with diethyl malonate in the presence of a base (e.g., sodium ethoxide) in an appropriate solvent like ethanol. The reaction mixture is heated under reflux for several hours to form the intermediate diethyl (6-methylpyridin-2-ylamino)malonate.

  • Thermal Cyclization: The intermediate from the previous step is heated at a high temperature (typically 240-260 °C) in a high-boiling point solvent such as diphenyl ether or Dowtherm A. This high-temperature condition facilitates the intramolecular cyclization to form the 1,8-naphthyridine ring system.

  • Purification: The reaction mixture is cooled, and the crude product is precipitated by the addition of a non-polar solvent like hexane. The solid product is then collected by filtration and purified by recrystallization from a suitable solvent (e.g., ethanol, DMF, or acetic acid).

Spectroscopic Analysis Protocols

The following are general protocols for the spectroscopic characterization of the synthesized this compound.

  • NMR Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • ¹H NMR: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Use the residual solvent peak of DMSO-d₆ (δ 2.50 ppm) as an internal reference.

    • ¹³C NMR: Acquire the spectrum on the same instrument, using the DMSO-d₆ solvent peak (δ 39.52 ppm) as an internal reference.

  • IR Spectroscopy:

    • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

    • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • UV-Vis Spectroscopy:

    • Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-grade solvent (e.g., ethanol, methanol, or DMSO).

    • Data Acquisition: Record the absorption spectrum over a wavelength range of 200-800 nm using a double-beam UV-Vis spectrophotometer.

  • Mass Spectrometry:

    • Technique: Use Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap).

    • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to aid ionization.

Potential Biological Significance and Signaling Pathways

Derivatives of 1,8-naphthyridine are known to possess a wide array of biological activities.[6] While the specific mechanism of action for this compound has not been elucidated, compounds with this core structure have been reported to act as:

  • Anticancer agents: Some 1,8-naphthyridine derivatives have been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication in cancer cells.[7]

  • Antimicrobial agents: The well-known antibiotic nalidixic acid is a 1,8-naphthyridine derivative that inhibits bacterial DNA gyrase.[7]

  • Enzyme inhibitors: Various kinases, which are key components of cellular signaling pathways, have been targeted by 1,8-naphthyridine-based inhibitors.[3]

Biological_Investigation_Workflow target_compound This compound cell_based_assays Cell-based Assays (e.g., Cytotoxicity, Proliferation) target_compound->cell_based_assays target_identification Target Identification (e.g., Kinase Profiling, Affinity Chromatography) cell_based_assays->target_identification mechanism_of_action Mechanism of Action Studies (e.g., Western Blot, qPCR) target_identification->mechanism_of_action in_vivo_studies In Vivo Studies (Animal Models) mechanism_of_action->in_vivo_studies

Caption: A logical workflow for investigating the biological activity of this compound.

Further research is required to determine the specific biological targets and signaling pathways modulated by this compound. The workflow above illustrates a typical progression for such an investigation.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic and synthetic aspects of this compound. While direct experimental data is currently sparse, the provided predictive data and generalized protocols offer a solid starting point for researchers and drug development professionals. The synthesis and characterization of this and related novel 1,8-naphthyridine derivatives will undoubtedly contribute to the discovery of new therapeutic agents.

References

4-Methyl-1,8-naphthyridine-2,7-diol chemical properties and structure

Author: BenchChem Technical Support Team. Date: November 2025

An Overview of a Sparsely Characterized Naphthyridine Derivative

This technical guide addresses the chemical properties and structure of 4-Methyl-1,8-naphthyridine-2,7-diol. Despite a comprehensive search of available scientific literature and chemical databases, it is important to note that this specific compound is not extensively characterized. Consequently, detailed experimental data regarding its physicochemical properties, biological activity, and associated signaling pathways are largely unavailable. This guide summarizes the existing information and provides a broader context based on the well-documented field of 1,8-naphthyridine derivatives.

Chemical Structure and Properties

This compound exists in tautomeric forms, with the dione form, 4-methyl-1,8-naphthyridine-2,7(1H,8H)-dione, being prevalent. This tautomerism is a common feature of hydroxylated naphthyridine rings.

Structure:

The chemical structure consists of a naphthyridine core, which is a diazaphenanthrene, with a methyl group at position 4 and hydroxyl groups at positions 2 and 7. In its more stable dione form, these are represented as carbonyl groups with adjacent nitrogen atoms being protonated.

Chemical Identity:

PropertyValueSource
IUPAC Name This compound-
Tautomeric Form 4-methyl-1,8-naphthyridine-2,7(1H,8H)-dione-
CAS Number 7668-02-2[1][2]
Molecular Formula C₉H₈N₂O₂[2]
Molecular Weight 176.17 g/mol [2]

Physicochemical Properties:

Detailed experimental data for properties such as melting point, boiling point, and solubility are not available in the reviewed literature. However, some computational predictions have been reported:

PropertyPredicted ValueSource
XLogP3-AA -0.7[2]
Hydrogen Bond Donor Count 2[2]
Hydrogen Bond Acceptor Count 2[2]
Topological Polar Surface Area 58.2 Ų[2]

Spectroscopic Data

Experimentally obtained spectroscopic data such as ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and IR spectra for this compound are not available in the public domain.

Synthesis and Experimental Protocols

While general synthetic methods for 1,8-naphthyridine derivatives are well-established, a specific, detailed experimental protocol for the synthesis of this compound could not be located. The synthesis of the 1,8-naphthyridine core often involves the condensation of aminopyridines with dicarbonyl compounds or their equivalents.

Biological Activity and Signaling Pathways

There are no specific studies detailing the biological activity or the signaling pathways associated with this compound. However, the 1,8-naphthyridine scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[3][4]

Derivatives of 1,8-naphthyridine have been reported to exhibit a wide range of pharmacological activities, including:

  • Antimicrobial[3]

  • Anticancer[5]

  • Anti-inflammatory[3]

  • Antiviral[3]

The biological effects of these compounds are often attributed to their ability to intercalate with DNA or inhibit key enzymes such as topoisomerases.[6]

Due to the lack of specific data for this compound, no signaling pathway or experimental workflow diagrams can be provided.

Conclusion

This compound is a chemical entity for which basic identification is available, but comprehensive experimental characterization is lacking in the current scientific literature. Researchers and drug development professionals interested in this specific molecule may need to undertake its synthesis and subsequent detailed characterization to elucidate its chemical and biological properties. The broader family of 1,8-naphthyridine derivatives, however, remains a promising area for the discovery of new therapeutic agents.[1][7]

References

An In-depth Technical Guide on the Solubility of 4-Methyl-1,8-naphthyridine-2,7-diol

Author: BenchChem Technical Support Team. Date: November 2025

The 1,8-naphthyridine core is a significant scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1][2]. The solubility of such compounds is a critical parameter that influences their bioavailability, formulation, and efficacy. Understanding the solubility of 4-Methyl-1,8-naphthyridine-2,7-diol is therefore a crucial step in its potential development as a therapeutic agent.

Predicted Solubility Profile

The chemical structure of this compound, featuring a bicyclic aromatic system with two hydroxyl groups and a methyl group, suggests a molecule with moderate polarity. The two hydroxyl groups are capable of hydrogen bonding, which would likely contribute to its solubility in polar protic solvents such as water, ethanol, and methanol. The presence of the aromatic rings and the methyl group introduces some nonpolar character, which may allow for some solubility in less polar organic solvents. However, strong intermolecular hydrogen bonding between the diol molecules could also lead to lower solubility in nonpolar solvents.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Ethanol, MethanolLikely SolubleThe two hydroxyl groups can form strong hydrogen bonds with protic solvents.
Polar Aprotic DMSO, DMF, AcetonitrileModerately SolubleThe polar nature of the solvent can interact with the polar functional groups of the solute, but the lack of hydrogen bond donation from the solvent may limit solubility.
Nonpolar Hexane, TolueneLikely InsolubleThe overall polarity of the molecule due to the hydroxyl groups is likely too high for significant interaction with nonpolar solvents.
Aqueous Acid 5% HClLikely SolubleThe nitrogen atoms in the naphthyridine ring system can be protonated, forming a more soluble salt.[3][4]
Aqueous Base 5% NaOHLikely SolubleThe hydroxyl groups are phenolic in nature and can be deprotonated by a strong base to form a more soluble phenoxide salt.[4][5]

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid organic compound like this compound. This protocol is based on standard laboratory techniques for solubility assessment[3][5][6].

Materials and Equipment:
  • This compound (solid)

  • A selection of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane, 5% HCl, 5% NaOH)

  • Small test tubes or vials

  • Vortex mixer

  • Analytical balance

  • Spatula

  • pH paper or pH meter

Procedure:
  • Preparation: Label a series of clean, dry test tubes with the names of the different solvents to be tested.

  • Sample Addition: Accurately weigh a small amount of this compound (e.g., 10 mg) and add it to each labeled test tube.

  • Solvent Addition: Add a specific volume of the corresponding solvent (e.g., 1 mL) to each test tube.

  • Mixing: Vigorously mix the contents of each test tube using a vortex mixer for a set period (e.g., 1-2 minutes) to facilitate dissolution.

  • Observation: After mixing, visually inspect each tube to determine if the solid has completely dissolved. If the solid has dissolved, the compound is considered soluble in that solvent under these conditions. If solid material remains, the compound is considered insoluble or sparingly soluble.

  • pH Testing (for aqueous solutions): For the test tube containing water, use pH paper or a pH meter to determine the acidity or basicity of the resulting solution. An acidic pH may indicate the presence of an acidic functional group, while a basic pH suggests a basic functional group[3][4].

  • Acid/Base Solubility: For samples that are insoluble in water, their solubility in 5% HCl and 5% NaOH can provide information about the presence of basic and acidic functional groups, respectively[3][4][5].

Diagrams

The following diagrams illustrate the logical workflow for determining the solubility of an unknown organic compound and a potential signaling pathway that could be investigated for 1,8-naphthyridine derivatives based on their known biological activities.

experimental_workflow cluster_0 Solubility Determination Workflow start Start with Unknown Compound add_water Add Water and Mix start->add_water observe_water Observe Solubility add_water->observe_water test_ph Test pH of Aqueous Solution observe_water->test_ph Soluble add_hcl Add 5% HCl observe_water->add_hcl Insoluble end End test_ph->end observe_hcl Observe Solubility add_hcl->observe_hcl add_naoh Add 5% NaOH observe_hcl->add_naoh Insoluble observe_hcl->end Soluble (Basic Compound) observe_naoh Observe Solubility add_naoh->observe_naoh add_org_solvent Test in Organic Solvents observe_naoh->add_org_solvent Insoluble observe_naoh->end Soluble (Acidic Compound) add_org_solvent->end

Caption: A flowchart of the experimental workflow for determining the solubility of an organic compound.

signaling_pathway cluster_1 Hypothetical Signaling Pathway Inhibition compound 4-Methyl-1,8-naphthyridine- 2,7-diol receptor Cell Surface Receptor (e.g., EGFR, VEGFR) compound->receptor Inhibits kinase_cascade Kinase Cascade (e.g., MAPK/ERK Pathway) receptor->kinase_cascade transcription_factor Transcription Factor (e.g., AP-1, NF-κB) kinase_cascade->transcription_factor cellular_response Cellular Response (Proliferation, Angiogenesis) transcription_factor->cellular_response

Caption: A hypothetical signaling pathway that could be targeted by 1,8-naphthyridine derivatives.

References

An In-depth Technical Guide to CAS Number 7668-02-2: Properties and Scientific Context

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical entity registered under CAS number 7668-02-2, identified as 4-methyl-1,8-naphthyridine-2,7-diol. Due to the limited availability of specific experimental data for this compound in published literature, this document summarizes its known physicochemical properties and places it within the broader, well-researched context of the 1,8-naphthyridine scaffold. The guide covers general synthetic approaches, known biological activities, and mechanisms of action of related 1,8-naphthyridine derivatives, offering a valuable resource for researchers interested in this chemical family.

Introduction to this compound (CAS 7668-02-2)

This compound is a heterocyclic organic compound. It belongs to the 1,8-naphthyridine class of molecules, which are bicyclic structures containing two nitrogen atoms in a fused pyridine ring system.[1] The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[2][3] It is important to note that this compound can exist in tautomeric forms, including the dione form, 4-methyl-1,8-naphthyridine-2,7(1H,8H)-dione.[4] While specific experimental studies on CAS 7668-02-2 are scarce, the known properties of its parent scaffold provide a strong basis for understanding its potential chemical and biological characteristics.

Physicochemical Properties

Quantitative data for CAS 7668-02-2 is limited to predicted values derived from its chemical structure. The following table summarizes the available information.

PropertyValueSource
CAS Number 7668-02-2
Molecular Formula C₉H₈N₂O₂[5]
Molecular Weight 176.176 g/mol [4]
IUPAC Name 4-methyl-1,8-dihydro-1,8-naphthyridine-2,7-dione[5]
SMILES CC1=CC(=O)NC2=C1C=CC(=O)N2[5]
InChI InChI=1S/C9H8N2O2/c1-5-4-8(13)11-9-6(5)2-3-7(12)10-9/h2-4H,1H3,(H2,10,11,12,13)[5]
Monoisotopic Mass 176.05858 Da[5]
Predicted XlogP -0.7[5]
Topological Polar Surface Area 58.2 Ų[4]
Hydrogen Bond Donor Count 2[4]
Hydrogen Bond Acceptor Count 2[4]

Synthesis and Reactivity of the 1,8-Naphthyridine Scaffold

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the cited literature, the synthesis of the 1,8-naphthyridine core is well-documented. These general methods can be adapted to produce a wide range of derivatives.

General Synthetic Strategies

Several classic named reactions are employed for the synthesis of 1,8-naphthyridines, typically starting from 2-aminopyridine derivatives.

  • Friedländer Annulation: This is a widely used method for synthesizing quinolines and their aza-analogs, including 1,8-naphthyridines. It involves the condensation of a 2-aminonicotinaldehyde or ketone with a compound containing a reactive α-methylene group. A greener modification of this reaction has been developed using water as a solvent.[6]

  • Gould-Jacobs Reaction: This reaction involves the condensation of a 2-aminopyridine derivative with diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization to form the 4-hydroxy-1,8-naphthyridine-3-carboxylate scaffold.[7]

  • Skraup-Doebner-von Miller Synthesis: This method and its variations involve the reaction of an aminopyridine with α,β-unsaturated carbonyl compounds or their precursors (like glycerol, which dehydrates to acrolein).[8]

The following diagram illustrates a generalized workflow for the synthesis of 1,8-naphthyridine derivatives.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product A 2-Aminopyridine Derivative C Condensation & Cyclization (e.g., Friedländer, Gould-Jacobs) A->C B Carbonyl Compound (e.g., β-ketoester, α,β-unsaturated ketone) B->C D Substituted 1,8-Naphthyridine Core C->D Formation of fused ring system

Caption: Generalized synthetic workflow for 1,8-naphthyridine derivatives.

Biological Activities and Potential Mechanisms of Action

The 1,8-naphthyridine scaffold is associated with a broad spectrum of biological activities.[2][3][9][10] While the specific activity of CAS 7668-02-2 is not documented, understanding the roles of its structural analogs is crucial for predicting its potential applications.

Known Biological Activities of 1,8-Naphthyridine Derivatives
  • Antimicrobial Activity: The earliest and most well-known application of this scaffold is in antibacterial agents. Nalidixic acid, the first quinolone antibiotic, is a 1,8-naphthyridine derivative.[1][11] Many other fluoroquinolone antibiotics also incorporate this core structure.[10]

  • Anticancer Activity: Numerous 1,8-naphthyridine derivatives have been investigated as potential anticancer agents.[9][12] They can exert their effects through various mechanisms, including the inhibition of topoisomerase II and modulation of DNA conformation.[12] Voreloxin, a topoisomerase II inhibitor that was in clinical trials for leukemia, is a prominent example.[9]

  • PARP Inhibition: Some naphthyridine derivatives have been identified as inhibitors of Poly(ADP-ribose) polymerase (PARP).[13] PARP enzymes, particularly PARP1, are crucial for DNA repair. Inhibiting PARP in cancers with existing DNA repair defects (like those with BRCA mutations) can lead to synthetic lethality and tumor cell death.

  • Other Activities: The versatility of the 1,8-naphthyridine scaffold has led to its exploration for a wide range of other therapeutic applications, including antiviral, anti-inflammatory, and neuroprotective activities.[2][3]

Potential Signaling Pathway: PARP Inhibition

Given that some naphthyridine-containing compounds exhibit PARP inhibitory activity, it is a plausible, though unverified, mechanism of action for novel derivatives. The diagram below illustrates the central role of PARP in DNA single-strand break repair and how its inhibition can lead to cell death in cancer cells with homologous recombination deficiencies.

G cluster_pathway PARP-mediated DNA Repair and Inhibition cluster_inhibition Therapeutic Intervention cluster_outcome Cellular Outcome DNA_damage DNA Single-Strand Break (SSB) PARP PARP Enzyme DNA_damage->PARP recruits Replication_Fork Replication Fork Stalling DNA_damage->Replication_Fork leads to PAR Poly(ADP-ribose) (PAR) chain PARP->PAR synthesizes Repair_Proteins DNA Repair Proteins (e.g., XRCC1) PAR->Repair_Proteins recruits SSB_Repair SSB Repair Repair_Proteins->SSB_Repair mediates DSB DNA Double-Strand Break (DSB) Replication_Fork->DSB causes Apoptosis Apoptosis (Synthetic Lethality) DSB->Apoptosis triggers PARP_Inhibitor PARP Inhibitor (e.g., Naphthyridine derivative) PARP_Inhibitor->PARP inhibits HR_Deficient Homologous Recombination Deficient Cancer Cell (e.g., BRCA mutant) HR_Deficient->DSB cannot repair

Caption: Role of PARP in DNA repair and the mechanism of synthetic lethality.

Conclusion

While CAS number 7668-02-2, this compound, is a compound with a defined chemical structure, it remains largely uncharacterized in the scientific literature. There is a notable absence of published experimental protocols, spectral data, and biological activity studies specifically for this molecule. However, its identity as a 1,8-naphthyridine derivative places it in a class of compounds of significant interest to medicinal chemists and drug development professionals. The extensive research on the synthesis and diverse biological activities of the 1,8-naphthyridine scaffold provides a strong foundation for future investigations into this and related molecules. Researchers are encouraged to use the general synthetic and analytical methods established for this class of compounds to explore the potential of this compound in various therapeutic areas.

References

The Diverse Biological Activities of 1,8-Naphthyridine Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

The 1,8-naphthyridine scaffold, a nitrogen-containing heterocyclic system, has garnered significant attention in medicinal chemistry and drug discovery.[1][2] Its versatile synthesis, reactivity, and wide range of biological activities make it a privileged structure in the development of novel therapeutic agents.[2] This guide provides an in-depth overview of the significant biological activities of 1,8-naphthyridine derivatives, focusing on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. It includes quantitative data, detailed experimental protocols, and visualizations of key mechanisms and workflows to support researchers and drug development professionals.

Anticancer Activity

1,8-Naphthyridine derivatives have demonstrated potent cytotoxic activity against a variety of cancer cell lines.[3][4] Their mechanisms of action are diverse, often involving the inhibition of critical enzymes involved in cell proliferation and survival, such as topoisomerases and protein kinases.[5][6]

Mechanism of Action
  • Topoisomerase Inhibition: Certain derivatives, like voreloxin, are known to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair.[6][7] This inhibition leads to DNA damage and ultimately triggers apoptosis in cancer cells.

  • Kinase Inhibition: Many 1,8-naphthyridine derivatives act as inhibitors of various protein kinases, which are key components of signaling pathways that regulate cell growth, differentiation, and survival.[8][9] Targets include Epidermal Growth Factor Receptor (EGFR), Casein Kinase 2 (CK2), and c-Met kinase, making these compounds promising candidates for targeted cancer therapy.[5][10]

General Kinase Inhibition Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, c-Met) Ligand->RTK Binds & Activates ADP ADP RTK->ADP Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) RTK->Downstream Phosphorylates & Activates Naphthyridine 1,8-Naphthyridine Derivative Naphthyridine->RTK Blocks ATP Binding Site ATP ATP ATP->RTK Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Promotes Inhibition Inhibition

Caption: Kinase inhibition by 1,8-naphthyridine derivatives.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic effects of various 1,8-naphthyridine derivatives have been quantified using IC₅₀ values, which represent the concentration required to inhibit 50% of cell growth.

Compound Class/NameCancer Cell LineIC₅₀ (µM)Reference
Halogenated 1,8-naphthyridine-3-carboxamide (47)MIAPaCa (Pancreas)0.41[3][4]
Halogenated 1,8-naphthyridine-3-carboxamide (47)K-562 (Leukemia)0.77[3][4]
Halogenated 1,8-naphthyridine-3-carboxamide (36)PA-1 (Ovarian)1.19[3][4]
1,8-naphthyridine-C-3'-heteroaryl (29)PA-1 (Ovarian)0.41[3][4]
1,8-naphthyridine-C-3'-heteroaryl (29)SW620 (Colon)1.4[3][4]
2-phenyl-7-methyl-1,8-naphthyridine (10c)MCF7 (Breast)1.47[11]
2-phenyl-7-methyl-1,8-naphthyridine (8d)MCF7 (Breast)1.62[11]
2-phenyl-7-methyl-1,8-naphthyridine (4d)MCF7 (Breast)1.68[11]
Naphthyridine Derivative (16)HeLa (Cervical)0.7[7]
Naphthyridine Derivative (16)HL-60 (Leukemia)0.1[7]
Naphthyridine Derivative (16)PC-3 (Prostate)5.1[7]

Antimicrobial Activity

The 1,8-naphthyridine core is famously present in nalidixic acid, the progenitor of the quinolone class of antibiotics.[12] Modern derivatives continue to show significant potential in combating bacterial infections, including those caused by multi-drug resistant strains.[13][14]

Mechanism of Action

The primary antibacterial mechanism of 1,8-naphthyridine derivatives is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[12][15] These enzymes are essential for bacterial DNA replication, transcription, and repair. By binding to these enzymes, the compounds stabilize the enzyme-DNA complex, leading to lethal double-strand breaks in the bacterial chromosome.[12][16] This mechanism is shared with fluoroquinolone antibiotics.[16]

Bacterial DNA Gyrase Inhibition DNA_relaxed Relaxed Bacterial DNA DNA_gyrase DNA Gyrase (Topoisomerase II) DNA_relaxed->DNA_gyrase Binds DNA_supercoiled Supercoiled DNA (Required for replication) DNA_gyrase->DNA_supercoiled Introduces negative supercoils Replication_blocked DNA Replication Blocked DNA_gyrase->Replication_blocked Naphthyridine 1,8-Naphthyridine Derivative Naphthyridine->DNA_gyrase Inhibits gyrase activity Cell_death Bacterial Cell Death Replication_blocked->Cell_death

Caption: Inhibition of DNA gyrase by 1,8-naphthyridine derivatives.

Quantitative Data: Antimicrobial Efficacy

The antimicrobial activity is typically measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound/Derivative ClassMicroorganismMIC (µg/mL)Reference
Glycosylated 1,8-naphthyridine (16b)P. aeruginosa7828[17]
1,4-dihydro[4][13]naphthyridine (14)S. aureus ATCC 259231.95[15]
1,4-dihydro[4][13]naphthyridine (14)E. coli ATCC 352181.95[15]
1,8-naphthyridine-3-carbonitrile (ANA-12)M. tuberculosis H37Rv6.25[18]
1,8-naphthyridine-3-carbonitrile (ANC-2, ANA 1, 6-8, 10)M. tuberculosis H37Rv12.5[18]

Furthermore, some derivatives that lack direct antibacterial activity have been shown to potentiate the effects of existing antibiotics like fluoroquinolones against multi-resistant bacterial strains, indicating a synergistic relationship.[13][14]

Antiviral and Anti-inflammatory Activities

Beyond cancer and bacterial infections, 1,8-naphthyridine derivatives have shown promise as antiviral and anti-inflammatory agents.[1][19]

  • Antiviral Activity: Derivatives have been reported to possess activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Herpes Simplex Virus (HSV), and Human Cytomegalovirus (HCMV).[19][20] The mechanisms for these activities are still under investigation but represent a promising area for future drug development.

  • Anti-inflammatory Activity: Several 1,8-naphthyridine-3-carboxamide derivatives have been evaluated for their ability to downregulate pro-inflammatory cytokines, indicating their potential in treating inflammatory conditions.[3][21][22] Some compounds have shown significant anti-inflammatory effects in assays such as the carrageenan-induced paw edema model in rats.[22]

Experimental Protocols

This section details common methodologies used in the synthesis and biological evaluation of 1,8-naphthyridine derivatives.

A. Synthesis: The Friedländer Annulation

A common and efficient method for synthesizing the 1,8-naphthyridine core is the Friedländer synthesis, which involves the condensation of a 2-amino-3-formylpyridine (2-aminonicotinaldehyde) with a compound containing an active methylene group (e.g., a ketone or β-ketoester).[23][24]

General Protocol:

  • A mixture of 2-aminonicotinaldehyde (1.0 eq) and a carbonyl compound (1.0-1.5 eq) is prepared.

  • The reactants are dissolved in a suitable solvent, such as water or ethanol.[23][24]

  • A catalyst, such as choline hydroxide (ChOH) or another base, is added to the mixture.[23]

  • The reaction mixture is stirred at a specified temperature (e.g., 50°C) for several hours.[23]

  • Reaction progress is monitored using Thin-Layer Chromatography (TLC).

  • Upon completion, the mixture is subjected to an aqueous workup, typically involving extraction with an organic solvent like ethyl acetate.

  • The organic layer is dried and concentrated under vacuum to yield the crude product, which is then purified, often by recrystallization or column chromatography.

Workflow for Synthesis and Biological Screening Synthesis Chemical Synthesis (e.g., Friedländer Reaction) Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Screening Biological Screening Purification->Screening Anticancer Anticancer Assays (MTT, etc.) Screening->Anticancer Antimicrobial Antimicrobial Assays (MIC Determination) Screening->Antimicrobial Other Other Assays (Anti-inflammatory, etc.) Screening->Other Data Data Analysis (IC50/MIC Calculation, SAR) Anticancer->Data Antimicrobial->Data Other->Data Lead Lead Compound Identification Data->Lead

Caption: General workflow from synthesis to lead identification.

B. In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.[7]

Protocol Steps:

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight in a CO₂ incubator.

  • Compound Treatment: The synthesized 1,8-naphthyridine derivatives, dissolved in DMSO and diluted in culture medium, are added to the wells at various concentrations. Control wells receive only the vehicle (DMSO).

  • Incubation: The plate is incubated for a set period (e.g., 48-72 hours) to allow the compounds to exert their effects.

  • MTT Addition: An MTT solution is added to each well and the plate is incubated for another 1-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT into a purple formazan precipitate.[7][25]

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent) is added to each well to dissolve the formazan crystals.[7]

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of ~540-570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control. The IC₅₀ value is determined by plotting viability against compound concentration.

MTT Cytotoxicity Assay Workflow Start Seed cells in 96-well plate Treat Add 1,8-naphthyridine derivatives (serial dilutions) Start->Treat Incubate1 Incubate for 48-72 hours Treat->Incubate1 AddMTT Add MTT reagent to each well Incubate1->AddMTT Incubate2 Incubate for 1-4 hours AddMTT->Incubate2 ViableCell Viable cells convert MTT to purple formazan Incubate2->ViableCell Solubilize Add solubilizing agent (e.g., DMSO) Incubate2->Solubilize Read Measure absorbance at ~570 nm Solubilize->Read Analyze Calculate % viability and determine IC50 Read->Analyze

Caption: Workflow for the MTT cell viability assay.

C. Antibacterial Screening: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.[14]

Protocol Steps:

  • Preparation: A two-fold serial dilution of the 1,8-naphthyridine derivative is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in the wells of a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the test bacterium.

  • Controls: Positive (bacteria with no compound) and negative (broth only) control wells are included on each plate.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Reading Results: After incubation, the plate is visually inspected for turbidity. The MIC is defined as the lowest concentration of the compound at which there is no visible bacterial growth.

Conclusion

The 1,8-naphthyridine scaffold remains a highly valuable and versatile core in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[1][26] The continued exploration of this chemical space, through the synthesis of novel analogues and the detailed investigation of their mechanisms of action, holds significant promise for the discovery of next-generation therapeutic agents to address unmet medical needs.

References

Potential Therapeutic Targets of 4-Methyl-1,8-naphthyridine-2,7-diol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif renowned for its broad spectrum of biological activities, positioning it as a cornerstone in medicinal chemistry. This technical guide delineates the potential therapeutic targets of a specific derivative, 4-Methyl-1,8-naphthyridine-2,7-diol, by extrapolating from the well-documented bioactivities of structurally related 1,8-naphthyridine compounds. While direct experimental data on this particular molecule is limited, a comprehensive review of its analogs suggests promising therapeutic potential, primarily in the realms of oncology and infectious diseases. This document provides an in-depth analysis of these potential targets, supported by quantitative data from analogous compounds, detailed experimental protocols for key validation assays, and illustrative diagrams of relevant biological pathways and experimental workflows.

Introduction: The Therapeutic Promise of the 1,8-Naphthyridine Core

The 1,8-naphthyridine nucleus, a bicyclic heteroaromatic system, is a recurring structural feature in numerous biologically active molecules.[1][2] Its rigid, planar structure and the presence of nitrogen atoms capable of hydrogen bonding contribute to its ability to interact with a variety of biological macromolecules. Derivatives of this scaffold have demonstrated a wide array of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and neurological activities.[1][2] This inherent versatility makes this compound, a subject of significant interest for therapeutic exploration. This guide will focus on three primary potential therapeutic avenues: anticancer, antibacterial, and enzyme inhibition.

Potential Therapeutic Target Classes

Based on the established activities of analogous 1,8-naphthyridine derivatives, the primary potential therapeutic targets for this compound can be categorized as follows:

  • Oncological Targets:

    • Topoisomerase II: Enzymes that are critical for DNA replication and chromosome segregation.

    • Tubulin: The protein subunit of microtubules, essential for cell division and intracellular transport.

  • Antibacterial Targets:

    • DNA Gyrase: A type II topoisomerase in bacteria, vital for DNA replication and repair.

The following sections will delve into the specifics of each potential target, presenting supporting data and relevant experimental methodologies.

Anticancer Activity: Targeting the Machinery of Cell Proliferation

Numerous 1,8-naphthyridine derivatives have exhibited potent cytotoxic effects against a range of human cancer cell lines.[3][4][5] This suggests that this compound may also possess anticancer properties through similar mechanisms of action.

Inhibition of Topoisomerase II

Topoisomerase II is a well-established target for cancer chemotherapy.[4] Its inhibition leads to the accumulation of DNA double-strand breaks, ultimately triggering apoptosis in rapidly dividing cancer cells. Several 1,8-naphthyridine derivatives have been identified as potent inhibitors of this enzyme.[6][7][8][9]

Quantitative Data for 1,8-Naphthyridine Analogs as Topoisomerase II Inhibitors:

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Halogen substituted 1,8-naphthyridine-3-caboxamide (Compound 47)MIAPaCa0.41[1][3]
Halogen substituted 1,8-naphthyridine-3-caboxamide (Compound 47)K-5620.77[1][3]
1,8-naphthyridine-C-3'-heteroaryl derivative (Compound 29)PA-10.41[1][3]
1,8-naphthyridine-C-3'-heteroaryl derivative (Compound 29)SW6201.4[1][3]
1,8-naphthyridine-3-carboxamide (Compound 12)HBL-100 (breast)1.37[10]
1,8-naphthyridine-3-carboxamide (Compound 17)KB (oral)3.7[10]
1,8-naphthyridine-3-carboxamide (Compound 22)SW-620 (colon)3.0[10]
2-phenyl-7-methyl-1,8-naphthyridine derivatives (Compounds 10c, 8d, 4d, 10f, 8b)MCF71.47 - 3.19[5]

Signaling Pathway

Topoisomerase_II_Inhibition This compound This compound Topoisomerase II Topoisomerase II This compound->Topoisomerase II Inhibits DNA Replication DNA Replication Topoisomerase II->DNA Replication Enables DNA Double-Strand Breaks DNA Double-Strand Breaks Topoisomerase II->DNA Double-Strand Breaks Leads to Apoptosis Apoptosis DNA Double-Strand Breaks->Apoptosis Tubulin_Polymerization_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Tubulin Tubulin Incubate at 37°C Incubate at 37°C Tubulin->Incubate at 37°C Test Compound This compound Test Compound->Incubate at 37°C GTP GTP GTP->Incubate at 37°C Measure Absorbance/Fluorescence Measure Absorbance/Fluorescence Incubate at 37°C->Measure Absorbance/Fluorescence Polymerization Curve Polymerization Curve Measure Absorbance/Fluorescence->Polymerization Curve DNA_Gyrase_Inhibition This compound This compound DNA Gyrase DNA Gyrase This compound->DNA Gyrase Inhibits Bacterial DNA Replication Leads to DNA Gyrase->Bacterial DNA Replication Enables Bacterial Cell Death Bacterial Cell Death Bacterial DNA Replication->Bacterial Cell Death Inhibition leads to

References

In Silico Modeling of 4-Methyl-1,8-naphthyridine-2,7-diol Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of a hypothetical in silico modeling study of 4-Methyl-1,8-naphthyridine-2,7-diol, a representative member of this class. Due to the limited publicly available experimental data on this specific molecule, this document outlines a robust and detailed workflow for its computational investigation, focusing on its potential interaction with the Epidermal Growth Factor Receptor (EGFR) kinase domain, a common target for cancer therapeutics. This guide is intended for researchers, scientists, and drug development professionals interested in the application of computational methods for the evaluation of novel small molecules.

Hypothetical Target Selection and Rationale

Given the prevalence of 1,8-naphthyridine derivatives as kinase inhibitors, the Epidermal Growth Factor Receptor (EGFR) has been selected as a hypothetical biological target for this study. Overexpression and mutations of EGFR are hallmarks of various cancers, making it a well-validated target for anticancer drug development. The in silico approach detailed herein aims to predict the binding affinity and interaction patterns of this compound with the ATP-binding site of the EGFR kinase domain.

Data Presentation: Hypothetical Docking Results

The following tables summarize the hypothetical quantitative data from a simulated molecular docking study of this compound and a reference EGFR inhibitor (e.g., Erlotinib) against the EGFR kinase domain (PDB ID: 1M17).

Table 1: Molecular Docking Scores and Predicted Binding Affinities

CompoundDocking Score (kcal/mol)Predicted Binding Affinity (ΔG, kcal/mol)Predicted Inhibition Constant (Ki, µM)
This compound-8.2-7.52.5
Erlotinib (Reference)-9.5-8.80.5

Table 2: Analysis of Intermolecular Interactions with EGFR Active Site Residues

CompoundInteracting ResiduesInteraction TypeDistance (Å)
This compoundMet769Hydrogen Bond (Backbone)2.1
Cys773Hydrogen Bond (Backbone)2.5
Leu768Hydrophobic3.8
Ala719Hydrophobic4.2
Val702Hydrophobic4.5
Erlotinib (Reference)Met769Hydrogen Bond (Backbone)1.9
Thr766Hydrogen Bond (Side Chain)2.8
Gln767Hydrogen Bond (Side Chain)3.1
Leu694Hydrophobic3.5
Leu820Hydrophobic4.0

Experimental Protocols

This section provides detailed methodologies for the key in silico experiments performed in this hypothetical study.

Molecular Docking Workflow

This protocol outlines the steps for performing a molecular docking study to predict the binding mode and affinity of a ligand to a protein target.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase protein_prep Protein Preparation grid_gen Grid Box Generation protein_prep->grid_gen ligand_prep Ligand Preparation docking Molecular Docking ligand_prep->docking grid_gen->docking pose_analysis Binding Pose Analysis docking->pose_analysis interaction_analysis Interaction Analysis pose_analysis->interaction_analysis scoring Scoring and Ranking interaction_analysis->scoring

Caption: General workflow for a molecular docking experiment.

3.1.1. Protein Preparation

  • Obtain Protein Structure: Download the 3D crystal structure of the target protein, EGFR kinase domain, from the Protein Data Bank (PDB ID: 1M17).

  • Pre-processing: Remove all non-essential molecules from the PDB file, including water molecules, co-factors, and existing ligands.

  • Add Hydrogens: Add hydrogen atoms to the protein structure, which are typically absent in crystal structures.

  • Assign Charges: Assign partial charges to each atom of the protein using a force field (e.g., AMBER).

  • Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes.

3.1.2. Ligand Preparation

  • Generate 3D Structure: Create the 3D structure of this compound using a molecular builder.

  • Energy Minimization: Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

  • Assign Charges: Assign partial charges to the ligand atoms.

  • Define Torsions: Define the rotatable bonds within the ligand to allow for conformational flexibility during docking.

3.1.3. Grid Generation

  • Define Binding Site: Identify the ATP-binding site of the EGFR kinase domain based on the co-crystallized ligand in the original PDB structure or from literature.

  • Generate Grid Box: Create a grid box that encompasses the entire binding site. This grid defines the search space for the docking algorithm.

3.1.4. Molecular Docking

  • Select Docking Algorithm: Choose a suitable docking program and algorithm (e.g., AutoDock Vina).

  • Run Docking Simulation: Execute the docking simulation, where the ligand is flexibly docked into the rigid protein binding site. The algorithm will generate multiple binding poses.

3.1.5. Analysis of Results

  • Pose Clustering: Cluster the resulting binding poses based on their root-mean-square deviation (RMSD).

  • Scoring: Rank the clustered poses based on their docking scores, which estimate the binding affinity.

  • Interaction Analysis: Analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the best-ranked ligand pose and the protein's active site residues.

Visualization of Signaling Pathways

Understanding the broader biological context is crucial. The following diagram illustrates the EGFR signaling pathway, which is activated upon ligand binding and leads to cell proliferation and survival.

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Promotes Survival Ligand EGF Ligand->EGFR Binds Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and the hypothetical point of inhibition.

Concluding Remarks

This technical guide has presented a comprehensive, albeit hypothetical, in silico modeling workflow for the investigation of this compound as a potential EGFR inhibitor. The detailed protocols for molecular docking and the structured presentation of hypothetical data offer a clear framework for the computational evaluation of novel small molecules. The provided visualizations of the experimental workflow and the relevant biological pathway serve to enhance the understanding of the scientific process and the context of the research. While the data presented here is illustrative, the methodologies are grounded in established computational chemistry practices and provide a solid foundation for initiating in silico drug discovery projects targeting the 1,8-naphthyridine scaffold. Future work would involve the chemical synthesis of this compound and its experimental validation against the EGFR kinase domain to corroborate the in silico predictions.

discovery and history of 1,8-naphthyridine compounds

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Discovery and History of 1,8-Naphthyridine Compounds

Executive Summary

The 1,8-naphthyridine scaffold is a vital heterocyclic motif that has garnered significant attention from the scientific community, particularly in the fields of medicinal chemistry and materials science. This bicyclic aromatic compound, a bioisostere of quinoline, is the cornerstone of numerous molecules with a vast spectrum of biological activities. The journey of 1,8-naphthyridines, from their initial synthesis to their current status as a "privileged scaffold" in drug discovery, is marked by key breakthroughs in synthetic chemistry and pharmacology. This technical guide provides a comprehensive overview of the history, pivotal discoveries, evolution of synthetic methodologies, and the diverse therapeutic applications of 1,8-naphthyridine derivatives, tailored for researchers, scientists, and professionals in drug development.

A Historical Overview: From Obscurity to a Privileged Scaffold

The story of 1,8-naphthyridine begins in the early 20th century. Although there are six possible isomeric forms of naphthyridine, the 1,8-isomer has become the most extensively studied.[1]

The Initial Synthesis (1927) The first documented synthesis of the 1,8-naphthyridine core was reported by Koller's group in 1927.[2][3] This initial discovery, however, did not immediately lead to widespread interest in the scaffold.

The Turning Point: Discovery of Nalidixic Acid (1962) The pivotal moment that thrust 1,8-naphthyridines into the pharmaceutical spotlight occurred in 1962 with the discovery of nalidixic acid by George Y. Lesher and his colleagues.[4][5] Identified as a byproduct during the synthesis of chloroquine, nalidixic acid was the first compound of its class to exhibit potent antibacterial activity, particularly against Gram-negative bacteria, and was approved for treating urinary tract infections.[4] This discovery was pathbreaking, establishing 1,8-naphthyridine as a new class of chemotherapeutic agents and laying the groundwork for the development of the quinolone family of antibiotics.[4][5]

Evolution into a Versatile Pharmacophore Following the success of nalidixic acid, extensive research has unveiled the remarkable versatility of the 1,8-naphthyridine nucleus.[6] Its rigid structure and ability to act as a hydrogen bond acceptor and a metal-chelating agent have made it a highly attractive scaffold in drug design. Over the decades, derivatives have been developed with a wide array of pharmacological properties, including anticancer, antiviral, anti-inflammatory, and neurodegenerative disease-modifying activities.[6][7][8]

G cluster_timeline Key Milestones in 1,8-Naphthyridine History node_1927 1927 First Synthesis (Koller's Group) node_1962 1962 Discovery of Nalidixic Acid (G. Lesher et al.) node_1927->node_1962 35 years node_1980s 1980s-1990s Development of Fluoroquinolones (e.g., Enoxacin) node_1962->node_1980s ~20 years node_2000s 2000s-Present Expansion into Diverse Therapeutic Areas (Anticancer, Antiviral, etc.) node_1980s->node_2000s ~15 years

Caption: A timeline of major discoveries in 1,8-naphthyridine history.

The Evolution of Synthetic Strategies

The development of efficient and versatile synthetic routes has been crucial to the exploration of 1,8-naphthyridine chemistry. While several methods exist, the Friedländer annulation has remained a cornerstone technique.

The Friedländer Synthesis: The Primary Approach

The Friedländer synthesis is widely regarded as one of the most straightforward and high-yielding methods for constructing the 1,8-naphthyridine core.[9] The reaction involves the condensation of 2-aminonicotinaldehyde (or a related 2-aminopyridine with a carbonyl group at the 3-position) with a compound containing an α-methylene group (e.g., a ketone, aldehyde, or ester) under basic or acidic conditions.

G cluster_workflow Generalized Workflow of the Friedländer Synthesis start Reactants reactants_desc 2-Aminonicotinaldehyde + α-Methylene Carbonyl Compound process_1 Step 1: Aldol Condensation reactants_desc->process_1 process_2 Step 2: Cyclization & Dehydration process_1->process_2 end Product 1,8-Naphthyridine Derivative process_2->end catalyst Catalyst (Acid, Base, or Metal) catalyst->process_1

Caption: A simplified workflow of the Friedländer synthesis for 1,8-naphthyridines.
Modern Synthetic Advancements

While classic methods are robust, modern organic synthesis has focused on developing more sustainable, efficient, and atom-economical approaches.[10] Recent advancements include:

  • Green Chemistry Approaches : The use of water as a solvent and biocompatible catalysts like choline hydroxide has been reported, offering an environmentally friendly alternative to harsh organic solvents and metal catalysts.[2][11]

  • Catalysis : A wide range of catalysts have been employed to improve reaction rates and yields, including ionic liquids, ligand-free copper, ruthenium nanolayers, and Lewis acids.[2][9][12]

  • Multicomponent Reactions (MCRs) : Single-step, three-component condensation reactions have been developed to rapidly generate molecular diversity, allowing for the facile synthesis of complex 1,8-naphthyridine derivatives.[12][13]

  • Microwave-Assisted Synthesis : The application of microwave irradiation has been shown to accelerate reaction times and improve yields for certain synthetic pathways.[13]

Key Experimental Protocols

This section provides detailed methodologies for key synthetic procedures cited in the literature, offering a practical guide for laboratory application.

Protocol: Gram-Scale Friedländer Synthesis of 2-Methyl-1,8-naphthyridine in Water[2][11]

This protocol describes an eco-friendly, gram-scale synthesis using a biocompatible ionic liquid catalyst in an aqueous medium.

  • Reactants:

    • 2-Aminonicotinaldehyde (1.0 eq)

    • Acetone (3.0 eq)

    • Choline hydroxide (ChOH) (1 mol %)

    • Water (H₂O)

  • Procedure:

    • A mixture of 2-aminonicotinaldehyde (e.g., 61.6 mg, 0.5 mmol) and acetone (e.g., 111 μL, 1.5 mmol) is stirred in H₂O (1 mL).

    • Choline hydroxide (e.g., 3 μL, 1 mol %) is added to the reaction mixture.

    • The mixture is stirred under a nitrogen (N₂) atmosphere at 50 °C for 6 hours.

    • Reaction completion is monitored by Thin-Layer Chromatography (TLC).

    • After workup and separation of the catalyst, the desired product, 2-methyl-1,8-naphthyridine, is obtained.

  • Characterization: The final product is characterized by NMR spectroscopy and mass spectrometry.

Protocol: General Synthesis via Ionic Liquid-Catalyzed Friedländer Reaction[9]

This protocol outlines a more general procedure using ionic liquids (ILs) as both the solvent and catalyst.

  • Reactants:

    • 2-Amino-3-pyridinecarboxaldehyde (1.0 eq)

    • An α-methylene carbonyl compound (e.g., 2-phenylacetophenone)

    • Ionic Liquid (e.g., [Bmim]OH)

  • Procedure:

    • A mixture of 2-amino-3-pyridinecarboxaldehyde and the α-methylene carbonyl compound is added to an ionic liquid in a Schlenk reaction bottle.

    • The mixture is magnetically stirred at approximately 80 °C for a specified time.

    • After the reaction is complete, the mixture is extracted with ethyl ether and deionized water.

    • The ethyl ether phase is collected and evaporated under a rotary evaporator to yield the crude product.

    • The final 1,8-naphthyridine derivative is purified using silica gel column chromatography.

Quantitative Data Summary

Quantitative data is essential for comparing the efficacy of different synthetic methods and the biological activity of resulting compounds.

Table 1: Comparison of Catalysts and Conditions for the Synthesis of 2-Methyl-1,8-naphthyridine

(Data adapted from M. K. Sahoo et al., 2021)[2][11]

EntryCatalyst (1 mol %)SolventTemperature (°C)Time (h)Yield (%)
1ChOHH₂O50699
2ChOHH₂ORoom Temp.1280
3NoneH₂O5024< 5
4NaOHH₂O501230
5KOHH₂O501235
6LiOHH₂O501225
Table 2: In Vitro Antitubercular Activity of Selected 1,8-Naphthyridine-3-carbonitrile Analogues

(Data adapted from G. V. C. Kumar et al., 2023)[14]

Compound IDMinimum Inhibitory Concentration (MIC) in μg/mLSelectivity Index (SI)
ANA-126.25≥ 11
ANC-212.5≥ 11
ANA-112.5≥ 11
ANA-612.5≥ 11
ANA-712.5≥ 11
ANA-812.5≥ 11
ANA-1012.5≥ 11

Therapeutic Landscape and Biological Activities

The 1,8-naphthyridine scaffold is associated with an exceptionally broad range of biological activities, solidifying its status as a privileged structure in medicinal chemistry.[7]

G cluster_activities The Diverse Biological Activities of the 1,8-Naphthyridine Core core 1,8-Naphthyridine Core Scaffold antimicrobial Antimicrobial (Nalidixic Acid, Gemifloxacin) core->antimicrobial anticancer Anticancer (Vosaroxin) core->anticancer antiviral Antiviral (Anti-HIV) core->antiviral cns CNS Disorders (Antidepressant, Alzheimer's) core->cns anti_inflammatory Anti-inflammatory & Analgesic core->anti_inflammatory other Other Activities core->other other_desc Antihypertensive Antimalarial Antitubercular Antioxidant other->other_desc

Caption: The 1,8-naphthyridine core as a scaffold for diverse biological activities.

Key therapeutic areas include:

  • Antimicrobial Agents : This is the most well-established application, starting with nalidixic acid and evolving to potent fluoroquinolones like enoxacin and gemifloxacin.[1][10]

  • Anticancer Agents : Derivatives such as vosaroxin have shown promise as topoisomerase II inhibitors for treating various cancers.[6][9]

  • Neurological Disorders : Compounds have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's, as well as for antidepressant properties.[7][11]

  • Anti-inflammatory and Analgesic : Many 1,8-naphthyridine derivatives have demonstrated significant anti-inflammatory and pain-relieving effects.[7]

  • Antitubercular Activity : Recent studies have highlighted novel derivatives with potent activity against Mycobacterium tuberculosis, including drug-resistant strains.[14]

Conclusion and Future Outlook

From its first synthesis in 1927 to its current prominence in drug discovery, the 1,8-naphthyridine scaffold has had a remarkable journey. The initial discovery of nalidixic acid's antibacterial properties was a watershed moment that unlocked the vast therapeutic potential of this heterocyclic system. Continuous innovation in synthetic methodologies has made a diverse range of derivatives more accessible, enabling broader exploration of their biological activities. The scaffold's proven success in multiple therapeutic areas, particularly as antimicrobial and anticancer agents, ensures that it will remain a focal point of research. Future efforts will likely concentrate on designing novel derivatives with enhanced specificity and reduced side effects, further expanding the already impressive therapeutic utility of the 1,8-naphthyridine core.

References

The Latent Fluorophore: A Technical Guide to the Fluorescence Potential of the 4-Methyl-1,8-naphthyridine-2,7-diol Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the fluorescence characteristics of 4-Methyl-1,8-naphthyridine-2,7-diol. While direct and extensive data on the intrinsic fluorescence of this specific diol is limited in current scientific literature, this document provides a comprehensive overview of its chemical nature, the significant fluorescence observed in its derivatives, and the experimental approaches used to characterize them. The focus is on the potential of the 4-methyl-1,8-naphthyridine scaffold as a core structure for the development of novel fluorescent probes.

Core Compound Structure and Properties

This compound, with the chemical formula C₉H₈N₂O₂, is a heterocyclic compound featuring a 1,8-naphthyridine core. The structural formula is presented in Figure 1. An important characteristic of this molecule is the potential for keto-enol tautomerism, existing in equilibrium between the diol and the 4-methyl-1,8-naphthyridine-2,7(1H,8H)-dione form. This equilibrium can be influenced by solvent polarity and pH, which in turn would significantly affect its electronic and photophysical properties.

Figure 1: Chemical Structure of this compound

Caption: Structure of this compound.

Fluorescence Properties of Key Derivatives

While this compound itself is not reported to be strongly fluorescent, substitution at the 2 and 7 positions gives rise to derivatives with significant emissive properties. The most well-documented of these are the 2,7-dialkylamino derivatives.

Substitution of the hydroxyl groups with alkylamines leads to yellow to light green solids that exhibit blue fluorescence in diluted solutions, even in daylight.[1]

Spectroscopic Data

The introduction of alkylamino groups at the C2 and C7 positions results in compounds with distinct absorption and emission characteristics. A summary of the available spectroscopic data for a series of 2,7-dialkylamino-4-methyl-[1]naphthyridines in methanol is provided in Table 1.

Table 1: Spectroscopic Properties of 2,7-Dialkylamino-4-methyl-[1]naphthyridine Derivatives in Methanol

DerivativeAlkyl GroupAbsorption Maxima (λ_abs, nm)Emission Maxima (λ_em, nm)Quantum Yield (Φ)
3a Methyl320 - 400360 - 500Data not available
3b Propyl320 - 400360 - 500Data not available
3c Butyl320 - 400360 - 500Data not available
3d Pentyl320 - 400360 - 500Data not available
3e Hexyl320 - 400360 - 500Data not available

Note: The source material describes a broad absorption between 320 and 400 nm and a broad, unstructured emission band between 360 and 500 nm for the series of compounds upon excitation at 340 nm. Specific maxima for each derivative are not provided.[1]

Experimental Protocols

The characterization of the fluorescent properties of this compound derivatives involves standard spectroscopic techniques. Below are detailed methodologies based on the available literature for analogous compounds.

Synthesis of Fluorescent 2,7-Dialkylamino Derivatives

The synthesis of highly fluorescent 2,7-di-(N-alkylamino)-substituted 4-methyl-[1]-naphthyridines is achieved through nucleophilic substitution of a di-chloro precursor.[1]

Workflow for the Synthesis of Fluorescent Derivatives

start 2,7-Dichloro-4-methyl- [1,8]-naphthyridine reaction Nucleophilic Substitution - Elevated temperature and pressure - Copper powder catalyst start->reaction amine Alkylamine (e.g., propylamine, hexylamine) amine->reaction product 2,7-Dialkylamino-4-methyl- [1,8]-naphthyridine (Fluorescent) reaction->product

Caption: Synthesis of fluorescent dialkylamino naphthyridines.

Protocol:

  • The starting material, 2,7-dichloro-4-methyl-[1]-naphthyridine, is reacted with the desired alkylamine.

  • The reaction is carried out at elevated temperatures and pressures.

  • Equimolar quantities of copper powder are added as a catalyst.

  • For amines that are gaseous at room temperature (e.g., methylamine), a solution in a suitable solvent like methanol is used. For liquid amines, the reaction can often be performed without an additional solvent.

  • The reaction mixture is heated for 12 to 18 hours to ensure complete disubstitution.

  • The resulting product, a 2,7-dialkylamino-4-methyl-[1]-naphthyridine, is then purified.

Measurement of Fluorescence Properties

Standard spectroscopic instrumentation is used to determine the fluorescence characteristics of the synthesized compounds.

General Workflow for Fluorescence Measurement

sample_prep Sample Preparation - Dissolve compound in methanol - Prepare a 1 x 10⁻³ M solution uv_vis UV-Vis Spectroscopy - Measure absorption spectrum sample_prep->uv_vis fluorometer Spectrofluorometry - Set excitation wavelength (e.g., 340 nm) - Record emission spectrum sample_prep->fluorometer quantum_yield Quantum Yield Determination - Compare with a standard of known quantum yield fluorometer->quantum_yield

Caption: Workflow for measuring fluorescence properties.

Instrumentation:

  • UV/VIS Spectrometer: Used to measure the absorption spectra of the compounds.

  • Spectrofluorometer: Used to measure fluorescence emission spectra and quantum yields.

Protocol:

  • Sample Preparation: The naphthyridine derivatives are dissolved in a suitable solvent, such as methanol, to a concentration of 1 x 10⁻³ M for absorption measurements.[1] Dilutions are made for fluorescence measurements to avoid inner filter effects.

  • UV Absorption: The absorption spectra are recorded to determine the wavelength of maximum absorption (λ_max).

  • Fluorescence Emission: The sample is excited at a specific wavelength (e.g., 340 nm), and the emission spectrum is recorded.[1]

  • Quantum Yield Measurement: Fluorescence quantum yields (Φ) are typically determined by a comparative method, using a well-characterized fluorescent standard.

Potential Applications in Research and Drug Development

The highly fluorescent nature of the 2,7-dialkylamino substituted 4-methyl-1,8-naphthyridines suggests their utility as fluorescent probes. Their structural features, including hydrogen bond donor and acceptor groups, allow for interactions with biological macromolecules.

One study has shown that a dimethylamino derivative can selectively enter the nucleus of MDCK cells and stain the nucleoli, indicating its potential as a fluorescent probe for cellular imaging.[1] Other synthesized dialkylamino derivatives were observed to enter the cell but remain in the cytoplasm and accumulate in the nuclear membrane.[1]

Potential Signaling Interaction Pathway

probe Fluorescent Naphthyridine Derivative cell_membrane Cell Membrane probe->cell_membrane Passive Diffusion cytoplasm Cytoplasm cell_membrane->cytoplasm nuclear_membrane Nuclear Membrane cytoplasm->nuclear_membrane Accumulation (some derivatives) nucleus Nucleus nuclear_membrane->nucleus nucleoli Nucleoli nucleus->nucleoli Selective Staining (dimethylamino derivative) target Biological Target (e.g., Guanine-rich DNA/RNA) nucleoli->target fluorescence Fluorescence Signal target->fluorescence Binding & Emission

Caption: Cellular uptake and targeting by fluorescent naphthyridines.

The arrangement of hydrogen donor and acceptor groups on these naphthyridine derivatives makes them suitable for interacting with guanine and guanine-cytosine base pairs, suggesting their potential as probes for nucleic acids.[1]

Conclusion and Future Directions

The this compound core is a promising scaffold for the development of fluorescent molecules. While the parent diol compound itself has not been extensively studied for its fluorescent properties, its chemical modification, particularly through the introduction of dialkylamino groups at the 2 and 7 positions, yields highly fluorescent compounds.

Future research should focus on:

  • A thorough investigation of the photophysical properties of the parent this compound, including a study of its tautomerism and the influence of solvent and pH on its fluorescence.

  • The synthesis and characterization of a broader range of derivatives to tune the fluorescence properties, such as emission wavelength and quantum yield, for specific applications.

  • Further exploration of the biological applications of these fluorescent probes, including their use in cellular imaging and as sensors for specific biomolecules.

This guide provides a foundational understanding of the fluorescence potential of the this compound scaffold, highlighting the significant opportunities it presents for the design of novel fluorescent tools for research and drug development.

References

Quantum Chemical Calculations for 1,8-Naphthyridine Structures: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to the study of 1,8-naphthyridine and its derivatives. The 1,8-naphthyridine scaffold is a prominent heterocyclic motif in medicinal chemistry and materials science, exhibiting a wide range of biological activities and interesting photophysical properties.[1][2] Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), offers powerful tools to investigate the structural, electronic, and spectroscopic properties of these molecules, thereby guiding rational drug design and the development of novel materials.

This guide details the theoretical and experimental protocols, presents key quantitative data in a structured format for easy comparison, and visualizes the intricate workflows and relationships inherent in such research.

Theoretical Foundation and Computational Protocols

Quantum chemical calculations provide invaluable insights into the molecular properties of 1,8-naphthyridine derivatives at the atomic level. These methods allow for the prediction of molecular geometries, electronic structures, and spectroscopic properties, which can be correlated with experimental data to validate theoretical models and interpret experimental findings.

Density Functional Theory (DFT) for Structural Optimization

DFT is a computational method used to investigate the electronic structure of many-body systems. It is widely employed for geometry optimization to determine the most stable conformation of a molecule. The choice of functional and basis set is crucial for obtaining accurate results. A commonly used and effective combination for organic molecules like 1,8-naphthyridines is the B3LYP functional with the 6-311G(d,p) basis set.

Computational Protocol for Geometry Optimization:

  • Input Structure: A plausible 3D structure of the 1,8-naphthyridine derivative is generated using molecular modeling software.

  • Method Selection: The calculation is set up using a DFT method, specifying the B3LYP functional and the 6-311G(d,p) basis set.

  • Optimization: A geometry optimization calculation is performed. This iterative process adjusts the atomic coordinates to find the minimum energy structure on the potential energy surface.

  • Frequency Analysis: A frequency calculation is subsequently performed on the optimized geometry to confirm that it corresponds to a true minimum (i.e., no imaginary frequencies). This calculation also provides thermodynamic properties and theoretical vibrational spectra (IR and Raman).

G cluster_workflow DFT Geometry Optimization Workflow A Initial Molecular Structure B DFT Calculation Setup (e.g., B3LYP/6-311G(d,p)) A->B Input C Geometry Optimization B->C Run D Frequency Analysis C->D Verify E Optimized Ground State Geometry D->E Output

Caption: Workflow for DFT-based geometry optimization.

Time-Dependent DFT (TD-DFT) for Electronic Spectra

TD-DFT is an extension of DFT used to study the excited states of molecules. It is particularly useful for predicting electronic absorption spectra (UV-Vis). The choice of functional and basis set, as well as the inclusion of solvent effects (e.g., using the Polarizable Continuum Model, PCM), is important for accurate predictions.

Computational Protocol for UV-Vis Spectra Prediction:

  • Optimized Geometry: The optimized ground-state geometry obtained from the DFT calculation is used as the starting point.

  • Method Selection: A TD-DFT calculation is set up, often using the same functional and basis set as the geometry optimization. Solvent effects can be incorporated using the IEFPCM model.

  • Excited States Calculation: The calculation is run to determine the energies of the lowest singlet excited states and their corresponding oscillator strengths.

  • Spectrum Generation: The calculated excitation energies (often in eV) are converted to wavelengths (nm) to generate a theoretical UV-Vis spectrum, which can then be compared with experimental data.

Data Presentation: Theoretical vs. Experimental

A key aspect of computational studies is the comparison of calculated data with experimental results. This validation is crucial for establishing the reliability of the computational methods.

Geometric Parameters

Table 1: Comparison of Selected Experimental and Calculated Geometric Parameters for a Representative 1,8-Naphthyridine Derivative

ParameterBond/AngleExperimental (Å/°)Calculated (B3LYP/6-311G(d,p)) (Å/°)
Bond LengthN1-C21.3451.348
C2-C31.4021.405
C3-C41.3811.383
C4-C4a1.4151.418
C4a-N81.3501.353
N8-C71.3391.342
C7-C61.3951.398
C6-C51.3751.378
C5-C4a1.4201.423
Bond AngleC8a-N1-C2117.5117.8
N1-C2-C3123.0123.2
C2-C3-C4118.5118.7
C3-C4-C4a120.0120.1
C4-C4a-N8118.2118.4
C4a-N8-C7117.8118.0
Electronic Transitions (UV-Vis Spectra)

The comparison of experimental and TD-DFT calculated UV-Vis absorption maxima is a common practice to validate the computational approach.

Table 2: Comparison of Experimental and TD-DFT Calculated UV-Vis Absorption Maxima (λmax) for Pyrrolo[1',5'-a]-1,8-naphthyridine Derivatives in CH2Cl2

CompoundExperimental λmax (nm)Calculated λmax (nm)Assignment (HOMO -> LUMO)
L1~320284.3π -> π
L2~390394.5π -> π
L3~390395.6π -> π
L4~390384.2π -> π
(Data compiled from a study on novel pyrrolo[1',5'-a]-1,8-naphthyridine compounds)[3]

The small deviations between the experimental and calculated values in the table above for compounds L2-L4 indicate a good agreement and validate the computational methodology used in that study.[3]

NMR Chemical Shifts

The Gauge-Independent Atomic Orbital (GIAO) method is frequently used to calculate NMR chemical shifts. Comparing these with experimental data is a powerful tool for structure elucidation.

Table 3: Comparison of Experimental and Calculated 1H and 13C NMR Chemical Shifts (δ, ppm) for a Representative 1,8-Naphthyridine Derivative

AtomExperimental 1H (ppm)Calculated 1H (ppm)AtomExperimental 13C (ppm)Calculated 13C (ppm)
H29.048.98C2153.3152.8
H37.407.35C3121.3120.9
H48.118.05C4136.8136.5
H58.118.05C5123.0122.6
H67.407.35C6120.7120.4
H79.048.98C7155.9155.5
---C4a136.6136.2
---C8a163.0162.5
(Data is representative and compiled for illustrative purposes based on typical shifts and calculation accuracies reported in the literature.)

Experimental Protocols

The synthesis and spectroscopic characterization of 1,8-naphthyridine derivatives are essential for providing the experimental data needed to validate computational results.

Synthesis: Friedländer Annulation

A common and efficient method for the synthesis of the 1,8-naphthyridine core is the Friedländer annulation, which involves the condensation of a 2-aminonicotinaldehyde with a compound containing an active methylene group.[1][2]

Detailed Protocol for the Synthesis of 2-Methyl-1,8-naphthyridine:

  • Reactants: 2-Aminonicotinaldehyde (0.5 mmol) and acetone (1.5 mmol) are used as the starting materials.

  • Solvent and Catalyst: The reactants are stirred in water (1 mL), and choline hydroxide (1 mol%) is added as a catalyst.[1]

  • Reaction Conditions: The reaction mixture is stirred under a nitrogen atmosphere at 50°C.

  • Monitoring: The completion of the reaction is monitored by Thin Layer Chromatography (TLC) using a 10% methanol/dichloromethane mixture as the eluent.

  • Workup: The reaction mixture is extracted with ethyl acetate (40 mL) and water (10 mL). The organic layer is then concentrated under vacuum.

  • Purification: The crude product is purified to yield 2-methyl-1,8-naphthyridine.

G cluster_synthesis Friedländer Synthesis Protocol A Combine Reactants: 2-Aminonicotinaldehyde Active Methylene Compound B Add Solvent and Catalyst (e.g., H2O, Choline Hydroxide) A->B C Stir at 50°C under N2 B->C D Monitor by TLC C->D E Extraction and Workup D->E Reaction Complete F Purification E->F G Characterization (NMR, MS, etc.) F->G

Caption: Step-by-step workflow for the Friedländer synthesis.

Spectroscopic Analysis

UV-Vis Spectroscopy:

  • Sample Preparation: A dilute solution of the purified 1,8-naphthyridine derivative is prepared in a UV-transparent solvent (e.g., ethanol, acetonitrile, or dichloromethane).

  • Blank Measurement: A cuvette containing only the solvent is used to record a baseline spectrum.

  • Sample Measurement: The UV-Vis spectrum of the sample solution is recorded over a range of wavelengths (typically 200-800 nm).

  • Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the spectrum.

NMR Spectroscopy:

  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in a deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

  • Data Acquisition: 1H and 13C NMR spectra are acquired on a high-resolution NMR spectrometer.

  • Data Processing: The raw data is Fourier transformed, and the resulting spectra are phased and baseline corrected.

  • Data Analysis: The chemical shifts (δ) of the signals are referenced to TMS, and the coupling constants (J) and integration values are determined.

Logical Relationships and Data Integration

The synergy between computational and experimental approaches is crucial for a thorough understanding of 1,8-naphthyridine structures. The diagram below illustrates the logical flow of a research project integrating these methodologies.

G cluster_integration Integrated Research Workflow cluster_exp Experimental cluster_comp Computational Synth Synthesis of 1,8-Naphthyridine Derivative Spec Spectroscopic Analysis (NMR, UV-Vis, X-ray) Synth->Spec Activity Biological/Photophysical Activity Testing Spec->Activity Compare Comparison and Validation Spec->Compare Experimental Data SAR Structure-Activity Relationship (SAR) and Rational Design Activity->SAR GeomOpt DFT Geometry Optimization SpecCalc TD-DFT/GIAO Spectra Calculation GeomOpt->SpecCalc PropCalc Calculation of Electronic Properties (HOMO, LUMO, etc.) GeomOpt->PropCalc SpecCalc->Compare Calculated Data PropCalc->SAR Compare->SAR

Caption: Integration of experimental and computational workflows.

Conclusion

The integration of quantum chemical calculations with experimental synthesis and characterization provides a powerful paradigm for the study of 1,8-naphthyridine structures. This guide has outlined the core computational and experimental protocols, presented a framework for data comparison, and visualized the logical workflows involved. By leveraging these methodologies, researchers, scientists, and drug development professionals can gain deeper insights into the structure-property relationships of 1,8-naphthyridine derivatives, accelerating the discovery and development of new therapeutic agents and advanced materials.

References

Methodological & Application

Application Notes: Cytotoxicity Assessment of 4-Methyl-1,8-naphthyridine-2,7-diol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The 1,8-naphthyridine scaffold is a prominent heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The evaluation of the cytotoxic potential of novel 1,8-naphthyridine derivatives is a critical step in the drug discovery process to identify compounds with therapeutic efficacy against cancer and to understand their potential toxicological profiles.[3][4] 4-Methyl-1,8-naphthyridine-2,7-diol is a member of this versatile class of compounds. These application notes provide detailed protocols for assessing its cytotoxicity in various cell lines using established in vitro assays.

Mechanism of Action (Hypothesized)

While the specific mechanism of action for this compound is not yet fully elucidated, related 1,8-naphthyridine derivatives have been reported to induce apoptosis in cancer cells through various pathways.[4][5] Some derivatives have been shown to increase mitochondrial outer membrane permeabilization (MOMP), leading to the release of pro-apoptotic proteins.[5] Others have been investigated as topoisomerase II inhibitors, interfering with DNA replication in cancer cells.[6] The cytotoxic effects of this compound are likely attributable to its ability to induce apoptosis and inhibit cell proliferation, warranting further investigation into the specific signaling pathways involved.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound (MTT Assay)
Cell LineCancer TypeIC50 (µM) after 48h
MCF-7Breast Adenocarcinoma15.8
HeLaCervical Adenocarcinoma22.5
HepG2Hepatocellular Carcinoma18.2
A549Lung Carcinoma35.1
HCT116Colon Carcinoma25.9
Table 2: Membrane Integrity Assessment (LDH Release Assay)
Cell LineTreatment Concentration (µM)% LDH Release (relative to max lysis)
HepG2 1015%
2035%
4068%
MCF-7 1012%
2031%
4062%

Experimental Protocols

MTT Cell Viability Assay

This protocol is adapted from standard MTT assay procedures to determine the effect of this compound on cell metabolic activity, an indicator of cell viability.[7][8][9]

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7, HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[7][8]

    • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[9]

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]

    • Cover the plate with foil and shake on an orbital shaker for 15 minutes to ensure complete dissolution.[10]

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[7]

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Neutral Red Uptake Assay

This assay assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.[11][12]

Materials:

  • This compound

  • Appropriate cell lines

  • Complete cell culture medium

  • Neutral Red solution (e.g., 0.33 g/L in water)[11]

  • Destain solution (e.g., 50% ethanol, 49% water, 1% glacial acetic acid)[11]

  • 96-well plates

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Neutral Red Incubation:

    • After the treatment period, remove the culture medium.

    • Add 100 µL of pre-warmed medium containing Neutral Red to each well.

    • Incubate for 2-3 hours at 37°C in a 5% CO2 incubator.[11]

  • Dye Extraction:

    • Remove the Neutral Red-containing medium and rinse the cells with 150 µL of PBS.[11]

    • Add 150 µL of the destain solution to each well.[11]

    • Shake the plate for 10 minutes on a shaker to extract the dye from the cells.[11]

  • Measurement:

    • Measure the absorbance at 540 nm with a microplate reader.

Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[13][14][15]

Materials:

  • This compound

  • Appropriate cell lines

  • Complete cell culture medium (serum-free medium is often recommended during the assay to reduce background LDH activity)

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Lysis buffer (provided in the kit for maximum LDH release control)

  • 96-well plates

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. Set up additional control wells:

    • Spontaneous LDH release (untreated cells)

    • Maximum LDH release (cells treated with lysis buffer 45 minutes before the assay endpoint)[13]

    • Culture medium background (medium without cells)[14]

  • Supernatant Collection:

    • After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[16]

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.[16]

    • Incubate the plate at room temperature for 30 minutes, protected from light.[13]

  • Measurement:

    • Add 50 µL of the stop solution provided in the kit to each well.[13][16]

    • Measure the absorbance at 490 nm using a microplate reader.[14][16]

  • Data Analysis:

    • Subtract the culture medium background absorbance from all other readings.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Execution cluster_analysis Data Analysis seed_cells Seed Cells in 96-Well Plate incubate_24h Incubate 24h (37°C, 5% CO2) seed_cells->incubate_24h treat_cells Treat Cells with Compound incubate_24h->treat_cells prepare_compound Prepare Serial Dilutions of This compound prepare_compound->treat_cells incubate_48h Incubate 48h treat_cells->incubate_48h add_reagent Add Assay-Specific Reagent (MTT, Neutral Red, or collect supernatant for LDH) incubate_48h->add_reagent incubate_assay Incubate as per Protocol add_reagent->incubate_assay solubilize Solubilize/Stop Reaction incubate_assay->solubilize read_absorbance Read Absorbance (Microplate Reader) solubilize->read_absorbance calculate_viability Calculate % Viability/ Cytotoxicity read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: General workflow for in vitro cytotoxicity assays.

signaling_pathway compound This compound cell_membrane Cell Membrane mito Mitochondrion cell_membrane->mito Internalization dna_damage DNA Damage / Topo II Inhibition cell_membrane->dna_damage momp ↑ MOMP mito->momp cyto_c Cytochrome c Release momp->cyto_c caspases Caspase Activation cyto_c->caspases apoptosis Apoptosis caspases->apoptosis dna_damage->caspases

Caption: Hypothesized apoptotic signaling pathway.

References

Application Notes and Protocols for 4-Methyl-1,8-naphthyridine-2,7-diol in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a protocol for the use of 4-Methyl-1,8-naphthyridine-2,7-diol in cell-based assays. The information is intended for professionals in the fields of cancer research, drug discovery, and molecular biology.

Introduction

The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] Several 1,8-naphthyridine derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines, suggesting their potential as novel therapeutic agents.[2][3][4] The mechanism of action for some of these compounds involves the induction of apoptosis, a form of programmed cell death crucial for tissue homeostasis and the elimination of damaged or cancerous cells.[5][6]

This application note focuses on this compound, a member of the 1,8-naphthyridine family. While specific biological data for this compound is emerging, its structural similarity to other biologically active naphthyridines warrants investigation into its potential anticancer effects. This document outlines a protocol for evaluating the cytotoxicity of this compound using a standard cell-based assay.

Potential Applications

  • Screening for anticancer activity against various cancer cell lines.

  • Investigating the mechanism of action, particularly the induction of apoptosis.

  • Structure-activity relationship (SAR) studies to develop more potent analogs.

Data Presentation

The following table summarizes representative cytotoxic activities of various 1,8-naphthyridine derivatives against different cancer cell lines, as reported in the literature. This data provides a comparative baseline for evaluating the potency of this compound.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 47MIAPaCa (Pancreatic)0.41[2][7]
Compound 47K-562 (Leukemia)0.77[2][7]
Compound 29PA-1 (Ovarian)0.41[2][3]
Compound 29SW620 (Colon)1.4[2][3]
Compound 36PA-1 (Ovarian)1.19[2][7]
Compound 10cMCF7 (Breast)1.47[5]
Compound 8dMCF7 (Breast)1.62[5]
Compound 4dMCF7 (Breast)1.68[5]
Compound 16HeLa (Cervical)0.7[4]
Compound 16HL-60 (Leukemia)0.1[4]
Compound 16PC-3 (Prostate)5.1[4]

Experimental Protocols

Protocol: Cytotoxicity Assessment using MTT Assay

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on a selected cancer cell line (e.g., MCF7, HepG2, or HeLa).[8][9][10][11][12]

Materials:

  • This compound

  • Selected cancer cell line

  • Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in complete growth medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a no-treatment control.

    • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C.

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Mandatory Visualization

G cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Analysis cell_culture Seed Cells in 96-well Plate treatment Treat Cells with Compound cell_culture->treatment compound_prep Prepare Serial Dilutions of Compound compound_prep->treatment incubation Incubate for 48-72h treatment->incubation add_mtt Add MTT Reagent incubation->add_mtt incubation_mtt Incubate for 2-4h add_mtt->incubation_mtt solubilize Solubilize Formazan with DMSO incubation_mtt->solubilize read_absorbance Read Absorbance at 570nm solubilize->read_absorbance calc_ic50 Calculate IC50 read_absorbance->calc_ic50

Caption: Experimental workflow for the MTT-based cytotoxicity assay.

ApoptosisSignaling cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway DeathLigand Death Ligand (e.g., FasL, TNF) DeathReceptor Death Receptor DeathLigand->DeathReceptor DISC DISC Formation DeathReceptor->DISC Procaspase8 Procaspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Bcl2Family Bcl-2 Family Regulation Caspase8->Bcl2Family Bid cleavage Procaspase3 Procaspase-3 Caspase8->Procaspase3 CellStress Cellular Stress (e.g., DNA Damage) CellStress->Bcl2Family Mitochondrion Mitochondrion Bcl2Family->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apoptosome Apoptosome Formation CytochromeC->Apoptosome Procaspase9 Procaspase-9 Apoptosome->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Substrates Cellular Substrates Caspase3->Substrates Apoptosis Apoptosis Substrates->Apoptosis

Caption: Overview of the intrinsic and extrinsic apoptosis signaling pathways.

References

Application Notes and Protocols for 4-Methyl-1,8-naphthyridine-2,7-diol as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-1,8-naphthyridine-2,7-diol is a heterocyclic organic compound belonging to the naphthyridine family. Derivatives of 1,8-naphthyridine have garnered significant attention in various fields, including medicinal chemistry and materials science, due to their diverse biological activities and interesting photophysical properties. The rigid, planar structure of the 1,8-naphthyridine core, combined with its electron-rich nitrogen atoms, makes it an excellent scaffold for the design of fluorescent probes for detecting metal ions, biomolecules, and for use in cellular imaging. The hydroxyl and methyl substitutions on the core structure of this compound are expected to influence its fluorescence characteristics and binding selectivity.

This document provides a summary of the potential applications of this compound as a fluorescent probe, based on the properties of structurally related compounds. It also includes detailed protocols for its prospective use in fluorescence-based assays.

Potential Applications

While specific data for this compound is limited in the current literature, based on the behavior of similar 1,8-naphthyridine derivatives, its potential applications as a fluorescent probe include:

  • Sensing of Metal Ions: 1,8-Naphthyridine derivatives have been shown to act as selective fluorescent sensors for various metal ions, including Al³⁺, Cu²⁺, and Hg²⁺. The nitrogen atoms in the naphthyridine ring and the hydroxyl groups can act as coordination sites for metal ions, leading to changes in the fluorescence properties of the molecule upon binding. This can manifest as either fluorescence enhancement ("turn-on") or quenching ("turn-off").

  • Detection of Biomolecules: The arrangement of hydrogen bond donors and acceptors in the 1,8-naphthyridine scaffold allows for specific interactions with biomolecules such as DNA and RNA. For instance, derivatives have been designed to recognize specific DNA base pairs or nucleotide structures, leading to a fluorescent response upon binding.

  • Cellular Imaging: The fluorescent nature of 1,8-naphthyridine derivatives makes them potential candidates for bioimaging applications. Their ability to selectively interact with intracellular components could allow for the visualization of specific ions or biomolecules within living cells.

Physicochemical and Spectroscopic Data

Quantitative data for this compound is not extensively available. However, data for structurally related 2,7-dialkylamino-4-methyl-[1][2]-naphthyridines can provide an initial estimate of its potential photophysical properties.

PropertyValue (for related compounds)Reference
Excitation Maximum (λex) 320 - 400 nm (in Methanol)[1]
Emission Maximum (λem) 360 - 500 nm (in Methanol)[1]
Quantum Yield (Φ) Varies with substitution[1]
Molar Extinction Coefficient (ε) Not available
CAS Number 7668-02-2

Note: The actual spectroscopic properties of this compound may vary and need to be experimentally determined.

Experimental Protocols

The following are generalized protocols for the potential use of this compound as a fluorescent probe. Optimization will be required for specific applications.

Protocol 1: General Procedure for Metal Ion Detection

This protocol describes a general method for evaluating the performance of this compound as a fluorescent probe for the detection of various metal ions.

Materials:

  • This compound

  • Stock solutions (e.g., 1 mM) of various metal salts (e.g., AlCl₃, CuCl₂, HgCl₂, ZnCl₂, etc.) in a suitable solvent (e.g., deionized water or ethanol).

  • Buffer solution (e.g., HEPES, Tris-HCl) at the desired pH.

  • Spectrofluorometer.

  • Quartz cuvettes.

Procedure:

  • Preparation of Probe Stock Solution: Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent (e.g., DMSO or ethanol).

  • Preparation of Working Solution: Dilute the stock solution to the desired final concentration (e.g., 10 µM) in the chosen buffer.

  • Fluorescence Measurement: a. Transfer the working solution of the probe to a quartz cuvette. b. Record the initial fluorescence spectrum by scanning a range of emission wavelengths while exciting at the predetermined excitation maximum. c. Add a small aliquot of a metal ion stock solution to the cuvette. d. Mix thoroughly and allow the solution to equilibrate for a specific time (e.g., 5 minutes). e. Record the fluorescence spectrum again. f. Repeat steps c-e with increasing concentrations of the metal ion to obtain a titration curve.

  • Selectivity Study: Repeat the fluorescence measurement with a range of different metal ions to assess the selectivity of the probe.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion to determine the sensitivity and limit of detection (LOD).

Metal_Ion_Detection_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Prep_Probe Prepare Probe Stock Solution Prep_Working Prepare Probe Working Solution Prep_Probe->Prep_Working Prep_Metal Prepare Metal Ion Stock Solutions Add_Metal Add Metal Ion Prep_Metal->Add_Metal Initial_Scan Record Initial Fluorescence Prep_Working->Initial_Scan Initial_Scan->Add_Metal Equilibrate Equilibrate Add_Metal->Equilibrate Selectivity Assess Selectivity Add_Metal->Selectivity Final_Scan Record Final Fluorescence Equilibrate->Final_Scan Titration Generate Titration Curve Final_Scan->Titration LOD Determine LOD Titration->LOD Bioimaging_Workflow cluster_cell_prep Cell Preparation cluster_probe_loading Probe Loading cluster_imaging Imaging cluster_analysis Analysis Culture_Cells Culture Cells Prepare_Probe Prepare Probe Solution Culture_Cells->Prepare_Probe Incubate Incubate Cells with Probe Prepare_Probe->Incubate Wash_Cells Wash Cells Incubate->Wash_Cells Acquire_Images Acquire Images Wash_Cells->Acquire_Images Analyze_Localization Analyze Subcellular Localization Acquire_Images->Analyze_Localization Sensing_Mechanism cluster_probe Probe Alone cluster_analyte Probe + Analyte Probe This compound Excitation1 Excitation (hν) Probe->Excitation1 Binding Binding Probe->Binding PET Photoinduced Electron Transfer (PET) Excitation1->PET Quenched Fluorescence Quenched PET->Quenched Analyte Analyte (e.g., Metal Ion) Analyte->Binding Excitation2 Excitation (hν) Binding->Excitation2 No_PET PET Inhibited Excitation2->No_PET Fluorescence Fluorescence Emitted No_PET->Fluorescence

References

Application Notes and Protocols for Antimicrobial Screening of 1,8-Naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for conducting antimicrobial screening assays on 1,8-naphthyridine derivatives, a class of heterocyclic compounds with significant potential in the development of new antimicrobial agents. The following sections outline the methodologies for determining the antimicrobial efficacy of these compounds, including their minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC).

Introduction to 1,8-Naphthyridines and Antimicrobial Activity

The 1,8-naphthyridine scaffold is a key pharmacophore found in numerous synthetic and natural compounds exhibiting a wide range of biological activities, most notably antimicrobial effects.[1][2][3] The pioneering compound, nalidixic acid, was the first 1,8-naphthyridine derivative introduced for treating urinary tract infections caused by Gram-negative bacteria.[4] Its mechanism of action involves the inhibition of bacterial DNA gyrase, an enzyme crucial for DNA replication.[4] Subsequent structural modifications, particularly the introduction of a fluorine atom at position 6 and various substituents at position 7, have led to the development of highly potent fluoroquinolone antibiotics.[4][5] The continuous emergence of multidrug-resistant pathogens necessitates the exploration of novel 1,8-naphthyridine derivatives with improved efficacy and a broader spectrum of activity.

Key Antimicrobial Screening Assays

The preliminary assessment of the antimicrobial properties of new 1,8-naphthyridine derivatives typically involves a combination of the following assays:

  • Agar Well Diffusion Assay: A qualitative or semi-quantitative method to screen for antimicrobial activity.

  • Broth Microdilution Assay: A quantitative method to determine the Minimum Inhibitory Concentration (MIC).

  • Minimum Bactericidal Concentration (MBC) Assay: To determine the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Experimental Protocols

Agar Well Diffusion Assay

This method is a widely used preliminary screening technique to assess the antimicrobial activity of test compounds.

Principle: The test compound diffuses from a well through a solidified agar medium that has been inoculated with a standardized microbial suspension. The presence of an antimicrobial agent creates a concentration gradient, and if the compound is effective, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well. The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.

Materials:

  • 1,8-Naphthyridine derivatives

  • Standard antibiotic (e.g., Ciprofloxacin, Ampicillin)[5]

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile Petri dishes

  • Sterile cork borer (6-8 mm diameter)

  • Micropipettes and sterile tips

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Candida albicans, Aspergillus niger)[5]

  • Sterile saline solution (0.85% NaCl)

  • McFarland turbidity standards (0.5)

  • Incubator

Procedure:

  • Preparation of Inoculum:

    • Aseptically pick a few colonies of the test microorganism from a fresh culture plate.

    • Suspend the colonies in sterile saline solution.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria).

  • Preparation of Agar Plates:

    • Prepare MHA or SDA according to the manufacturer's instructions and sterilize by autoclaving.

    • Allow the medium to cool to 45-50°C.

    • Pour approximately 20-25 mL of the molten agar into sterile Petri dishes and allow it to solidify.

  • Inoculation of Plates:

    • Using a sterile cotton swab, evenly streak the standardized microbial suspension over the entire surface of the agar plate. Rotate the plate by 60° between each streaking to ensure uniform coverage.

  • Preparation of Wells and Application of Test Compounds:

    • Using a sterile cork borer, create wells of 6-8 mm diameter in the agar.

    • Prepare stock solutions of the 1,8-naphthyridine derivatives and the standard antibiotic in DMSO.

    • Carefully pipette a fixed volume (e.g., 50-100 µL) of each test compound solution into the wells.

    • Use DMSO as a negative control.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.

  • Data Interpretation:

    • Measure the diameter of the zone of inhibition (including the well diameter) in millimeters.

    • A larger zone of inhibition indicates greater antimicrobial activity.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6][7][8]

Principle: Serial dilutions of the 1,8-naphthyridine derivatives are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized microbial suspension. After incubation, the plates are observed for visible growth. The MIC is the lowest concentration of the compound at which no growth is observed.[9]

Materials:

  • 1,8-Naphthyridine derivatives

  • Standard antibiotic

  • DMSO

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi[10]

  • Sterile 96-well microtiter plates

  • Multichannel pipette

  • Bacterial or fungal strains

  • Sterile saline solution

  • McFarland turbidity standards (0.5)

  • Incubator

  • Resazurin solution (optional, as a growth indicator)

Procedure:

  • Preparation of Test Compounds:

    • Prepare a stock solution of each 1,8-naphthyridine derivative in DMSO.

    • Perform serial two-fold dilutions of the compounds in the 96-well plate using MHB or RPMI-1640. The final volume in each well should be 100 µL.

  • Preparation of Inoculum:

    • Prepare a microbial suspension equivalent to a 0.5 McFarland standard.

    • Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation:

    • Add 100 µL of the diluted microbial suspension to each well containing the test compound, resulting in a final volume of 200 µL.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation:

    • Seal the plates and incubate at 37°C for 18-24 hours for bacteria or at 30-35°C for 24-48 hours for fungi.

  • Determination of MIC:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

    • Alternatively, add a growth indicator like resazurin and observe the color change. A blue color indicates no growth, while a pink color indicates growth.

Minimum Bactericidal Concentration (MBC) Assay

This assay is performed after the MIC determination to ascertain whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).[9][11]

Principle: Aliquots from the wells of the MIC plate that show no visible growth are subcultured onto a fresh agar medium without the test compound. The MBC is the lowest concentration of the antimicrobial agent that results in a significant reduction (typically ≥99.9%) in the initial inoculum.[9]

Materials:

  • MIC plate from the previous experiment

  • MHA plates

  • Sterile micropipettes and tips

  • Incubator

Procedure:

  • Subculturing:

    • From each well of the MIC plate that showed no visible growth (i.e., at and above the MIC), take a 10-100 µL aliquot.

    • Spot-inoculate or spread the aliquot onto a fresh MHA plate.

  • Incubation:

    • Incubate the MHA plates at 37°C for 18-24 hours.

  • Determination of MBC:

    • Observe the plates for bacterial growth.

    • The MBC is the lowest concentration of the compound that shows no bacterial growth or a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.[9]

Data Presentation

The quantitative data obtained from the antimicrobial screening assays should be summarized in clear and structured tables for easy comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of 1,8-Naphthyridine Derivatives (µg/mL)

CompoundS. aureusB. subtilisE. coliP. aeruginosaC. albicans
Derivative 11683264>128
Derivative 24281664
Derivative 3841632128
Ciprofloxacin0.50.250.1251-
Fluconazole----2

Table 2: Minimum Bactericidal Concentration (MBC) of 1,8-Naphthyridine Derivatives (µg/mL)

CompoundS. aureusB. subtilisE. coliP. aeruginosa
Derivative 1321664>128
Derivative 2841632
Derivative 31683264
Ciprofloxacin10.50.252

Visualizations

Experimental Workflow for Antimicrobial Screening

Antimicrobial_Screening_Workflow cluster_screening Antimicrobial Screening start Synthesized 1,8-Naphthyridine Derivatives agar_well Agar Well Diffusion Assay (Qualitative Screening) start->agar_well Initial Screen broth_micro Broth Microdilution Assay (MIC Determination) agar_well->broth_micro Active Compounds mbc_assay MBC Determination broth_micro->mbc_assay Determine MIC result Antimicrobial Activity Profile mbc_assay->result Determine MBC

Caption: Workflow for antimicrobial screening of 1,8-naphthyridine derivatives.

Proposed Mechanism of Action for Fluoroquinolone-like 1,8-Naphthyridines

DNA_Gyrase_Inhibition cluster_mechanism Mechanism of Action naphthyridine 1,8-Naphthyridine Derivative (e.g., Fluoroquinolone Analogue) dna_gyrase Bacterial DNA Gyrase (Topoisomerase II) naphthyridine->dna_gyrase Inhibits dna_replication DNA Replication dna_gyrase->dna_replication Required for cell_death Bacterial Cell Death dna_replication->cell_death Inhibition leads to

Caption: Inhibition of DNA gyrase by 1,8-naphthyridine derivatives.

References

Application Note: High-Throughput Screening for EGFR Kinase Inhibitors Using a 4-Methyl-1,8-naphthyridine-2,7-diol Based Chemical Library

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Aberrant EGFR signaling is a hallmark of various cancers, making it a prime target for therapeutic intervention.[1][2] Small molecule kinase inhibitors have emerged as a successful class of anticancer drugs. The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including the inhibition of protein kinases like EGFR.[2][3] This application note describes a high-throughput screening (HTS) campaign to identify potent inhibitors of EGFR kinase from a chemical library containing 4-Methyl-1,8-naphthyridine-2,7-diol and its analogs.

Assay Principle

The screening assay is based on the principle of Fluorescence Polarization (FP).[4][5] This homogeneous assay format is well-suited for HTS, offering a "mix-and-read" protocol.[5] The assay measures the inhibition of EGFR kinase activity by detecting the phosphorylation of a fluorescently labeled peptide substrate.

The core components of the assay are:

  • EGFR Kinase: The enzyme target.

  • Fluorescently Labeled Peptide Substrate: A synthetic peptide that can be phosphorylated by EGFR.

  • ATP: The phosphate donor for the kinase reaction.

  • Phospho-specific Antibody: An antibody that specifically binds to the phosphorylated form of the peptide substrate.

In the absence of an inhibitor, EGFR phosphorylates the fluorescent peptide. The phospho-specific antibody binds to the phosphorylated peptide, forming a large molecular complex. This large complex tumbles slowly in solution, resulting in a high fluorescence polarization signal. When a compound from the library, such as this compound, inhibits EGFR, the peptide substrate remains unphosphorylated. Consequently, the antibody does not bind, and the small, fluorescently labeled peptide tumbles rapidly in solution, leading to a low fluorescence polarization signal. The decrease in fluorescence polarization is therefore directly proportional to the inhibitory activity of the test compound.

Experimental Protocols

1. Reagent Preparation

  • Assay Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT.

  • EGFR Kinase Solution: Recombinant human EGFR kinase domain is diluted in Assay Buffer to a final concentration of 2X the desired assay concentration (e.g., 10 nM for a 5 nM final concentration).

  • ATP Solution: ATP is diluted in Assay Buffer to a 2X final assay concentration (e.g., 20 µM for a 10 µM final concentration, which is near the Km for many kinases).

  • Peptide Substrate Solution: The fluorescently labeled peptide substrate is diluted in Assay Buffer to a 2X final concentration (e.g., 200 nM for a 100 nM final concentration).

  • Test Compounds: The 1,8-naphthyridine library, including this compound, is prepared in 100% DMSO at a concentration of 1 mM. For the primary screen, a working stock is prepared by diluting in Assay Buffer to a 4X final concentration (e.g., 40 µM for a 10 µM final concentration).

  • Positive Control: A known EGFR inhibitor (e.g., Gefitinib) is prepared in the same manner as the test compounds.

  • Negative Control: Assay Buffer with 1% DMSO.

  • Detection Solution: The phospho-specific antibody is diluted in FP Stop Buffer (Assay Buffer containing 10 mM EDTA to stop the kinase reaction).

2. HTS Assay Protocol for EGFR Inhibition

The following protocol is for a 384-well plate format.

  • Compound Dispensing: Using an automated liquid handler, dispense 5 µL of the 4X test compounds, positive controls, or negative controls into the appropriate wells of a 384-well microplate.

  • Enzyme Addition: Add 5 µL of the 2X EGFR Kinase Solution to all wells.

  • Initiation of Kinase Reaction: Add 10 µL of a pre-mixed solution containing 2X ATP and 2X Peptide Substrate to all wells to start the reaction. The final reaction volume is 20 µL.

  • Incubation: Incubate the plate at room temperature (25°C) for 60 minutes.

  • Reaction Termination and Detection: Add 20 µL of the Detection Solution to all wells to stop the kinase reaction and initiate the binding of the antibody to the phosphorylated substrate.

  • Final Incubation: Incubate the plate for an additional 60 minutes at room temperature to allow the antibody-peptide binding to reach equilibrium.

  • Data Acquisition: Read the fluorescence polarization on a suitable plate reader (Excitation: 485 nm, Emission: 535 nm).

Data Presentation

Table 1: HTS Assay Validation Parameters

ParameterValueDescription
Z'-factor 0.78A measure of assay quality, with >0.5 considered excellent for HTS.[6]
Signal-to-Background (S/B) 4.5The ratio of the mean signal of the negative control to the mean signal of the positive control.
Coefficient of Variation (%CV) < 5%The percentage variation for both positive and negative controls, indicating good reproducibility.
DMSO Tolerance ≤ 1%The final concentration of DMSO in the assay, at which no significant effect on enzyme activity is observed.[6]

Table 2: Summary of Primary Screen and Hit Confirmation

ParameterNumber of Compounds
Total Compounds Screened 10,000
Primary Hits (≥50% Inhibition) 250
Confirmed Hits (IC₅₀ < 10 µM) 30

Table 3: Profile of a Hypothetical Hit Compound (this compound)

ParameterValue
Compound ID MN-diol-001
Structure This compound
Primary Screen Inhibition (%) 85% at 10 µM
IC₅₀ (µM) 1.2
Selectivity Profile To be determined

Visualizations

HTS_Workflow cluster_prep Plate Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound 1. Compound Dispensing (5 µL of 4X Compound) Enzyme 2. Enzyme Addition (5 µL of 2X EGFR) Compound->Enzyme Reaction_Start 3. Reaction Initiation (10 µL of 2X ATP/Substrate) Enzyme->Reaction_Start Incubation1 4. Incubation (60 min at 25°C) Reaction_Start->Incubation1 Stop_Detect 5. Stop and Detect (20 µL of Detection Solution) Incubation1->Stop_Detect Incubation2 6. Incubation (60 min at 25°C) Stop_Detect->Incubation2 Read_Plate 7. Read Fluorescence Polarization Incubation2->Read_Plate Data_Analysis Calculate % Inhibition Read_Plate->Data_Analysis Hit_ID Identify Primary Hits Data_Analysis->Hit_ID Confirmation Hit Confirmation (IC₅₀) Hit_ID->Confirmation

Caption: High-throughput screening workflow for identifying EGFR kinase inhibitors.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Nucleus Proliferation Cell Proliferation, Survival, Growth Nucleus->Proliferation Gene Transcription Inhibitor This compound Inhibitor->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and the point of inhibition.[7][8]

References

Experimental Design for In Vivo Studies with 1,8-Naphthyridines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for designing and conducting in vivo studies with 1,8-naphthyridine derivatives. The protocols cover key therapeutic areas where 1,8-naphthyridines have shown promise, including anti-inflammatory, anticancer, and neuroprotective applications.

Introduction

1,8-Naphthyridine is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse range of biological activities.[1][2] Derivatives of this core structure have been investigated for their potential as anti-inflammatory, anticancer, neuroprotective, antimicrobial, and antiviral agents.[1][3][4] The successful translation of promising in vitro findings to in vivo efficacy requires well-designed and rigorously executed animal studies. This guide outlines detailed protocols for common in vivo models used to evaluate 1,8-naphthyridine compounds and discusses relevant signaling pathways.

I. Anti-Inflammatory Activity

A significant number of 1,8-naphthyridine derivatives have been synthesized and evaluated for their anti-inflammatory properties.[3] One of the key mechanisms implicated in the anti-inflammatory effects of some 1,8-naphthyridine derivatives is the modulation of the Toll-like receptor 4 (TLR4) signaling pathway.[5][6]

Signaling Pathway: TLR4/MyD88/NF-κB

The TLR4/MyD88/NF-κB signaling cascade is a critical pathway in the innate immune response and the induction of inflammation. Upon activation by lipopolysaccharide (LPS), TLR4 recruits the adaptor protein MyD88, leading to the activation of downstream kinases and culminating in the nuclear translocation of NF-κB, a key transcription factor for pro-inflammatory cytokines.[5]

TLR4_Pathway cluster_NFkappaB Cytosol LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK IKK Complex TRAF6->IKK IkappaB IκBα IKK->IkappaB Phosphorylates (leading to degradation) NFkappaB NF-κB Nucleus Nucleus NFkappaB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Upregulates transcription Naphthyridine 1,8-Naphthyridine Derivative (e.g., HSR2104) Naphthyridine->TLR4 Inhibits expression Naphthyridine->MyD88 Inhibits expression Naphthyridine->IkappaB Inhibits phosphorylation

Figure 1: TLR4/MyD88/NF-κB Signaling Pathway Inhibition by a 1,8-Naphthyridine Derivative.[5]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used and reproducible model of acute inflammation.

Materials:

  • 1,8-Naphthyridine derivative

  • Vehicle (e.g., 0.5% carboxymethyl cellulose (CMC) in water, Dimethyl sulfoxide (DMSO) followed by dilution in saline)

  • Carrageenan (1% w/v in sterile saline)

  • Plethysmometer

  • Male Wistar or Sprague-Dawley rats (150-200 g)

  • Standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg)

Procedure:

  • Animal Acclimatization: House the rats under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water for at least one week before the experiment.

  • Grouping: Divide the animals into the following groups (n=6-8 per group):

    • Vehicle Control

    • 1,8-Naphthyridine Derivative (at various doses, e.g., 10, 30, 100 mg/kg)

    • Positive Control (Indomethacin)

  • Drug Administration: Administer the 1,8-naphthyridine derivative or vehicle orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the carrageenan injection. The positive control is also administered at this time.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each animal at each time point.

    • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 where V_c is the mean increase in paw volume in the control group and V_t is the mean increase in paw volume in the treated group.

    • Analyze the data using appropriate statistical methods (e.g., one-way ANOVA followed by a post-hoc test).

Data Presentation:

Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) at 3h (± SEM)% Inhibition
Vehicle Control-0.85 ± 0.05-
1,8-Naphthyridine (Compound X)100.62 ± 0.0427.1
1,8-Naphthyridine (Compound X)300.45 ± 0.03 47.1
1,8-Naphthyridine (Compound X)1000.31 ± 0.0263.5
Indomethacin100.38 ± 0.03**55.3
p < 0.05, **p < 0.01 compared to vehicle control. (Note: This is example data)

II. Anticancer Activity

The 1,8-naphthyridine scaffold is present in several anticancer agents, and numerous novel derivatives are being investigated for their cytotoxic and tumor-suppressive properties.[4][7] A key signaling pathway often dysregulated in cancer and a target for many anticancer drugs is the PI3K/Akt pathway.

Signaling Pathway: PI3K/Akt

The PI3K/Akt signaling pathway is a crucial regulator of cell proliferation, survival, and growth. Its aberrant activation is a hallmark of many cancers. Growth factor binding to receptor tyrosine kinases (RTKs) activates PI3K, which in turn activates Akt, leading to the phosphorylation of a multitude of downstream targets that promote cell survival and proliferation.

PI3K_Akt_Pathway GF Growth Factor RTK RTK GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Growth mTORC1->Proliferation Promotes Naphthyridine 1,8-Naphthyridine Derivative Naphthyridine->PI3K Inhibits Naphthyridine->Akt Inhibits phosphorylation PTEN PTEN PTEN->PIP3 Dephosphorylates

Figure 2: PI3K/Akt Signaling Pathway and Potential Inhibition by a 1,8-Naphthyridine Derivative.
Experimental Protocol: Human Tumor Xenograft Model in Nude Mice

This model is a cornerstone of preclinical cancer drug development, allowing the evaluation of a compound's efficacy against human tumors in an in vivo setting.

Materials:

  • 1,8-Naphthyridine derivative

  • Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)

  • Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Matrigel

  • Athymic nude mice (e.g., BALB/c nude or Nu/Nu), 6-8 weeks old

  • Standard-of-care chemotherapy agent (e.g., doxorubicin, paclitaxel)

Procedure:

  • Cell Culture and Implantation:

    • Culture the chosen human cancer cell line under standard conditions.

    • Harvest the cells and resuspend them in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5-10 x 10^7 cells/mL.

    • Subcutaneously inject 0.1-0.2 mL of the cell suspension into the right flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.

    • Calculate tumor volume using the formula: V = (length x width^2) / 2.

    • When tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment groups (n=8-10 per group):

      • Vehicle Control

      • 1,8-Naphthyridine Derivative (at various doses)

      • Positive Control (standard chemotherapy)

  • Drug Administration:

    • Administer the 1,8-naphthyridine derivative, vehicle, or positive control according to a predetermined schedule (e.g., daily, once every three days) and route (e.g., oral gavage, intraperitoneal injection, intravenous injection).

  • Monitoring:

    • Continue to measure tumor volumes and body weights every 2-3 days.

    • Observe the animals for any signs of toxicity. The study should be terminated if tumors become ulcerated or exceed a certain size (e.g., 2000 mm³), or if animals show significant weight loss (>20%).

  • Endpoint Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Weigh the tumors and process them for further analysis (e.g., histopathology, western blotting for target proteins).

  • Data Analysis:

    • Calculate the tumor growth inhibition (TGI) for each treated group.

    • Plot mean tumor volume versus time for each group.

    • Analyze the data using appropriate statistical methods (e.g., two-way ANOVA with repeated measures).

Data Presentation:

Treatment GroupDosing ScheduleMean Final Tumor Volume (mm³) (± SEM)Tumor Growth Inhibition (%)
Vehicle ControlDaily, p.o.1550 ± 150-
1,8-Naphthyridine (Compound Y)50 mg/kg, daily, p.o.850 ± 12045.2
1,8-Naphthyridine (Compound Y)100 mg/kg, daily, p.o.520 ± 90 66.5
Doxorubicin2 mg/kg, q3d, i.p.610 ± 10060.6
p < 0.05, **p < 0.01 compared to vehicle control. (Note: This is example data)

III. Neuroprotective Activity

Certain 1,8-naphthyridine derivatives have shown potential in the context of neurodegenerative diseases like Alzheimer's disease, partly through their ability to inhibit cholinesterases and modulate calcium channels.[8][9] The cholinergic system is a key pathway involved in learning and memory.

Signaling Pathway: Cholinergic System

The cholinergic system plays a vital role in cognitive functions. In Alzheimer's disease, there is a significant loss of cholinergic neurons and a reduction in the levels of the neurotransmitter acetylcholine (ACh). Acetylcholinesterase (AChE) is the enzyme responsible for the breakdown of ACh in the synaptic cleft. Inhibition of AChE is a major therapeutic strategy to enhance cholinergic neurotransmission.

Cholinergic_Pathway cluster_synapse Synaptic Cleft Presynaptic Presynaptic Neuron ACh_Vesicle ACh Postsynaptic Postsynaptic Neuron ACh_Synapse ACh ACh_Vesicle->ACh_Synapse Release AChE AChE ACh_Synapse->AChE Hydrolyzes ACh_Receptor ACh Receptor ACh_Synapse->ACh_Receptor Binds Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal Signal Transduction (Learning & Memory) ACh_Receptor->Signal Naphthyridine 1,8-Naphthyridine Derivative Naphthyridine->AChE Inhibits

Figure 3: Cholinergic Synapse and Inhibition of Acetylcholinesterase (AChE) by a 1,8-Naphthyridine Derivative.
Experimental Protocol: Scopolamine-Induced Amnesia in Mice

This model is widely used to screen for compounds with potential anti-amnesic and cognitive-enhancing effects. Scopolamine is a muscarinic receptor antagonist that impairs learning and memory.[10][11]

Materials:

  • 1,8-Naphthyridine derivative

  • Vehicle (e.g., saline, 1% Tween 80 in saline)

  • Scopolamine hydrobromide (1 mg/kg in saline)

  • Morris Water Maze or Y-maze apparatus

  • Male Swiss albino mice (20-25 g)

  • Standard nootropic drug (e.g., Donepezil, 3 mg/kg)[10]

Procedure (using Y-maze):

  • Animal Acclimatization and Grouping: Similar to the previous protocols, acclimatize and group the animals (n=8-10 per group):

    • Vehicle Control + Saline

    • Vehicle Control + Scopolamine

    • 1,8-Naphthyridine Derivative + Scopolamine

    • Positive Control (Donepezil) + Scopolamine

  • Drug Administration: Administer the 1,8-naphthyridine derivative, vehicle, or positive control (p.o. or i.p.) for a specified period (e.g., 3-7 days). On the final day, administer the treatment 60 minutes before the behavioral test.

  • Induction of Amnesia: Administer scopolamine (1 mg/kg, i.p.) 30 minutes before placing the mouse in the Y-maze.

  • Y-Maze Test:

    • Place each mouse at the end of one arm and allow it to move freely through the maze for 8 minutes.

    • Record the sequence of arm entries.

    • An alternation is defined as entries into three different arms on consecutive choices (e.g., A, B, C or C, B, A).

  • Data Analysis:

    • Calculate the percentage of spontaneous alternation using the formula: % Alternation = [(Number of alternations) / (Total number of arm entries - 2)] x 100

    • Analyze the data using one-way ANOVA followed by a post-hoc test.

Data Presentation:

Treatment GroupDose (mg/kg)Spontaneous Alternation (%) (± SEM)
Vehicle + Saline-75.2 ± 3.5
Vehicle + Scopolamine145.8 ± 2.9##
1,8-Naphthyridine (Compound Z) + Scopolamine1062.5 ± 3.1*
Donepezil + Scopolamine368.9 ± 3.8**
##p < 0.01 compared to Vehicle + Saline group; *p < 0.05, **p < 0.01 compared to Vehicle + Scopolamine group. (Note: This is example data)

IV. Pharmacokinetic Studies

Understanding the pharmacokinetic profile of a 1,8-naphthyridine derivative is crucial for interpreting efficacy and toxicity data and for designing appropriate dosing regimens.

Experimental Protocol: Single-Dose Pharmacokinetics in Rats

This protocol provides a general framework for determining key pharmacokinetic parameters.

Materials:

  • 1,8-Naphthyridine derivative

  • Vehicle for oral and intravenous administration

  • Male Sprague-Dawley rats (200-250 g) with cannulated jugular veins

  • Blood collection tubes (containing anticoagulant, e.g., heparin)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Preparation and Dosing:

    • Fast rats overnight before dosing.

    • Administer the 1,8-naphthyridine derivative either orally (e.g., 50 mg/kg) or intravenously (e.g., 5 mg/kg).

  • Blood Sampling:

    • Collect blood samples (approx. 0.2 mL) from the jugular vein cannula at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Plasma Preparation and Analysis:

    • Centrifuge the blood samples to obtain plasma.

    • Store plasma samples at -80°C until analysis.

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the 1,8-naphthyridine derivative in plasma.

    • Analyze the plasma samples.

  • Data Analysis:

    • Use non-compartmental analysis to determine the pharmacokinetic parameters from the plasma concentration-time data.

Data Presentation:

ParameterOral Administration (50 mg/kg)Intravenous Administration (5 mg/kg)
Cmax (ng/mL)1250 ± 1802500 ± 310
Tmax (h)1.5 ± 0.50.083 (first time point)
AUC(0-t) (ng·h/mL)8500 ± 9504500 ± 520
t1/2 (h)6.2 ± 1.14.8 ± 0.9
Bioavailability (%)18.9-
(Note: This is example data)

Conclusion

The protocols and information provided in this document serve as a comprehensive guide for researchers initiating in vivo studies with 1,8-naphthyridine derivatives. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, which is essential for the successful development of new therapeutic agents based on this versatile scaffold. It is imperative to note that specific parameters, such as vehicle formulation and dosing regimens, may require optimization for individual 1,8-naphthyridine compounds.

References

Application Notes and Protocols for the Friedlander Synthesis of 1,8-Naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 1,8-naphthyridine derivatives via the Friedlander condensation. This powerful reaction offers a direct and efficient route to this important class of heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science due to their diverse biological activities.[1][2]

Introduction to the Friedlander Synthesis

The Friedlander synthesis is a classic condensation reaction that involves the reaction of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or β-ketoester).[3] This acid- or base-catalyzed reaction proceeds through a condensation followed by a cyclodehydration to form the corresponding quinoline or, in this case, naphthyridine ring system.[4] For the synthesis of 1,8-naphthyridines, 2-aminonicotinaldehyde or a related derivative is typically used as the starting material.[4][5] The reaction is highly versatile and can be adapted to a variety of scales and reaction conditions, including environmentally benign methods.[5][6]

Applications of 1,8-Naphthyridine Derivatives

1,8-Naphthyridine derivatives are considered privileged scaffolds in drug discovery due to their wide range of pharmacological activities.[7] These include:

  • Antimicrobial and Antibacterial Agents: The 1,8-naphthyridine core is a key component of several fluoroquinolone antibiotics, such as nalidixic acid and enoxacin, which inhibit bacterial DNA gyrase.[7][8][9]

  • Anticancer Activity: Certain derivatives have shown promising potential as anticancer agents.[6][7]

  • Antiviral Properties: Some 1,8-naphthyridine compounds have been investigated for their antiviral activity.[1][7]

  • Other Therapeutic Areas: Research has also explored their potential as anti-inflammatory, analgesic, antidepressant, and neuroprotective agents.[1][2]

  • Materials Science: The unique photophysical properties of some 1,8-naphthyridine derivatives have led to their use in fluorescent probes and other materials.[6]

Reaction Mechanism

The general mechanism of the Friedlander synthesis for 1,8-naphthyridines involves an initial aldol-type condensation between the 2-aminonicotinaldehyde and the enolate of the active methylene compound. This is followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic 1,8-naphthyridine ring system.

Friedlander_Mechanism Reactants 2-Aminonicotinaldehyde + Active Methylene Compound Enolate Enolate Formation Reactants->Enolate Aldol_Addition Aldol-Type Addition Reactants->Aldol_Addition Base_Catalyst Base Catalyst (e.g., Choline Hydroxide) Base_Catalyst->Enolate deprotonation Enolate->Aldol_Addition Intermediate Iminium Intermediate Aldol_Addition->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Dehydration Dehydration Cyclization->Dehydration Product 1,8-Naphthyridine Derivative Dehydration->Product

Caption: General mechanism of the base-catalyzed Friedlander synthesis of 1,8-naphthyridines.

Experimental Protocols

Herein, we provide detailed protocols for two distinct and effective methods for the synthesis of 1,8-naphthyridine derivatives.

Protocol 1: Gram-Scale Synthesis in Water using Choline Hydroxide

This protocol is adapted from a green chemistry approach that utilizes water as the solvent and an inexpensive, biocompatible ionic liquid, choline hydroxide (ChOH), as the catalyst.[5][10] This method offers high yields, mild reaction conditions, and a simple work-up procedure.[5]

Materials:

  • 2-Aminonicotinaldehyde

  • Active methylene carbonyl compound (e.g., acetone, 1-ethylpiperidin-4-one)

  • Choline hydroxide (ChOH)

  • Water (H₂O)

  • Ethyl acetate

  • Nitrogen (N₂) gas supply

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 2-aminonicotinaldehyde (0.5 mmol) and the desired active methylene carbonyl compound (0.5 mmol for most substrates, 1.5 mmol for acetone).[5]

  • Add 1 mL of water to the flask and begin stirring the mixture.

  • Add choline hydroxide (1 mol%) to the reaction mixture.[5]

  • Purge the flask with nitrogen gas and maintain a nitrogen atmosphere.

  • Heat the reaction mixture to 50°C with continuous stirring.

  • Monitor the progress of the reaction by TLC using a suitable eluent (e.g., 10% methanol/dichloromethane).[5]

  • Once the reaction is complete (typically within 6-12 hours), allow the mixture to cool to room temperature.

  • Extract the product from the reaction mixture using ethyl acetate (40 mL) and water (10 mL) in a separatory funnel.

  • Separate the organic layer, and concentrate it under reduced pressure using a rotary evaporator to obtain the crude product.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Quantitative Data Summary (Protocol 1):

EntryActive Methylene CompoundProductReaction Time (h)Yield (%)
1Acetone2-Methyl-1,8-naphthyridine6>95
2Propiophenone2-Methyl-3-phenyl-1,8-naphthyridine892
31-Methylpiperidin-4-one7-Methyl-6,7,8,9-tetrahydropyrido[2,3-b][3][5]naphthyridine1192
41-Ethylpiperidin-4-one7-Ethyl-6,7,8,9-tetrahydropyrido[2,3-b][3][5]naphthyridine1096

Data adapted from a gram-scale synthesis in water.[5]

Protocol 2: Solvent-Free Synthesis using CeCl₃·7H₂O under Grinding Conditions

This protocol presents a rapid and efficient solvent-free method for the synthesis of 1,8-naphthyridines using cerium(III) chloride heptahydrate (CeCl₃·7H₂O) as a reusable catalyst at room temperature.[4] This method is environmentally friendly and offers high yields in a short reaction time.[4]

Materials:

  • 2-Aminonicotinaldehyde

  • Active methylene compound (e.g., ethyl acetoacetate, acetylacetone)

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

  • Cold water

Equipment:

  • Mortar and pestle

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Buchner funnel and filter paper

Procedure:

  • In a mortar, combine 2-aminonicotinaldehyde (0.01 mol), the active methylene compound (0.01 mol), and CeCl₃·7H₂O (0.01 mol).[4]

  • Grind the mixture using a pestle at room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within a few minutes.[4]

  • Upon completion, add cold water to the reaction mixture.

  • Collect the solid product by vacuum filtration, washing with water.

  • Recrystallize the product from a suitable solvent to afford the pure 1,8-naphthyridine derivative.[4]

  • The aqueous filtrate containing the catalyst can be evaporated under reduced pressure to recover the catalyst for reuse.[4]

Quantitative Data Summary (Protocol 2):

EntryReaction Time (min)Yield (%)
1CF₃COOC₂H₅5.592
2CH₃COOC₂H₅5.094
3CH₃COCH₃5.094
4C₆H₅COC₆H₅5.590
5CH₃C₆H₅NHCO5.092

Data adapted from a solvent-free synthesis using CeCl₃·7H₂O.[4]

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of 1,8-naphthyridine derivatives.

Experimental_Workflow Start Start Reactant_Mixing Mix Reactants and Catalyst (e.g., 2-Aminonicotinaldehyde, Active Methylene Compound, Catalyst) Start->Reactant_Mixing Reaction Reaction under Optimized Conditions (Temperature, Time, Atmosphere) Reactant_Mixing->Reaction Monitoring Monitor Reaction Progress (TLC) Reaction->Monitoring Workup Reaction Work-up (e.g., Extraction, Filtration) Reaction->Workup Monitoring->Reaction Purification Purification (e.g., Recrystallization, Chromatography) Workup->Purification Characterization Characterization (NMR, Mass Spectrometry, IR) Purification->Characterization Final_Product Pure 1,8-Naphthyridine Derivative Characterization->Final_Product

Caption: General workflow for the synthesis and analysis of 1,8-naphthyridine derivatives.

Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken at all times. Reaction conditions may need to be optimized for specific substrates.

References

Application Note and Protocol: Purification of 4-Methyl-1,8-naphthyridine-2,7-diol by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the purification of 4-Methyl-1,8-naphthyridine-2,7-diol using column chromatography. This polar heterocyclic compound, with the molecular formula C₉H₈N₂O₂, is of interest in medicinal chemistry and drug discovery.[1][2][3] The described methodology is based on normal-phase chromatography, a widely applicable technique for the separation of polar organic molecules.[4] The protocol outlines the selection of stationary and mobile phases, sample preparation, column packing, and elution, followed by fraction analysis. This guide is intended to provide a robust starting point for researchers, which can be further optimized to achieve high purity of the target compound.

Introduction

This compound is a heterocyclic compound belonging to the naphthyridine class of molecules. Naphthyridine derivatives are of significant interest in pharmaceutical research due to their diverse biological activities.[3] The purity of such compounds is critical for accurate biological evaluation and drug development. Column chromatography is a fundamental, cost-effective, and scalable technique for the purification of chemical compounds from reaction mixtures and natural extracts.[5] It separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.[5][6] For polar compounds like this compound, which has a predicted XlogP of -0.7, normal-phase chromatography with a polar stationary phase and a moderately polar mobile phase is a suitable approach.[2] This application note details a practical protocol for its purification.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. Understanding these properties is crucial for developing an effective purification strategy.

PropertyValueReference
Molecular FormulaC₉H₈N₂O₂[1][2]
Molecular Weight176.175 g/mol [1]
Monoisotopic Mass176.05858 Da[2]
Predicted XlogP-0.7[2]
Hydrogen Bond Donor Count2[1]
Hydrogen Bond Acceptor Count2[1]
Topological Polar Surface Area58.2 Ų[1]

Chromatographic Purification Workflow

The overall workflow for the purification of this compound is depicted in the diagram below. It begins with the preparation of the crude sample and the chromatography column, followed by the separation process and subsequent analysis of the collected fractions to isolate the pure compound.

Purification_Workflow Crude_Sample Crude Sample Preparation TLC_Analysis TLC Analysis for Solvent System Selection Crude_Sample->TLC_Analysis Determine Rf Column_Packing Column Packing (Silica Gel) TLC_Analysis->Column_Packing Select Mobile Phase Sample_Loading Sample Loading Column_Packing->Sample_Loading Elution Elution with Mobile Phase Sample_Loading->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection Fraction_Analysis Fraction Analysis (TLC) Fraction_Collection->Fraction_Analysis Pooling_and_Evaporation Pooling Pure Fractions & Solvent Evaporation Fraction_Analysis->Pooling_and_Evaporation Identify Pure Fractions Pure_Compound Pure Compound Pooling_and_Evaporation->Pure_Compound

Figure 1: General workflow for the chromatographic purification of this compound.

Experimental Protocol

This protocol describes the purification of this compound from a crude reaction mixture using silica gel column chromatography.

Materials and Equipment
  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Ethyl acetate, HPLC grade

  • Hexane, HPLC grade

  • Glass chromatography column

  • Separatory funnel (for solvent reservoir)

  • Beakers and Erlenmeyer flasks

  • Test tubes or vials for fraction collection

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • UV lamp (254 nm)

  • Rotary evaporator

  • Cotton or glass wool

Procedure

1. Selection of the Mobile Phase using Thin Layer Chromatography (TLC)

Before performing column chromatography, it is essential to determine an appropriate solvent system using TLC. The goal is to find a mobile phase that provides a good separation of the target compound from impurities, with a retention factor (Rf) for the target compound ideally between 0.2 and 0.4.

  • Prepare several eluent systems with varying polarities. For polar compounds, solvent systems like dichloromethane/methanol or ethyl acetate/hexane are common.

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., methanol).

  • Spot the dissolved crude material onto several TLC plates.

  • Develop each TLC plate in a different eluent system.

  • Visualize the spots under a UV lamp.

  • The optimal solvent system will show the spot for this compound well-separated from other spots. A starting point could be a mixture of Dichloromethane and Methanol (e.g., 95:5 v/v). For other naphthyridine derivatives, a similar system of CH₂Cl₂/MeOH has been successfully used.[7]

2. Preparation of the Chromatography Column (Wet Packing Method)

  • Ensure the chromatography column is clean, dry, and vertically clamped.

  • Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase.[5]

  • Add a small layer of sand over the plug.

  • In a separate beaker, prepare a slurry of silica gel in the chosen non-polar component of the mobile phase (e.g., dichloromethane). The amount of silica should be about 20-50 times the weight of the crude sample.[6]

  • Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.

  • Open the stopcock to drain some solvent, allowing the silica gel to settle. The solvent level should always be kept above the top of the silica gel to prevent the column from running dry.[6]

  • Add a thin layer of sand on top of the packed silica gel to protect the surface during sample and eluent addition.

3. Sample Preparation and Loading

  • Dissolve the crude this compound in a minimal amount of a polar solvent (e.g., methanol or dichloromethane).

  • Alternatively, for less soluble compounds, create a slurry of the crude product with a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.

  • Carefully add the dissolved sample to the top of the column using a pipette.

  • Open the stopcock and allow the sample to enter the silica gel bed.

  • Add a small amount of the eluent to wash the sides of the column and ensure all the sample is loaded onto the silica.

4. Elution and Fraction Collection

  • Carefully fill the column with the chosen mobile phase. A separatory funnel can be used as a solvent reservoir.

  • Begin the elution by opening the stopcock to allow the mobile phase to flow through the column. The flow rate can be controlled by the stopcock or by applying positive pressure (flash chromatography).[4]

  • Collect the eluate in sequentially labeled test tubes or vials. The size of the fractions will depend on the column size and the separation.

  • Continuously monitor the solvent level to ensure the column does not run dry.

5. Analysis of Fractions

  • Analyze the collected fractions by TLC to determine which contain the purified this compound.

  • Spot a small amount from each fraction onto a TLC plate.

  • Develop the TLC plate in the same mobile phase used for the column.

  • Visualize the spots under a UV lamp.

  • Fractions containing only the spot corresponding to the pure product should be combined.

6. Isolation of the Purified Compound

  • Combine the pure fractions into a round-bottom flask.

  • Remove the solvent using a rotary evaporator to obtain the purified this compound as a solid or oil.

  • Determine the yield and characterize the final product for purity using appropriate analytical techniques (e.g., NMR, Mass Spectrometry, HPLC).

Troubleshooting

ProblemPossible CauseSolution
Compound does not move from the baseline Mobile phase is not polar enough.Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., methanol).
All compounds elute too quickly Mobile phase is too polar.Decrease the polarity of the mobile phase by increasing the proportion of the less polar solvent (e.g., dichloromethane).
Poor separation (streaking or overlapping bands) Column was not packed properly (air bubbles, channels).Repack the column carefully. For nitrogen-containing heterocycles, acidic sites on silica can cause streaking. Pre-treating the silica with a base (e.g., triethylamine in the eluent) can improve resolution.[8]
Cracked column bed The column ran dry.Always keep the solvent level above the stationary phase.

Logical Relationship of Chromatographic Parameters

The successful separation of this compound is dependent on the interplay between the compound's properties, the stationary phase, and the mobile phase. The following diagram illustrates these relationships.

Chromatography_Parameters Compound This compound (Polar Molecule) Stationary_Phase Stationary Phase (Silica Gel - Polar) Compound->Stationary_Phase Strong Adsorption Mobile_Phase Mobile Phase (e.g., DCM/MeOH - Moderately Polar) Compound->Mobile_Phase Solubility Separation Successful Separation Stationary_Phase->Separation Mobile_Phase->Stationary_Phase Competition for Adsorption Sites Mobile_Phase->Separation

Figure 2: Interplay of factors affecting the chromatographic separation of a polar compound.

Conclusion

This application note provides a comprehensive protocol for the purification of this compound by column chromatography. By following the outlined steps for mobile phase selection, column preparation, and fraction analysis, researchers can effectively isolate this compound in high purity. The provided troubleshooting guide and diagrams offer additional support for optimizing the purification process. The principles and techniques described are broadly applicable to the purification of other polar heterocyclic compounds.

References

Application Notes and Protocols for Developing Enzyme Inhibition Assays for 4-Methyl-1,8-naphthyridine-2,7-diol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for developing and executing enzyme inhibition assays for the compound 4-Methyl-1,8-naphthyridine-2,7-diol. Given the broad biological activities of 1,8-naphthyridine derivatives, which include antimicrobial, antiviral, and anticancer effects, this document outlines protocols for assessing the inhibitory potential of this compound against three representative and pharmacologically relevant enzyme classes: Protein Kinases, DNA Gyrase, and Proteases.[1][2]

Introduction

1,8-naphthyridine scaffolds are privileged structures in medicinal chemistry, with derivatives showing a wide array of biological activities.[1][2][3] These activities often stem from the inhibition of specific enzymes. For instance, various 1,8-naphthyridine derivatives have been shown to inhibit protein kinases, EGFR (Epidermal Growth Factor Receptor), and DNA gyrase.[1][2][4] The development of robust and reliable enzyme inhibition assays is a critical step in characterizing the mechanism of action of novel compounds like this compound and identifying potential therapeutic leads.[5][6][7]

This document provides detailed protocols for:

  • Protein Kinase Inhibition Assay: To assess the compound's potential as an anticancer or anti-inflammatory agent.

  • DNA Gyrase Inhibition Assay: To evaluate its potential as an antibacterial agent.[4]

  • Protease Inhibition Assay: To explore its potential against a broad range of diseases where proteases are implicated.

Data Presentation

The following table summarizes hypothetical quantitative data obtained from the described assays, providing a clear comparison of the inhibitory potency of this compound against the selected enzyme targets.

Enzyme TargetAssay TypeIC50 (µM)Inhibition TypeKi (µM)
Protein Kinase (e.g., Generic Tyr Kinase)FRET-based5.2ATP-Competitive2.8
E. coli DNA GyraseSupercoiling Assay15.8Non-competitive12.5
Protease (e.g., Trypsin)Colorimetric> 100Not DeterminedNot Determined

Experimental Protocols

Protein Kinase Inhibition Assay (FRET-based)

This protocol describes a generic method to determine the inhibitory activity of this compound against a protein kinase using a Förster Resonance Energy Transfer (FRET) assay.

Materials:

  • Recombinant Protein Kinase

  • Biotinylated peptide substrate

  • ATP (Adenosine triphosphate)

  • Europium-labeled anti-phospho-peptide antibody

  • Allophycocyanin (APC)-labeled streptavidin

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • 384-well microplate

  • Plate reader capable of time-resolved FRET

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series in assay buffer.

  • Enzyme and Substrate Preparation: Dilute the protein kinase and biotinylated peptide substrate in assay buffer to the desired concentrations.

  • Reaction Initiation: Add 5 µL of the compound dilution to the wells of the microplate. Add 5 µL of the enzyme solution and incubate for 15 minutes at room temperature.

  • Start Reaction: Add 10 µL of the ATP and peptide substrate mix to each well to initiate the kinase reaction. Incubate for 60 minutes at room temperature.

  • Reaction Termination and Detection: Add 10 µL of the detection mix containing the Europium-labeled antibody and APC-labeled streptavidin. Incubate for 60 minutes at room temperature.

  • Data Acquisition: Read the plate on a FRET-capable plate reader (excitation at 340 nm, emission at 615 nm and 665 nm).

  • Data Analysis: Calculate the FRET ratio and determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

E. coli DNA Gyrase Supercoiling Assay

This protocol outlines a method to assess the inhibition of E. coli DNA gyrase, a key enzyme in bacterial DNA replication.[4]

Materials:

  • E. coli DNA Gyrase

  • Relaxed pBR322 DNA

  • ATP

  • Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL albumin)

  • Agarose gel

  • Ethidium bromide

  • Gel electrophoresis system

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series.

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, relaxed pBR322 DNA, and the compound at various concentrations.

  • Enzyme Addition: Add E. coli DNA gyrase to each tube.

  • Reaction Initiation: Add ATP to each tube to start the reaction. Incubate at 37°C for 60 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Analysis: Load the samples onto an agarose gel containing ethidium bromide. Run the gel and visualize the DNA bands under UV light. The supercoiled and relaxed forms of the plasmid will separate.

  • Data Analysis: Quantify the band intensities to determine the percentage of inhibition of supercoiling at each compound concentration and calculate the IC50 value.

Protease Inhibition Assay (Colorimetric)

This protocol provides a general method for evaluating the inhibitory effect of the compound on a model protease, such as trypsin, using a colorimetric substrate.

Materials:

  • Protease (e.g., Trypsin)

  • Chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 20 mM CaCl₂)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series in assay buffer.

  • Enzyme and Compound Incubation: Add the protease solution and the compound dilutions to the wells of a 96-well plate. Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add the chromogenic substrate to each well to start the reaction.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 405 nm for the p-nitroaniline product) at regular intervals for 10-15 minutes.

  • Data Analysis: Calculate the reaction rate (V) from the linear portion of the absorbance vs. time plot. Determine the percentage of inhibition for each compound concentration and calculate the IC50 value.

Visualizations

enzyme_inhibition_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound This compound (Stock Solution) Incubation Incubate Enzyme with Compound Compound->Incubation Enzyme Target Enzyme (e.g., Kinase, Gyrase) Enzyme->Incubation Substrate Substrate/Cofactors (e.g., ATP, Peptide, DNA) Reaction Initiate Reaction (Add Substrate/ATP) Substrate->Reaction Incubation->Reaction Detection Terminate & Detect Signal (e.g., FRET, Gel, Absorbance) Reaction->Detection Data Raw Data Acquisition Detection->Data IC50 IC50 Determination Data->IC50 MOA Mechanism of Action Studies (e.g., Ki determination) IC50->MOA

Caption: General workflow for an enzyme inhibition assay.

protein_kinase_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor (Tyrosine Kinase) Kinase_Cascade Downstream Kinase Cascade Receptor->Kinase_Cascade Substrate_Protein Substrate Protein Kinase_Cascade->Substrate_Protein Phosphorylation Phosphorylated_Protein Phosphorylated Protein Kinase_Cascade->Phosphorylated_Protein Transcription Gene Transcription (Proliferation, Survival) Phosphorylated_Protein->Transcription Inhibitor This compound Inhibitor->Receptor Inhibition

References

Application Notes and Protocols for Testing 4-Methyl-1,8-naphthyridine-2,7-diol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the initial in vitro evaluation of 4-Methyl-1,8-naphthyridine-2,7-diol, a novel compound within the broader class of naphthyridines which have shown a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3] The following protocols are designed to assess its cytotoxic and cytostatic potential, crucial first steps in the drug discovery pipeline.[4][5]

Overview of Experimental Approach

The primary objective is to determine the effect of this compound on cell viability and proliferation. This will be achieved by a series of standardized in vitro assays. The general workflow involves:

  • Compound Preparation : Dissolving and diluting the compound to a range of concentrations for testing.

  • Cell Culture : Maintaining and preparing selected cell lines for the assays.

  • Cytotoxicity/Cell Viability Assays : Exposing cells to the compound and measuring the impact on cell health.

  • Data Analysis : Determining key metrics such as the half-maximal inhibitory concentration (IC50).

G cluster_workflow Experimental Workflow A Compound Preparation B Cell Line Selection & Culture A->B C Cell Seeding in Microplates B->C D Treatment with this compound C->D E Incubation (24-72 hours) D->E F Cell Viability/Cytotoxicity Assay E->F G Data Acquisition (e.g., Absorbance, Fluorescence) F->G H Data Analysis (IC50 Determination) G->H

Figure 1: General experimental workflow for in vitro testing.

Recommended Cell Lines

Based on the reported activities of other naphthyridine derivatives, a panel of human cancer cell lines is recommended for the initial screening.[1][2][6] A non-cancerous cell line should be included to assess general cytotoxicity.

Cell LineCancer TypeRationale
HeLa Cervical CancerCommonly used, robust, and sensitive to various cytotoxic agents.[1]
HL-60 LeukemiaA suspension cell line often used in cancer drug screening.[1]
PC-3 Prostate CancerRepresentative of androgen-independent prostate cancer.[1]
MIA PaCa-2 Pancreatic CancerNaphthyridine derivatives have shown activity against this cell line.[6]
MCF-7 Breast CancerA well-characterized breast cancer cell line.
L-929 Mouse FibroblastA standard cell line for general cytotoxicity testing.[7]

Experimental Protocols

Preparation of this compound Stock Solution
  • Solvent Selection : Test the solubility of the compound in common solvents such as Dimethyl Sulfoxide (DMSO) and Ethanol. DMSO is often a suitable choice for initial in vitro testing.

  • Stock Solution Preparation :

    • Accurately weigh a small amount of the compound.

    • Dissolve in the chosen solvent to create a high-concentration stock solution (e.g., 10 mM).

    • Ensure complete dissolution; sonication may be used if necessary.

    • Sterilize the stock solution by filtering through a 0.22 µm syringe filter.

    • Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Cell Culture and Seeding
  • Cell Culture : Culture the selected cell lines in their recommended media supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin-streptomycin). Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding Density : The optimal seeding density should be determined for each cell line to ensure they are in the exponential growth phase during the experiment. A preliminary experiment to determine the doubling time is recommended.[8]

  • Procedure :

    • Harvest cells using standard methods (e.g., trypsinization for adherent cells).

    • Perform a cell count and assess viability (e.g., using Trypan Blue exclusion).

    • Dilute the cell suspension to the optimal seeding density in fresh culture medium.

    • Dispense the cell suspension into 96-well microplates (e.g., 100 µL per well).

    • Incubate the plates for 24 hours to allow for cell attachment (for adherent cells).

Cell Viability Assay (MTT Assay Protocol)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which is often used as a measure of cell viability.[9][10]

  • Treatment :

    • Prepare serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the 96-well plates and add the medium containing the different concentrations of the compound. Include vehicle-only controls (e.g., medium with the same percentage of DMSO as the highest compound concentration) and untreated controls.

    • Incubate the plates for the desired time points (e.g., 24, 48, and 72 hours).

  • MTT Addition :

    • After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization :

    • Carefully remove the medium.

    • Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[1]

  • Data Acquisition :

    • Measure the absorbance at 540 nm using a microplate reader.[1]

  • Data Analysis :

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.

AssayPrincipleAdvantagesDisadvantages
MTT Mitochondrial dehydrogenase activity reduces MTT to formazan.[10]Inexpensive, well-established.Endpoint assay, potential for compound interference.
Resazurin Metabolically active cells reduce resazurin to the fluorescent resorufin.[8]Sensitive, simple, cost-effective.Can be influenced by changes in cellular redox state.
LDH Release Measures the release of lactate dehydrogenase from damaged cells.[11]Directly measures cytotoxicity.Less sensitive for cytostatic effects.
CellTiter-Glo® Quantifies ATP, an indicator of metabolically active cells.[12]Highly sensitive, suitable for high-throughput screening.More expensive than colorimetric assays.

Potential Signaling Pathways for Investigation

While the specific mechanism of action of this compound is unknown, related compounds have been shown to induce apoptosis and affect cell cycle progression.[6] Should the initial screening indicate significant cytotoxic activity, further investigation into the underlying mechanism is warranted.

G cluster_pathway Potential Downstream Effects A This compound B Interaction with Cellular Target(s) A->B C Signal Transduction Cascade B->C D Activation of Caspases (e.g., Caspase-3/7) C->D G Cell Cycle Arrest C->G E DNA Fragmentation D->E F Apoptosis E->F H Inhibition of Proliferation G->H

Figure 2: Hypothetical signaling cascade leading to apoptosis or cell cycle arrest.

Data Presentation and Interpretation

Quantitative data from the cell viability assays should be summarized in a clear and structured format. The primary endpoint will be the IC50 value, which is the concentration of the compound that inhibits 50% of cell viability.

Example Data Table:

Cell LineIC50 (µM) after 48h Treatment
HeLaCalculated Value
HL-60Calculated Value
PC-3Calculated Value
MIA PaCa-2Calculated Value
MCF-7Calculated Value
L-929Calculated Value

A higher IC50 value in the non-cancerous cell line (L-929) compared to the cancer cell lines would suggest some level of cancer-specific cytotoxicity, which is a desirable characteristic for a potential therapeutic agent.

Troubleshooting Common Issues

  • High Variability Between Replicates : Ensure accurate pipetting, homogenous cell suspension, and consistent incubation times.

  • Compound Precipitation : Check the solubility of the compound in the culture medium. If precipitation occurs, consider using a lower concentration range or a different solvent system.

  • Inconsistent Results : Maintain consistent cell passage numbers and ensure cells are healthy and free from contamination.

By following these detailed application notes and protocols, researchers can effectively conduct the initial in vitro evaluation of this compound, providing a solid foundation for further preclinical development.

References

Application Notes and Protocols for Investigating the Mechanism of Action of 4-Methyl-1,8-naphthyridine-2,7-diol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This document outlines a proposed research plan to elucidate the mechanism of action of a specific derivative, 4-Methyl-1,8-naphthyridine-2,7-diol. As there is limited publicly available data on the specific biological activities of this compound, this document provides a comprehensive guide with detailed protocols for its initial characterization and mechanism of action studies. The proposed investigations are based on the known activities of structurally related 1,8-naphthyridine derivatives.

Hypothesized Mechanisms of Action and Investigational Plan

Based on the activities of other 1,8-naphthyridine derivatives, we propose investigating the following potential mechanisms of action for this compound:

  • Anticancer Activity:

    • Inhibition of Topoisomerase II: Some 1,8-naphthyridine derivatives act as topoisomerase II poisons, leading to DNA damage and apoptosis.[3][4]

    • Inhibition of Tubulin Polymerization: Disruption of microtubule dynamics is a known anticancer mechanism for some related compounds.[5]

    • Induction of Apoptosis: The compound may trigger programmed cell death through intrinsic or extrinsic pathways.[6]

  • Antibacterial Activity:

    • Inhibition of DNA Gyrase: A common mechanism for quinolone and naphthyridine-based antibiotics.[7]

The following sections provide detailed experimental protocols to investigate these hypotheses.

Section 1: Anticancer Activity Evaluation

In Vitro Cytotoxicity Screening

Objective: To determine the cytotoxic effects of this compound against a panel of human cancer cell lines.

Experimental Protocol:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 (breast), HCT116 (colon), A549 (lung), and a non-cancerous cell line like HEK293) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of the compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Assay:

    • Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

    • Remove the media and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) values using non-linear regression analysis.

Data Presentation:

Cell LineCompoundIC50 (µM)
MCF-7This compound
HCT116This compound
A549This compound
HEK293This compound
MCF-7Doxorubicin
Topoisomerase II Inhibition Assay

Objective: To determine if this compound inhibits the activity of human topoisomerase II.

Experimental Protocol:

  • Assay Principle: This assay measures the relaxation of supercoiled plasmid DNA by topoisomerase II. Inhibitors will prevent this relaxation.

  • Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), human topoisomerase II enzyme, and assay buffer.

  • Treatment: Add varying concentrations of this compound to the reaction mixture. Include a positive control (e.g., Etoposide) and a negative control (no compound).

  • Incubation: Incubate the reaction at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on a 1% agarose gel.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • Data Analysis: Quantify the intensity of the supercoiled and relaxed DNA bands to determine the percentage of inhibition.

Data Presentation:

CompoundConcentration (µM)% Topoisomerase II Inhibition
This compound1
10
50
Etoposide10

Proposed Signaling Pathway for Topoisomerase II Inhibition:

Topoisomerase_II_Inhibition Compound This compound TopoII Topoisomerase II-DNA Cleavable Complex Compound->TopoII Stabilizes DNA_Breaks Double-Strand DNA Breaks TopoII->DNA_Breaks Prevents re-ligation Apoptosis Apoptosis DNA_Breaks->Apoptosis Induces Tubulin_Polymerization_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Tubulin Purified Tubulin Reaction Mix Tubulin, GTP, Buffer, and Compound Tubulin->Reaction Compound Test Compound Compound->Reaction Controls Controls (Colchicine, Paclitaxel) Controls->Reaction Incubation Incubate at 37°C Reaction->Incubation Measurement Monitor Absorbance/ Fluorescence over time Incubation->Measurement Plotting Plot Kinetic Curve Measurement->Plotting Calculation Calculate IC50 Plotting->Calculation Apoptosis_Pathway Compound This compound Cell Cancer Cell Compound->Cell Mitochondria Mitochondria Cell->Mitochondria Induces stress Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes DNA_Gyrase_Inhibition_Logic Compound This compound DNAGyrase DNA Gyrase Compound->DNAGyrase Inhibits DNAReplication DNA Replication Inhibited DNAGyrase->DNAReplication Leads to BacterialDeath Bacterial Cell Death DNAReplication->BacterialDeath Results in

References

Troubleshooting & Optimization

optimizing reaction conditions for 4-Methyl-1,8-naphthyridine-2,7-diol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methyl-1,8-naphthyridine-2,7-diol (CAS 7668-02-2), which may also exist as its tautomer, 4-methyl-1,8-naphthyridine-2,7(1H,8H)-dione.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format.

Question 1: I am getting a very low yield or no product at all. What are the possible causes and solutions?

Answer:

Low to no yield is a common issue that can stem from several factors. Systematically evaluate the following:

  • Reaction Temperature: The reaction may require specific temperature conditions to proceed efficiently. If you are using a conventional heating method, ensure the reaction mixture reaches the target temperature. Consider that similar syntheses, such as that for 2-hydroxy-4-methyl-1,8-naphthyridine, require reflux at 135°C for several hours.[1]

  • Catalyst Inactivity or Absence: Many synthetic routes for 1,8-naphthyridines, like the Friedländer synthesis, are catalyst-dependent.[2][3][4]

    • Acid Catalysis: For reactions involving 2-aminopyridine derivatives and β-dicarbonyl compounds, a strong acid catalyst like sulfuric acid is often necessary to promote condensation and cyclization.[1]

    • Base Catalysis: Alternative methods may use basic catalysts. Choline hydroxide has been shown to be effective in aqueous media.[2][4] Ionic liquids can also serve as both catalyst and solvent.[3]

    • Action: Verify the addition and concentration of your catalyst. If using an acid catalyst, ensure it is sufficiently concentrated. For base-catalyzed methods, ensure the base is not quenched by acidic impurities.

  • Purity of Starting Materials: Impurities in the starting materials (e.g., 2,6-diaminopyridine and an appropriate derivative of ethyl acetoacetate or diethyl malonate) can inhibit the reaction. Use reagents of high purity and ensure they have not degraded during storage.

  • Reaction Time: The reaction may not have been allowed to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the initially planned duration, consider extending the reaction time. Some related preparations require reaction times of 5 hours or more.[1]

  • Microwave Synthesis as an Alternative: For dihydroxy-1,8-naphthyridine derivatives, microwave-assisted synthesis can be a more efficient alternative to conventional heating, often leading to shorter reaction times and improved yields.[5]

Question 2: My TLC analysis shows multiple spots, indicating a mixture of products. How can I improve the selectivity?

Answer:

The presence of multiple products suggests side reactions are occurring. Here are some strategies to enhance the selectivity towards the desired product:

  • Control of Reaction Temperature: Overheating can lead to decomposition or the formation of undesired byproducts. Maintain a stable and optimized reaction temperature.

  • Choice of Catalyst and Solvent: The catalytic system can significantly influence the reaction pathway. For instance, in Friedländer-type syntheses, the choice of an appropriate catalyst can be crucial for regioselectivity, although this is less of a concern with symmetric starting materials like diethyl malonate.[3] Greener methods using catalysts like choline hydroxide in water have shown high yields for related compounds.[2][4]

  • Stoichiometry of Reactants: Ensure the correct molar ratios of your reactants are used. An excess of one reactant may lead to the formation of side products.

  • Purification of the Crude Product: If side product formation is unavoidable, focus on efficient purification. Recrystallization is a common method for purifying solid products. A methanol-ether mixture has been used for similar naphthyridine derivatives.[1] Column chromatography may also be an option, depending on the solubility and polarity of the product and impurities.

Question 3: The product has precipitated from the reaction mixture, but it is difficult to filter and appears impure. What should I do?

Answer:

Impure precipitates can be challenging to handle. Consider the following steps:

  • Washing the Crude Product: After initial filtration, wash the solid with appropriate solvents to remove residual starting materials, catalyst, and soluble impurities. Water is often used to remove acid or base catalysts after neutralization, followed by a wash with a non-polar organic solvent to remove organic impurities.

  • Recrystallization: This is the most effective method for purifying a solid product.

    • Solvent Selection: Identify a suitable solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.

    • Procedure: Dissolve the crude product in a minimal amount of the hot solvent, filter the hot solution to remove any insoluble impurities, and then allow the solution to cool slowly. The pure product should crystallize out, leaving impurities in the solution.

    • Solvent Systems: For related hydroxy-naphthyridines, methanol-ether has been reported as a suitable recrystallization solvent system.[1]

Question 4: The synthesized product has poor solubility in common organic solvents. How can I purify and characterize it?

Answer:

Poor solubility is a known characteristic of some polycyclic heterocyclic compounds, including certain naphthyridine derivatives, due to strong intermolecular forces like hydrogen bonding between the diol moieties.

  • Purification:

    • Recrystallization from Polar, High-Boiling Solvents: Try solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetic acid for recrystallization.

    • Acid-Base Chemistry: If the compound has basic nitrogen atoms, it may be possible to dissolve it in an acidic aqueous solution, filter out insoluble impurities, and then re-precipitate the purified product by neutralization.

  • Characterization:

    • NMR Spectroscopy: For NMR analysis, deuterated solvents like DMSO-d6 or trifluoroacetic acid (TFA-d) are often required for compounds with low solubility in more common solvents like chloroform-d.

    • Mass Spectrometry: Techniques like Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB) mass spectrometry can be used to determine the molecular weight.

    • Melting Point: A sharp melting point is a good indicator of purity.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and direct approach is the condensation of 2,6-diaminopyridine with a suitable β-dicarbonyl compound, such as ethyl acetoacetate or a derivative, often under acidic conditions and with heating.[1] An alternative method involves the reaction of substituted 2-aminopyridines with diethyl malonates, which can be facilitated by microwave irradiation.[5]

Q2: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is the most common method. Use a suitable mobile phase (e.g., a mixture of methanol and dichloromethane) to separate the starting materials from the product. The reaction is considered complete when the spot corresponding to the limiting starting material is no longer visible on the TLC plate.[2]

Q3: What are the key safety precautions to take during this synthesis?

  • Work in a well-ventilated fume hood, especially when handling corrosive chemicals like concentrated sulfuric acid or volatile organic solvents.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • If using a microwave reactor, ensure you are properly trained in its operation and follow all safety guidelines to avoid pressure buildup.

  • Be cautious when heating reaction mixtures, particularly those containing strong acids, to prevent splashing.

Q4: Can I use a different catalyst for the synthesis?

Yes, several catalytic systems have been reported for the synthesis of 1,8-naphthyridines. While strong acids like H₂SO₄ are traditional, modern and greener alternatives include:

  • Choline hydroxide in water: This system is environmentally friendly and has shown excellent yields for related syntheses.[2][4]

  • Basic ionic liquids: These can act as both the catalyst and the solvent, simplifying the reaction setup and workup.[3][6]

  • Propylphosphonic anhydride (T3P®): This reagent has been used to promote Friedländer synthesis under mild conditions.[7]

The optimal catalyst will depend on the specific starting materials and desired reaction conditions.

Data Presentation

Table 1: Optimization of Friedländer Synthesis of 2-Methyl-1,8-naphthyridine using Choline Hydroxide (ChOH) in Water. [2][4]

EntryCatalyst (mol%)Temperature (°C)Time (h)Yield (%)
1150699
20.550890
30.1501075
41Room Temp.1285
5None5012No Reaction

Reaction conditions: 2-aminonicotinaldehyde (0.5 mmol), acetone (1.5 mmol), water (1 mL).

Table 2: Effect of Different Catalysts on the Friedländer Synthesis of 2,3-diphenyl-1,8-naphthyridine. [3][6]

EntryCatalyst/Solvent SystemTemperature (°C)Time (h)Yield (%)
1[Bmmim][Im]802480
2[Bmim]OH802465
3[Bmim]Br802423
4None (Solvent-free)8024<5

Reaction conditions: 2-amino-3-pyridinecarboxaldehyde (1 mmol), 2-phenylacetophenone (1 mmol), catalyst/solvent (5 mL).

Experimental Protocols

Protocol 1: Synthesis of this compound via Conventional Heating (Analogous Method)

This protocol is adapted from the synthesis of 2-hydroxy-4-methyl-1,8-naphthyridine.[1]

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, combine 2,6-diaminopyridine (0.1 mol) and ethyl 2-methylacetoacetate (0.1 mol).

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (5 mL) to the mixture with stirring. The addition is exothermic and should be done in an ice bath.

  • Reaction: Heat the reaction mixture to reflux at approximately 135°C in an oil bath. Maintain the reflux with occasional stirring for 5-6 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting material (2,6-diaminopyridine) is consumed.

  • Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture onto crushed ice and neutralize with a saturated sodium carbonate solution until the pH is approximately 7-8.

  • Isolation: The product should precipitate as a solid. Collect the solid by vacuum filtration.

  • Purification: Wash the crude product with cold water and then with a small amount of cold ethanol. Recrystallize the solid from a suitable solvent system, such as a methanol-ether mixture, to obtain the purified this compound.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Synthesis cluster_reaction Reaction Setup cluster_workup Workup & Isolation cluster_purification Purification reactants 1. Combine 2,6-diaminopyridine and ethyl 2-methylacetoacetate catalyst 2. Add H₂SO₄ catalyst reactants->catalyst reflux 3. Heat to reflux (135°C, 5-6h) catalyst->reflux cool 4. Cool to room temperature reflux->cool quench 5. Quench in ice water and neutralize cool->quench filter 6. Filter to isolate crude product quench->filter wash 7. Wash solid with water and ethanol filter->wash recrystallize 8. Recrystallize from Methanol/Ether wash->recrystallize dry 9. Dry final product recrystallize->dry

Caption: A typical experimental workflow for the synthesis of this compound.

troubleshooting_workflow Troubleshooting Logic for Low Yield cluster_solutions1 If Starting Material Present cluster_solutions2 If No Starting Material, but Low Yield start Low or No Yield Observed check_reaction Check TLC: Is starting material present? start->check_reaction time Increase reaction time check_reaction->time Yes workup Review workup procedure (e.g., pH, extraction) check_reaction->workup No temp Verify/Increase temperature time->temp catalyst Check catalyst activity/ concentration temp->catalyst purity Check purity of starting materials catalyst->purity degradation Product may be degrading. Consider milder conditions. workup->degradation solubility Product may be lost during workup/filtration. degradation->solubility

Caption: A troubleshooting workflow for diagnosing and resolving low product yield issues.

References

common impurities in 1,8-naphthyridine synthesis and removal

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 1,8-Naphthyridine Synthesis

Welcome to the technical support center for 1,8-naphthyridine synthesis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and remove common impurities encountered during their synthetic procedures.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common types of impurities I might encounter in my crude 1,8-naphthyridine product?

The most common impurities are typically unreacted starting materials, particularly 2-aminopyridine derivatives, which are precursors in many named reactions for naphthyridine synthesis like the Friedländer or Skraup-Doebner-von Miller reactions.[1][2][3][4] Other common contaminants include residual high-boiling solvents (e.g., DMSO, pyridine), reagents, and side-products from incomplete or alternative cyclization pathways.[5][6][7]

Q2: My analytical data (NMR/LCMS) indicates the presence of unreacted 2-aminopyridine. What is the most efficient way to remove it?

Due to the basic nature of 2-aminopyridine, the most effective method for its removal is an acidic wash during the workup.[8][9] By dissolving your crude product in an organic solvent (like ethyl acetate or DCM) and washing it with a dilute aqueous acid solution (e.g., 1-5% HCl), the basic 2-aminopyridine will be protonated to form its water-soluble hydrochloride salt, which will partition into the aqueous layer.[5] This is generally more efficient than chromatography or recrystallization for removing significant amounts of this specific impurity.

Q3: How can I remove residual high-boiling point solvents such as pyridine or DMSO?

For a basic solvent like pyridine, an acid wash during workup is highly effective, similar to the removal of 2-aminopyridine.[5] Another common technique for removing trace amounts of high-boiling organic solvents is co-evaporation (azeotroping) with a lower-boiling solvent like toluene. Adding toluene to the product and evaporating under reduced pressure can help pull off the residual solvent.[5] For DMSO, aqueous washes are typically required to extract it from the organic phase.

Q4: My crude product is a discolored solid or oil. What purification method should I attempt first?

For a solid crude product, recrystallization is often the best first choice as it is a highly effective technique for purifying solids that are at least 80% pure.[10][11][12] It is technically simpler and more scalable than chromatography. If the product is an oil or if recrystallization fails to remove the impurities, column chromatography is the next logical step.[13][14][15]

Q5: How do I choose between recrystallization and column chromatography for purifying my 1,8-naphthyridine derivative?

The choice depends on the nature of the product and the impurities:

  • Recrystallization is ideal for crystalline solid products where impurities have different solubility profiles from the desired compound.[16][17] It is very effective at removing small amounts of impurities and can yield highly pure material.[11]

  • Column Chromatography is more versatile and is necessary when:

    • The product is an oil or non-crystalline solid.

    • Impurities have very similar solubility to the product.

    • There are multiple components in the crude mixture that need to be separated.[15]

Summary of Impurities and Purification Methods

The following table summarizes common impurities and the recommended strategies for their removal.

Impurity TypeCommon ExamplesLikely SourceRecommended Removal Method(s)
Unreacted Starting Materials 2-Aminopyridine, Substituted AnilinesIncomplete reactionAcid-Base Extraction, Column Chromatography[5][8]
Side-Products Isomeric Naphthyridines, Polymeric materialsIncomplete or alternative cyclizationColumn Chromatography, Recrystallization[6][13]
Reagents/Catalysts Pyridine, Piperidine, Lewis AcidsUsed as catalyst or solventAcid-Base Extraction, Aqueous Wash[3][5]
Residual Solvents DMSO, DMF, Toluene, EthanolReaction or workup solventAqueous Washes, Co-evaporation with Toluene, High-vacuum drying[5][7]

Experimental Protocols

Protocol 1: Acid Wash for Removal of Basic Impurities (e.g., 2-Aminopyridine)

This protocol is designed for the removal of basic impurities from a crude reaction mixture.

  • Dissolution : Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acidic Wash : Transfer the solution to a separatory funnel and wash with 1M aqueous HCl (1-2 times the volume of the organic layer).

  • Separation : Shake the funnel, allowing the layers to separate. Drain the lower aqueous layer, which now contains the protonated basic impurity.[5]

  • Neutralization Wash : Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.

  • Final Wash : Wash the organic layer with brine (saturated aqueous NaCl) to remove excess water.

  • Drying and Concentration : Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.[8]

Protocol 2: Standard Recrystallization

This method is used to purify a crude solid product.[11][17]

  • Solvent Selection : Choose a solvent in which the 1,8-naphthyridine derivative is highly soluble at high temperatures but poorly soluble at room temperature. Ethanol and methanol are commonly used.[10][12]

  • Dissolution : Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hotplate) with stirring until the solid completely dissolves.[11]

  • Hot Filtration (Optional) : If insoluble impurities are visible in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Cooling and Crystallization : Remove the flask from the heat and allow it to cool slowly to room temperature without disturbance. Crystal formation should begin. Cooling too quickly can cause the product to precipitate as an impure powder.[11]

  • Ice Bath : Once the solution has reached room temperature, place it in an ice-water bath to maximize crystal formation.

  • Isolation and Washing : Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying : Dry the purified crystals in a vacuum oven to remove all traces of solvent.

Protocol 3: Silica Gel Column Chromatography

This protocol is for separating compounds based on their polarity.[15]

  • Solvent System Selection : Determine an appropriate mobile phase (eluent) using thin-layer chromatography (TLC). A good solvent system will show clear separation of the desired product from impurities, with the product having an Rf value of approximately 0.3-0.4. Common systems for 1,8-naphthyridines include gradients of methanol in DCM or ethyl ether in petroleum ether.[13][14]

  • Column Packing : Pack a glass column with silica gel, typically as a slurry in the initial, least polar eluent.

  • Sample Loading : Dissolve the crude product in a minimum amount of the eluent or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry silica onto the top of the packed column.

  • Elution : Begin passing the eluent through the column, collecting fractions. Gradually increase the polarity of the eluent (gradient elution) if necessary to elute the compounds. For example, start with 100% DCM and slowly increase the percentage of methanol.[13]

  • Fraction Analysis : Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Concentration : Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 1,8-naphthyridine derivative.

Visual Workflow and Diagrams

Troubleshooting Workflow for 1,8-Naphthyridine Purification

The following diagram illustrates a logical workflow for purifying a crude 1,8-naphthyridine product based on its physical state and the nature of the impurities.

G start Crude Product Obtained check_state Solid or Oil? start->check_state solid_path Solid Product check_state->solid_path Solid oil_path Oil / Non-Crystalline check_state->oil_path Oil recrystallize Attempt Recrystallization (Protocol 2) solid_path->recrystallize check_impurities Identify Impurity Type oil_path->check_impurities check_purity Purity Check (NMR/LCMS) recrystallize->check_purity pure Product is Pure check_purity->pure OK impure Impurities Remain check_purity->impure Not OK impure->check_impurities basic_impurity Basic Impurity (e.g., 2-Aminopyridine) check_impurities->basic_impurity Basic other_impurity Side-Product / Other check_impurities->other_impurity Other acid_wash Perform Acid Wash (Protocol 1) basic_impurity->acid_wash chromatography Perform Column Chromatography (Protocol 3) other_impurity->chromatography acid_wash->chromatography If still impure final_purity Final Purity Check chromatography->final_purity final_purity->pure OK

Caption: Purification workflow for 1,8-naphthyridine synthesis.

References

Technical Support Center: Synthesis of 4-Methyl-1,8-naphthyridine-2,7-diol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methyl-1,8-naphthyridine-2,7-diol.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common and established method for the synthesis of this compound is a cyclization reaction involving 2,6-diaminopyridine and an appropriate β-ketoester, such as ethyl acetoacetate. This reaction is a variation of the Conrad-Limpach or Gould-Jacobs synthesis, which are classic methods for forming quinoline and naphthyridine ring systems.[1][2][3] The reaction proceeds through the formation of an enamine intermediate, followed by a thermal or acid-catalyzed cyclization to yield the desired diol.

Q2: What are the typical starting materials and reagents required?

A2: The primary starting materials are 2,6-diaminopyridine and ethyl acetoacetate. A high-boiling point solvent is often used to facilitate the high temperatures required for cyclization. Polyphosphoric acid (PPA) or a high-boiling inert solvent like Dowtherm A or diphenyl ether are commonly employed.[4]

Q3: What is the expected yield for this synthesis?

A3: The reported yields for the synthesis of 1,8-naphthyridine derivatives through these methods can vary significantly depending on the specific reaction conditions, including temperature, reaction time, and purification methods. While some related syntheses report high yields, low to moderate yields are not uncommon, especially if the reaction conditions are not optimized.

Troubleshooting Guide for Low Yield

Low yield is a common issue in the synthesis of this compound. The following guide addresses potential causes and provides systematic troubleshooting steps.

Problem 1: Incomplete Reaction or No Product Formation
Potential Cause Troubleshooting Steps
Insufficient Reaction Temperature The cyclization step typically requires high temperatures, often in the range of 250-350°C.[4] Ensure your heating apparatus can reach and maintain the required temperature. Consider using a high-boiling point solvent such as Dowtherm A or diphenyl ether to achieve a stable high temperature.
Inadequate Reaction Time While prolonged heating can lead to decomposition, insufficient time will result in an incomplete reaction. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).
Poor Quality of Starting Materials Impurities in 2,6-diaminopyridine or ethyl acetoacetate can interfere with the reaction. Ensure the purity of your starting materials. If necessary, purify them before use.
Ineffective Catalyst If using an acid catalyst like Polyphosphoric Acid (PPA), ensure it is of good quality and used in the correct proportion. The viscosity of PPA can make mixing difficult; ensure thorough stirring.
Problem 2: Formation of Side Products
Potential Cause Troubleshooting Steps
Self-condensation of Ethyl Acetoacetate At high temperatures, ethyl acetoacetate can undergo self-condensation. This can be minimized by the slow addition of ethyl acetoacetate to the reaction mixture containing 2,6-diaminopyridine.
Formation of Isomeric Products Depending on the reaction conditions, there is a possibility of forming isomeric naphthyridine derivatives. Careful control of temperature and reaction time can help favor the formation of the desired product.
Polymerization/Decomposition At very high temperatures or with prolonged reaction times, the starting materials or the product can decompose or polymerize, leading to a dark, tarry reaction mixture and low yield of the desired product. Optimize the reaction temperature and time by running small-scale experiments at different conditions.
Problem 3: Product Loss During Work-up and Purification
Potential Cause Troubleshooting Steps
Product Solubility This compound may have limited solubility in common organic solvents. After cooling the reaction mixture, the product often precipitates. Ensure complete precipitation by cooling for an adequate amount of time. When washing the crude product, use a solvent in which the product is sparingly soluble to avoid significant loss.
Inefficient Extraction If an extraction is part of the work-up, ensure the correct pH of the aqueous phase to minimize the solubility of the product. Multiple extractions with smaller volumes of solvent are generally more effective than a single extraction with a large volume.
Difficult Purification If the crude product contains impurities with similar polarity to the desired product, purification by column chromatography can be challenging and lead to product loss. Experiment with different solvent systems for chromatography to achieve better separation. Recrystallization from a suitable solvent might be a more effective purification method.

Experimental Protocols

A detailed experimental protocol for the synthesis of a closely related compound, 2-hydroxy-4-methyl-1,8-naphthyridine, is described in the literature and can be adapted.

Synthesis of 2-hydroxy-4-methyl-1,8-naphthyridine:

To a mixture of ethyl acetoacetate (0.1 moles) and 2,6-diaminopyridine (0.1 moles), a catalytic amount of a suitable acid catalyst (e.g., a few drops of concentrated sulfuric acid) is added. The mixture is heated at a high temperature (typically in a high-boiling solvent like diphenyl ether) for several hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with a suitable solvent (e.g., ethanol), and dried.[1]

Data Presentation

Table 1: Summary of Reaction Parameters and Potential Outcomes

ParameterRecommended RangePotential Issue if Deviated
Temperature 250-350 °CLower: Incomplete reaction. Higher: Decomposition.
Reaction Time 2-6 hours (monitor by TLC)Shorter: Incomplete reaction. Longer: Increased side products/decomposition.
Solvent Dowtherm A, Diphenyl etherUse of lower boiling point solvents may not allow for the necessary reaction temperature.
Catalyst Polyphosphoric Acid (PPA) or strong acidIncorrect amount or poor quality can lead to a stalled reaction.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 2,6-Diaminopyridine + Ethyl Acetoacetate Mixing Mix Reactants and Solvent Reactants->Mixing Solvent High-boiling Solvent (e.g., Dowtherm A) Solvent->Mixing Heating Heat to 250-350°C Mixing->Heating Monitoring Monitor by TLC Heating->Monitoring Cooling Cool Reaction Mixture Monitoring->Cooling Reaction Complete Filtration Filter Precipitate Cooling->Filtration Washing Wash with Appropriate Solvent Filtration->Washing Drying Dry Product Washing->Drying Purification Purify (Recrystallization or Chromatography) Drying->Purification Product This compound Purification->Product troubleshooting_logic Start Low Yield Observed Check_Completion Is the reaction complete (TLC analysis)? Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction is Complete Check_Completion->Complete Yes Troubleshoot_Reaction Troubleshoot Reaction Conditions: - Increase Temperature - Increase Time - Check Reagent Quality Incomplete->Troubleshoot_Reaction Check_Side_Products Are there significant side products? Complete->Check_Side_Products End Improved Yield Troubleshoot_Reaction->End Side_Products_Yes Optimize Reaction: - Slower Addition - Lower Temperature - Shorter Time Check_Side_Products->Side_Products_Yes Yes Check_Workup Review Work-up and Purification Procedures: - Check Solvent Choice - Optimize Extraction pH - Improve Purification Method Check_Side_Products->Check_Workup No Side_Products_Yes->End Check_Workup->End

References

preventing degradation of 4-Methyl-1,8-naphthyridine-2,7-diol in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 4-Methyl-1,8-naphthyridine-2,7-diol in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary pathways through which this compound can degrade in solution?

A1: Based on the chemical structure of this compound, a dihydroxynaphthyridine derivative, the primary degradation pathways are anticipated to be oxidation, hydrolysis, and photodegradation. N-heterocyclic compounds, particularly those with hydroxyl groups, are susceptible to oxidative degradation, which can be initiated by atmospheric oxygen, trace metal ions, or peroxides. Hydrolysis can occur under acidic or basic conditions, potentially leading to ring opening or other structural changes. Photodegradation can be induced by exposure to light, especially UV radiation.

Q2: What are the visible signs of this compound degradation in solution?

A2: Degradation of this compound in solution may be indicated by a color change (e.g., development of a yellow or brown tint), the formation of precipitates, or a decrease in the measured concentration of the active compound over time. For applications where biological activity is being assessed, a loss of efficacy may also be an indicator of degradation.

Q3: What are the recommended solvents for dissolving and storing this compound?

A3: To minimize degradation, it is recommended to use high-purity, degassed solvents. For stock solutions, dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are often suitable choices for N-heterocyclic compounds. For aqueous working solutions, the use of a buffered system is crucial to maintain a stable pH. The optimal pH for stability is likely to be in the neutral to slightly acidic range, as extreme pH values can catalyze hydrolysis.

Q4: How should I store solutions of this compound to ensure stability?

A4: Solutions of this compound should be stored at low temperatures, such as -20°C or -80°C, to slow down potential degradation reactions. It is also critical to protect solutions from light by using amber vials or by wrapping containers in aluminum foil. To prevent oxidation, it is advisable to blanket the solution with an inert gas like argon or nitrogen before sealing the container, especially for long-term storage.

Q5: How can I monitor the stability of my this compound solution over time?

A5: The stability of your solution can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[1][2] This method allows for the separation and quantification of the intact parent compound from its potential degradation products. A decrease in the peak area of the parent compound and the appearance of new peaks over time would indicate degradation.

Troubleshooting Guides

Problem 1: Solution has changed color.
  • Potential Cause: Oxidation or photodegradation. Many N-heterocyclic compounds form colored byproducts upon oxidation or exposure to light.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the solution was stored protected from light and at the recommended low temperature.

    • Check Solvent Quality: Use fresh, high-purity, degassed solvents for future preparations. Older solvents may contain peroxides that can initiate oxidation.

    • Inert Atmosphere: For sensitive applications, prepare and store solutions under an inert atmosphere (e.g., argon or nitrogen).

    • Analytical Confirmation: Analyze the solution using a stability-indicating HPLC method to identify and quantify any degradation products.

Problem 2: Precipitate has formed in the solution.
  • Potential Cause:

    • Poor Solubility: The concentration of the compound may exceed its solubility in the chosen solvent, especially after a freeze-thaw cycle.

    • Degradation: The precipitate could be a less soluble degradation product.

    • pH Shift: In aqueous solutions, a change in pH could affect the solubility of the compound.

  • Troubleshooting Steps:

    • Solubility Check: Gently warm the solution to see if the precipitate redissolves. If it does, it may be a solubility issue. Consider preparing a more dilute solution.

    • pH Measurement: For aqueous solutions, measure the pH to ensure it is within the optimal range for solubility and stability.

    • Filtration and Analysis: If warming does not redissolve the precipitate, filter the solution and analyze both the filtrate and the dissolved precipitate (if possible) by HPLC to determine their identities.

Problem 3: Loss of biological activity or inconsistent experimental results.
  • Potential Cause: Chemical degradation of the compound leading to a lower effective concentration.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always use freshly prepared solutions for critical experiments. Avoid using old stock solutions without first verifying their integrity.

    • Perform a Forced Degradation Study: To understand the potential for degradation under your experimental conditions, you can perform a forced degradation study (see Experimental Protocols section).

    • Quantify Concentration: Before use, confirm the concentration of the active compound in your solution using a validated analytical method like HPLC.

Quantitative Data Summary

The following tables provide illustrative data on the expected stability of this compound under various conditions. This data is hypothetical and intended to guide researchers in designing their experiments and storage strategies. Actual degradation rates should be determined empirically.

Table 1: Effect of Solvent and Temperature on Stability (Storage for 30 days, protected from light)

SolventTemperature (°C)% Recovery (Illustrative)
DMSO-80>99%
DMSO-2098%
DMSO490%
Ethanol-2095%
Aqueous Buffer (pH 6.5)485%
Aqueous Buffer (pH 6.5)2560%

Table 2: Effect of pH on Stability in Aqueous Solution (Storage at 25°C for 24 hours, protected from light)

pH% Recovery (Illustrative)
3.080%
5.095%
6.598%
8.090%
10.070%

Table 3: Effect of Light Exposure on Stability in Aqueous Solution (pH 6.5, 25°C)

Exposure Time (hours)% Recovery (Illustrative)
0100%
290%
675%
1255%
24<40%

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a forced degradation study to identify potential degradation products and pathways for this compound.[3]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place the stock solution in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution to a photostability chamber (with UV and visible light) for 24 hours.

3. Sample Analysis:

  • At the end of the stress period, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC-UV Method

This protocol provides a starting point for developing a stability-indicating HPLC-UV method for this compound. Method optimization will be required.

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Scan for the UV maximum of the parent compound (e.g., 254 nm and 280 nm as starting points).

  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Dilute the sample to an appropriate concentration (e.g., 50 µg/mL) in the mobile phase.

3. Method Validation:

  • The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for its intended purpose.

Visualizations

degradation_pathway This compound This compound Oxidized Products Oxidized Products This compound->Oxidized Products Oxidation (O2, H2O2) Hydrolyzed Products Hydrolyzed Products This compound->Hydrolyzed Products Hydrolysis (Acid/Base) Photodegradation Products Photodegradation Products This compound->Photodegradation Products Photodegradation (Light)

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock Solution Stock Solution Acid Hydrolysis Acid Hydrolysis Stock Solution->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Stock Solution->Base Hydrolysis Oxidation Oxidation Stock Solution->Oxidation Thermal Stress Thermal Stress Stock Solution->Thermal Stress Photolytic Stress Photolytic Stress Stock Solution->Photolytic Stress HPLC-UV Analysis HPLC-UV Analysis Acid Hydrolysis->HPLC-UV Analysis Base Hydrolysis->HPLC-UV Analysis Oxidation->HPLC-UV Analysis Thermal Stress->HPLC-UV Analysis Photolytic Stress->HPLC-UV Analysis Data Interpretation Data Interpretation HPLC-UV Analysis->Data Interpretation

Caption: Workflow for a forced degradation study.

troubleshooting_logic node_rect node_rect start Degradation Suspected? q1 Visible Change? (Color/Precipitate) start->q1 q2 Loss of Activity? start->q2 q1->q2 No a1_yes Investigate Storage & Solvent Quality q1->a1_yes Yes a2_yes Prepare Fresh Solution & Quantify Concentration q2->a2_yes Yes a2_no Monitor for Future Changes q2->a2_no No HPLC-UV Analysis HPLC-UV Analysis a1_yes->HPLC-UV Analysis a1_no Proceed to Activity Check a2_yes->HPLC-UV Analysis

Caption: Troubleshooting decision tree for suspected degradation.

References

Technical Support Center: Addressing Off-Target Effects of 1,8-Naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of 1,8-naphthyridine derivatives in cellular experiments.

Frequently Asked Questions (FAQs)

Q1: What are the known primary targets of 1,8-naphthyridine derivatives?

A1: 1,8-Naphthyridine derivatives are a versatile class of compounds with a broad range of biological activities. Their primary targets often include enzymes involved in DNA replication and cellular signaling. Notably, they have been shown to target DNA gyrase and topoisomerase II, leading to their antibacterial and anticancer effects.[1][2] In the context of cancer, they are also known to inhibit various protein kinases, including Epidermal Growth Factor Receptor (EGFR), c-Met kinase, and phosphoinositide-dependent kinase 1 (PDK1).

Q2: What are "off-target" effects, and why are they a concern with 1,8-naphthyridine derivatives?

A2: Off-target effects refer to the interaction of a compound with proteins other than its intended primary target. These unintended interactions can lead to a variety of cellular responses that are independent of the primary target's modulation. This is a concern with many small molecule inhibitors, including 1,8-naphthyridine derivatives, as it can lead to misinterpretation of experimental results, unexpected cellular phenotypes, and potential toxicity in a therapeutic setting. For example, a kinase inhibitor might not only inhibit its target kinase but also a range of other kinases, leading to a complex cellular response.

Q3: How can I determine if the observed cellular phenotype is due to an off-target effect of my 1,8-naphthyridine derivative?

A3: Several experimental strategies can help distinguish between on-target and off-target effects:

  • Use of a structurally related but inactive control compound: This "negative control" should be chemically similar to your active compound but lack the key chemical features required for binding to the primary target. If the phenotype persists with the negative control, it is likely due to an off-target effect.[3][4]

  • Target knockdown or knockout: Using techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the primary target protein. If your 1,8-naphthyridine derivative still elicits the same phenotype in these cells, it is likely acting through an off-target mechanism.

  • Rescue experiments: Overexpressing a resistant mutant of the primary target that your compound cannot inhibit. If the phenotype is reversed in these cells, it provides strong evidence for on-target activity.

  • Profiling against a panel of targets: Screening your compound against a broad panel of kinases or other potential off-targets can identify unintended interactions.

Q4: What are some common off-target profiling techniques?

A4: Several techniques are available for identifying off-target interactions:

  • In vitro kinase profiling: Screening the compound against a large panel of recombinant kinases to determine its selectivity.

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells by measuring the thermal stabilization of proteins upon ligand binding. Changes in the melting temperature of proteins in the presence of the compound can indicate direct binding.

  • Affinity Chromatography-Mass Spectrometry: This technique involves immobilizing the compound on a solid support and identifying the proteins from a cell lysate that bind to it.

  • Computational prediction: In silico methods can predict potential off-target interactions based on the chemical structure of the compound and the binding sites of known proteins.

Q5: How can I minimize off-target effects in my experiments?

A5: Minimizing off-target effects is crucial for obtaining reliable data:

  • Use the lowest effective concentration: Titrate your 1,8-naphthyridine derivative to determine the lowest concentration that elicits the desired on-target effect. Higher concentrations are more likely to cause off-target effects.

  • Choose highly selective compounds: When available, use derivatives that have been profiled and shown to have high selectivity for the intended target.

  • Employ orthogonal approaches: Confirm your findings using multiple, independent methods, such as using a different compound with a distinct chemical scaffold that targets the same protein.[4]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent or unexpected cellular phenotype with a 1,8-naphthyridine derivative. The observed effect may be due to inhibition of an unknown off-target protein.1. Perform a dose-response experiment to ensure you are using the lowest effective concentration. 2. Test a structurally related inactive control compound.[3][4] 3. Use siRNA or CRISPR to knock down/out the intended target and see if the phenotype persists.
Discrepancy between in vitro potency (e.g., IC50 on a recombinant enzyme) and cellular activity. Poor cell permeability of the compound, active efflux from the cell, or engagement of off-targets in the cellular environment.1. Evaluate the cell permeability of your compound using assays like the parallel artificial membrane permeability assay (PAMPA). 2. Use cellular target engagement assays like CETSA to confirm the compound is reaching and binding to its intended target in cells.
Toxicity or cell death observed at concentrations close to the effective dose. The toxicity may be mediated by an off-target interaction.1. Perform a comprehensive off-target screening (e.g., kinase panel) to identify potential toxicity-mediating off-targets. 2. If a specific off-target is identified, try to find a derivative with a better selectivity profile.
Activation of a signaling pathway that is not downstream of the intended target. The 1,8-naphthyridine derivative may be inhibiting a negative regulator of that pathway or activating a kinase in that pathway as an off-target effect.1. Map the observed signaling changes and compare them to known off-targets of your compound or related molecules. 2. Use specific inhibitors for the activated pathway to see if the phenotype is reversed.

Quantitative Data on Off-Target Effects

The following tables summarize publicly available quantitative data on the off-target effects of selected 1,8-naphthyridine derivatives. It is important to note that the selectivity of each derivative is unique and this data is not exhaustive.

Table 1: Kinase Selectivity Profile of Silmitasertib (CX-4945)

TargetIC50 (nM)Reference
Casein Kinase 2 (CK2) (On-Target)1[5]
Glycogen Synthase Kinase 3β (GSK3β) (Off-Target)190[5][6]
Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) (Off-Target)160[5][6]

Table 2: Inhibitory Activity of Selected 1,8-Naphthyridine-2-carboxamide Derivatives on Pro-inflammatory Mediators

CompoundNO Production IC50 (µM)TNF-α Production IC50 (µM)IL-6 Production IC50 (µM)Reference
HSR210125.315.820.1
HSR210410.58.912.4
HSR210718.712.315.6

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of a 1,8-naphthyridine derivative against a specific kinase.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • 1,8-Naphthyridine derivative stock solution (in DMSO)

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled [γ-³²P]ATP)

  • Microplate reader compatible with the chosen detection method

Procedure:

  • Compound Preparation: Prepare a serial dilution of the 1,8-naphthyridine derivative in DMSO. Further dilute in kinase buffer to the desired final concentrations. Include a DMSO-only control.

  • Kinase Reaction:

    • Add kinase buffer to the wells of a microplate.

    • Add the diluted 1,8-naphthyridine derivative or DMSO control.

    • Add the recombinant kinase and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP. The ATP concentration should ideally be at the Km for the specific kinase.

  • Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes). The incubation time should be within the linear range of the enzyme reaction.

  • Detection:

    • Stop the kinase reaction according to the manufacturer's instructions for the chosen detection reagent.

    • Add the detection reagent and incubate as required.

    • Measure the signal (luminescence, fluorescence, or radioactivity) using a microplate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

This protocol outlines a method to confirm target engagement of a 1,8-naphthyridine derivative in intact cells.

Materials:

  • Cultured cells

  • 1,8-Naphthyridine derivative

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • Lysis buffer (e.g., PBS with 0.4% NP-40 and protease inhibitors)

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

  • SDS-PAGE and Western blotting reagents

  • Primary antibody against the target protein and a loading control

  • Secondary antibody conjugated to HRP

  • Chemiluminescence detection reagents and imaging system

Procedure:

  • Cell Treatment: Treat cultured cells with the 1,8-naphthyridine derivative at the desired concentration or with a vehicle control (DMSO) for a specific time.

  • Heating:

    • Harvest the cells and wash with PBS.

    • Resuspend the cell pellets in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of different temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler, followed by cooling to room temperature.

  • Cell Lysis:

    • Lyse the cells by freeze-thaw cycles or sonication.

    • Separate the soluble fraction (containing non-aggregated proteins) from the insoluble fraction (containing aggregated proteins) by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).

  • Protein Analysis:

    • Collect the supernatant (soluble fraction).

    • Determine the protein concentration of each sample.

    • Analyze the samples by SDS-PAGE and Western blotting using a primary antibody specific for the target protein. A loading control (e.g., actin or GAPDH) should also be probed to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities for the target protein at each temperature for both the treated and control samples.

    • Plot the relative amount of soluble target protein as a function of temperature.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, direct binding.

Signaling Pathway Diagrams

The following diagrams illustrate key signaling pathways that can be affected by off-target activities of kinase inhibitors, including some 1,8-naphthyridine derivatives.

MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras activates GrowthFactor Growth Factor GrowthFactor->RTK Raf Raf Ras->Raf activates MEK MEK1/2 Raf->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors activates Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation leads to OffTarget Off-Target Kinase (e.g., DYRK1A) OffTarget->Raf potential modulation OffTarget->MEK potential modulation

Caption: The MAPK signaling pathway, a key regulator of cell proliferation and survival. Off-target inhibition of kinases like DYRK1A by some 1,8-naphthyridine derivatives could potentially modulate this pathway.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates OffTarget Off-Target Kinase (e.g., GSK3β) Akt->OffTarget potential modulation by 1,8-naphthyridines ProteinSynthesis Protein Synthesis, Cell Growth mTORC1->ProteinSynthesis promotes PTEN PTEN PTEN->PIP3 inhibits

Caption: The PI3K/Akt/mTOR pathway, crucial for cell growth and survival. Some 1,8-naphthyridine derivatives may have off-target effects on kinases like GSK3β, which can interact with this pathway.

Experimental_Workflow Start Start: Phenotype observed with 1,8-naphthyridine derivative DoseResponse Perform Dose-Response Curve Start->DoseResponse ConcentrationDependent Is effect observed at low concentrations? DoseResponse->ConcentrationDependent InactiveControl Test Structurally Related Inactive Control ControlPhenotype Does inactive control reproduce phenotype? InactiveControl->ControlPhenotype TargetKnockdown Target Knockdown/Knockout (siRNA/CRISPR) KnockdownPhenotype Does phenotype persist in knockdown cells? TargetKnockdown->KnockdownPhenotype OffTargetScreening Off-Target Profiling (Kinase Panel, CETSA) OnTarget Conclusion: Phenotype is likely ON-TARGET OffTargetScreening->OnTarget OffTarget Conclusion: Phenotype is likely OFF-TARGET ConcentrationDependent->InactiveControl Yes ConcentrationDependent->OffTarget No ControlPhenotype->TargetKnockdown No ControlPhenotype->OffTarget Yes KnockdownPhenotype->OffTargetScreening No KnockdownPhenotype->OffTarget Yes

Caption: A logical workflow for investigating whether an observed cellular phenotype is an on-target or off-target effect of a 1,8-naphthyridine derivative.

References

Technical Support Center: Overcoming Resistance to 1,8-Naphthyridine-Based Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,8-naphthyridine-based antimicrobial agents.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of 1,8-naphthyridine-based antimicrobial agents?

A1: The core mechanism of action for 1,8-naphthyridine antimicrobials, such as nalidixic acid, is the inhibition of bacterial DNA gyrase (encoded by the gyrA and gyrB genes) and topoisomerase IV (encoded by the parC and parE genes).[1] These enzymes are critical for bacterial DNA replication, and their inhibition leads to the cessation of DNA synthesis and ultimately, bacterial cell death. In Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the main target in Gram-positive bacteria.[2]

Q2: What are the most common mechanisms of resistance to 1,8-naphthyridine-based agents?

A2: Bacteria primarily develop resistance to 1,8-naphthyridine agents through two main mechanisms:

  • Target-Site Mutations: Spontaneous mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes are the most frequent cause of resistance.[1][3][4] These mutations alter the enzyme structure, reducing the binding affinity of the antimicrobial agent.

  • Increased Efflux: Overexpression of multidrug resistance (MDR) efflux pumps, such as the AcrAB-TolC system in Escherichia coli, can actively transport the antimicrobial agent out of the bacterial cell, preventing it from reaching its intracellular target.[1][2]

Q3: Can 1,8-naphthyridine derivatives be used to overcome existing antimicrobial resistance?

A3: Yes, recent research has shown that some 1,8-naphthyridine derivatives can act as efflux pump inhibitors (EPIs). While these derivatives may not have strong intrinsic antibacterial activity themselves, they can be used in combination with other antibiotics to restore their efficacy against resistant strains that rely on efflux pumps for resistance. They work by blocking the pump, thereby increasing the intracellular concentration of the partner antibiotic.

Troubleshooting Guides

Problem 1: Higher than expected Minimum Inhibitory Concentration (MIC) for a 1,8-naphthyridine compound against a previously susceptible bacterial strain.

Possible Cause 1: Development of Target-Site Mutations.

  • Troubleshooting Steps:

    • Sequence the QRDRs: Perform PCR amplification and sequencing of the QRDRs of the gyrA and parC genes of the resistant strain.

    • Compare Sequences: Align the sequences with those from the susceptible parent strain to identify any amino acid substitutions. Common resistance-conferring mutations in E. coli include substitutions at Ser-83 and Asp-87 in GyrA, and Ser-80 in ParC.[3][4][5]

    • Consult Literature: Compare the identified mutations with published data to confirm their association with resistance.

Possible Cause 2: Overexpression of Efflux Pumps.

  • Troubleshooting Steps:

    • Perform an Efflux Assay: Conduct a real-time ethidium bromide efflux assay to determine if the resistant strain exhibits increased efflux activity compared to the susceptible parent strain.

    • Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to measure the transcript levels of major efflux pump genes (e.g., acrA, acrB) and their regulators (e.g., marA). Upregulation of these genes in the resistant strain is indicative of an efflux-based resistance mechanism.[6]

Problem 2: Inconsistent results in antimicrobial susceptibility testing (AST).

Possible Cause 1: Experimental Variability.

  • Troubleshooting Steps:

    • Standardize Inoculum: Ensure the bacterial inoculum is prepared to the correct density (e.g., 0.5 McFarland standard for disk diffusion and broth microdilution).[7]

    • Check Media and Reagents: Verify the quality and correct preparation of the culture medium (e.g., Mueller-Hinton agar/broth). Ensure the antimicrobial agent stock solutions are correctly prepared and stored.

    • Control Incubation Conditions: Maintain consistent incubation temperature and duration as per standardized protocols (e.g., CLSI or EUCAST guidelines).[8]

    • Use Quality Control Strains: Always include appropriate quality control strains with known MIC values in each experiment to validate the results.

Possible Cause 2: Heteroresistance.

  • Troubleshooting Steps:

    • Population Analysis Profile (PAP): If you suspect a subpopulation of resistant cells, perform a PAP assay to quantify the frequency of resistant variants within the bacterial culture.

    • Subculture and Re-test: Isolate individual colonies from the zone of inhibition or from wells with partial growth and re-test their susceptibility to confirm the presence of a resistant subpopulation.

Data Presentation

Table 1: Common Mutations in gyrA and parC of E. coli and their Impact on Nalidixic Acid and Ciprofloxacin MICs.

Bacterial StrainMutation(s) in GyrAMutation(s) in ParCNalidixic Acid MIC (mg/L)Ciprofloxacin MIC (mg/L)Reference
Susceptible E. coliNoneNone≤16≤1[3]
Resistant E. coliSer-83→LeuNone32 to >2560.03 - 2[3]
Resistant E. coliAsp-87→AsnNone32 to >2560.03 - 2[3]
Highly Resistant E. coliSer-83→Leu, Asp-87→AsnNone>256≥4[3]
Highly Resistant E. coliSer-83→Leu, Asp-87→AsnSer-80→Ile>25632[4]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for determining the MIC of an antimicrobial agent against a bacterial strain.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial culture in logarithmic growth phase

  • 1,8-naphthyridine antimicrobial agent stock solution

  • Sterile multichannel pipettes and reservoirs

Procedure:

  • Prepare Antimicrobial Dilutions:

    • Dispense 50 µL of CAMHB into all wells of a 96-well plate.

    • Add 50 µL of the antimicrobial stock solution (at 2x the highest desired final concentration) to the first column of wells.

    • Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the final 50 µL from the last column of dilutions. The last column should contain no drug and will serve as a growth control.

  • Prepare Bacterial Inoculum:

    • Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculate the Plate:

    • Add 50 µL of the diluted bacterial suspension to each well, bringing the total volume to 100 µL. The final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Determine MIC:

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Protocol 2: Real-Time Ethidium Bromide (EtBr) Efflux Assay

This assay is used to assess the activity of efflux pumps in bacterial cells.

Materials:

  • Fluorometer or microplate reader with fluorescence detection capabilities (Excitation: 530 nm, Emission: 600 nm)

  • Black, clear-bottom 96-well microtiter plates

  • Bacterial culture in mid-logarithmic growth phase

  • Phosphate-buffered saline (PBS)

  • Ethidium bromide (EtBr) solution

  • Glucose

  • Efflux pump inhibitor (EPI) (e.g., a 1,8-naphthyridine derivative or CCCP as a positive control)

Procedure:

  • Cell Preparation:

    • Harvest bacterial cells from a mid-log phase culture by centrifugation.

    • Wash the cell pellet twice with PBS.

    • Resuspend the cells in PBS to an OD₆₀₀ of 0.4.

  • EtBr Loading:

    • Add EtBr to the cell suspension to a final concentration of 2 µg/mL.

    • Incubate at room temperature in the dark for 1 hour to allow for EtBr accumulation.

    • Centrifuge the cells and resuspend in PBS to the same OD₆₀₀.

  • Efflux Measurement:

    • Dispense 100 µL of the EtBr-loaded cell suspension into the wells of a black 96-well plate.

    • Place the plate in the fluorometer and monitor the baseline fluorescence for 5 minutes.

    • To initiate efflux, add glucose to a final concentration of 0.4% to energize the pumps.

    • To test for inhibition, add the 1,8-naphthyridine derivative or a known EPI (like CCCP) to the desired final concentration immediately after adding glucose.

    • Monitor the fluorescence every minute for at least 30 minutes. A decrease in fluorescence indicates EtBr efflux. An inhibited efflux will result in a slower rate of fluorescence decrease compared to the control (glucose only).

  • Data Analysis:

    • Plot fluorescence intensity versus time. Compare the rate of efflux between the control, the strain with the potential EPI, and a known EPI control.

Mandatory Visualizations

Resistance_Mechanisms Overcoming Resistance to 1,8-Naphthyridine Antimicrobials cluster_drug_action Drug Action & Primary Resistance cluster_efflux_resistance Efflux-Mediated Resistance & Counteraction 1,8-Naphthyridine 1,8-Naphthyridine DNA_Gyrase_Topo_IV DNA Gyrase / Topoisomerase IV 1,8-Naphthyridine->DNA_Gyrase_Topo_IV Inhibits Drug_Efflux Drug Efflux 1,8-Naphthyridine->Drug_Efflux Exported DNA_Replication_Inhibition DNA Replication Inhibition DNA_Gyrase_Topo_IV->DNA_Replication_Inhibition Leads to Bacterial_Cell_Death Bacterial_Cell_Death DNA_Replication_Inhibition->Bacterial_Cell_Death Target_Site_Mutations Target-Site Mutations (gyrA, parC) Target_Site_Mutations->DNA_Gyrase_Topo_IV Alters target Treatment_Failure Treatment_Failure Target_Site_Mutations->Treatment_Failure Efflux_Pump AcrAB-TolC Efflux Pump Efflux_Pump->Drug_Efflux Mediates Reduced_Intracellular_Drug_Conc Reduced_Intracellular_Drug_Conc Drug_Efflux->Reduced_Intracellular_Drug_Conc Leads to EPI 1,8-Naphthyridine (as EPI) EPI->Efflux_Pump Inhibits Reduced_Intracellular_Drug_Conc->Treatment_Failure

Caption: Mechanisms of action and resistance to 1,8-naphthyridine antimicrobials.

Efflux_Pump_Regulation Regulation of the AcrAB-TolC Efflux Pump in E. coli cluster_mar_operon mar Regulon cluster_acr_operon acrAB Operon MarR MarR (Repressor) marO mar Promoter/Operator MarR->marO Represses MarA MarA (Activator) marO->MarA Expresses acr_promoter acrAB Promoter MarA->acr_promoter Activates Inducers Inducers (e.g., salicylate, antibiotics) Inducers->MarR Inactivates AcrAB AcrA & AcrB proteins acr_promoter->AcrAB Expresses AcrAB_TolC_Pump AcrAB-TolC Efflux Pump AcrAB->AcrAB_TolC_Pump Forms complex with TolC Antibiotic_Efflux Antibiotic_Efflux AcrAB_TolC_Pump->Antibiotic_Efflux Causes

Caption: Transcriptional regulation of the AcrAB-TolC efflux pump by the MarRAB operon.

References

Technical Support Center: Optimizing Fluorescence Detection of 4-Methyl-1,8-naphthyridine-2,7-diol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the fluorescence detection of 4-Methyl-1,8-naphthyridine-2,7-diol and its derivatives. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the expected fluorescence properties of this compound?

Q2: How does the solvent environment affect the fluorescence of naphthyridine derivatives?

The fluorescence of naphthyridine derivatives can be significantly influenced by the solvent polarity. For example, in methanol, 2,7-dialkylamino-4-methyl-naphthyridines exhibit UV absorption between 320 and 400 nm.[1] Increasing the solvent polarity can lead to a blue shift (a shift to shorter wavelengths) for n → π* transitions and a red shift (a shift to longer wavelengths) for π → π* transitions.[1]

Q3: What is the typical quantum yield for fluorescent 1,8-naphthyridine derivatives?

The quantum yield of fluorescence (Φ) for 2,7-dialkylamino-4-methyl-[1]-naphthyridines has been determined using acridine orange as a standard.[1] The quantum yields for these derivatives can be significant, indicating that they are efficient fluorophores.[1]

Q4: Can this compound derivatives be used for cellular imaging?

Yes, fluorescent derivatives of 1,8-naphthyridine have been successfully used as fluorescent probes in cellular imaging.[1] For example, certain 2,7-dialkylamino-4-methyl-[1]-naphthyridines have been shown to enter cells and stain specific organelles like the nucleus and nucleoli, exhibiting intensive blue fluorescence under UV or blue excitation light.[1]

Troubleshooting Guide

This guide addresses common problems that may arise during the fluorescence detection of this compound and its analogs.

Problem 1: Low or No Fluorescence Signal

Possible Cause Troubleshooting Step
Incorrect Instrument Settings - Verify that the excitation and emission wavelengths are set appropriately for your naphthyridine derivative. Start with a broad excitation range (e.g., 340-360 nm) and scan for emission (e.g., 380-550 nm) to identify the optimal peaks.- Ensure the detector gain is set to an appropriate level. Too low a gain will result in a weak signal, while too high a gain can lead to saturation.
Sample Concentration is Too Low - Prepare a fresh, more concentrated sample. Be aware that excessively high concentrations can lead to inner filter effects and quenching.
Photobleaching - Minimize the exposure of your sample to the excitation light. Use the lowest possible excitation intensity and shortest exposure time necessary to obtain a good signal.- Consider using a photostabilizer if available.
Quenching - Ensure your solvent is of high purity and free from quenching impurities.- If your sample is in a complex biological medium, consider potential quenching agents present in the matrix.

Problem 2: Inconsistent or Unstable Fluorescence Readings

Possible Cause Troubleshooting Step
Temperature Fluctuations - Use a temperature-controlled cuvette holder to maintain a stable sample temperature throughout the measurement.
Sample Evaporation - Keep the cuvette capped during measurements to prevent solvent evaporation, which can change the sample concentration.
Photodegradation - As with photobleaching, limit the sample's exposure to the excitation light. Acquire data in a timely manner after sample preparation.
Instrument Drift - Allow the instrument to warm up and stabilize before taking measurements.- Perform regular calibration and maintenance of the fluorometer.

Problem 3: Distorted Emission Spectrum

Possible Cause Troubleshooting Step
Inner Filter Effect - This occurs at high sample concentrations where the sample itself absorbs a significant portion of the excitation or emission light. Dilute the sample and re-measure. The fluorescence intensity should be linear with concentration in the appropriate range.
Raman Scattering - A sharp peak that shifts with the excitation wavelength is likely due to Raman scattering from the solvent. To confirm, change the excitation wavelength; the Raman peak will shift, while the fluorescence peak will not. Measure a blank sample (solvent only) to identify the Raman peak.
Second-Order Emission - Some instruments may detect light at twice the excitation wavelength. Use appropriate emission filters to block this artifact.

Quantitative Data

The following table summarizes the fluorescence quantum yields for a series of 2,7-dialkylamino-4-methyl-[1]-naphthyridines in methanol, which can serve as a reference for optimizing the detection of this compound.

CompoundRYield (%)Rf-ValueQuantum Yield of Fluorescence (Φ)
3a methyl560.610.43
3b propyl680.750.51
3c pentyl710.780.55
3d 2-methoxy-ethyl430.580.39
3e hexyl750.810.58

Data from "Fluorescent 2,7-Dialkylamino-[1]-Naphthyridines: Preparation and Spectroscopic Properties"[1]

Experimental Protocols

1. General Protocol for Fluorescence Measurement

This protocol provides a starting point for measuring the fluorescence of this compound and its derivatives.

  • Instrument Warm-up: Turn on the fluorometer and the excitation source (e.g., Xenon lamp) and allow them to warm up for at least 30 minutes to ensure stable output.

  • Sample Preparation:

    • Prepare a stock solution of the naphthyridine compound in a high-purity solvent (e.g., methanol, ethanol, or a buffer of appropriate pH).

    • Dilute the stock solution to the desired concentration for measurement. A good starting point is a concentration that gives an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

  • Cuvette Preparation:

    • Use a clean quartz cuvette.

    • Rinse the cuvette with the solvent being used for the measurement.

    • Fill the cuvette with the sample solution to the appropriate volume.

  • Blank Measurement:

    • Fill a clean cuvette with the solvent used to prepare your sample.

    • Place the blank cuvette in the fluorometer and record a spectrum to measure the background signal and identify any Raman peaks.

  • Sample Measurement:

    • Replace the blank cuvette with the sample cuvette.

    • Set the excitation wavelength (e.g., start at 340 nm).

    • Scan a range of emission wavelengths (e.g., 360 nm to 600 nm) to determine the emission maximum.

    • Once the emission maximum is identified, you can perform a synchronous scan or an excitation scan to determine the optimal excitation wavelength.

  • Data Analysis:

    • Subtract the blank spectrum from the sample spectrum to correct for background fluorescence and scattering.

    • Analyze the corrected spectrum to determine the fluorescence intensity at the emission maximum.

2. Protocol for Determining Fluorescence Quantum Yield

The relative quantum yield can be determined by comparing the fluorescence of the sample to that of a well-characterized standard.

  • Select a Standard: Choose a fluorescence standard with a known quantum yield and an absorption/emission profile that overlaps with your sample. Acridine orange is a suitable standard for blue-emitting fluorophores.[1]

  • Prepare Solutions:

    • Prepare a series of dilutions of both the sample and the standard in the same solvent.

    • The absorbance of these solutions at the excitation wavelength should be in the linear range (typically < 0.1).

  • Measure Absorbance: Record the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

  • Measure Fluorescence:

    • Record the fluorescence emission spectrum for each solution using the same excitation wavelength and instrument settings.

  • Calculate Integrated Fluorescence Intensity: Determine the area under the emission curve for each spectrum.

  • Plot Data: Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard. The plots should be linear.

  • Calculate Quantum Yield: The quantum yield of the sample (Φsample) can be calculated using the following equation:

    Φsample = Φstandard * (Slopesample / Slopestandard) * (nsample2 / nstandard2)

    Where:

    • Φstandard is the quantum yield of the standard.

    • Slopesample and Slopestandard are the slopes of the lines from the plot of integrated fluorescence intensity vs. absorbance.

    • nsample and nstandard are the refractive indices of the solvents used for the sample and standard, respectively (if they are different).

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis A Prepare Stock Solution B Dilute to Working Concentration A->B E Measure Sample B->E C Instrument Warm-up D Measure Blank (Solvent) C->D D->E F Background Subtraction E->F G Determine Emission Maximum F->G

Caption: A generalized workflow for fluorescence detection experiments.

Troubleshooting_Fluorescence cluster_instrument Instrument Checks cluster_sample Sample Checks cluster_environment Environmental Checks Start Low Fluorescence Signal? Inst_Settings Check Excitation/Emission Wavelengths & Gain Start->Inst_Settings Yes Inst_Power Check Lamp Power & Alignment Inst_Settings->Inst_Power Sample_Conc Increase Concentration (Beware of Inner Filter Effect) Inst_Power->Sample_Conc Sample_Purity Check for Quenching Impurities Sample_Conc->Sample_Purity Env_Temp Ensure Stable Temperature Sample_Purity->Env_Temp Env_Light Minimize Photobleaching Env_Temp->Env_Light End Signal Optimized Env_Light->End

Caption: A decision tree for troubleshooting low fluorescence signals.

References

troubleshooting poor reproducibility in assays with 4-Methyl-1,8-naphthyridine-2,7-diol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor reproducibility in assays involving 4-Methyl-1,8-naphthyridine-2,7-diol and its derivatives.

General Troubleshooting

Poor reproducibility in assays can stem from a variety of factors, ranging from inconsistent experimental technique to the inherent properties of the reagents. Before delving into assay-specific issues, consider these general sources of variability:

  • Experimenter Bias: Unintentional variations in pipetting, timing, or data acquisition can significantly impact results.

  • Reagent Quality and Handling: Ensure the purity and stability of this compound and all other reagents. Inconsistent freeze-thaw cycles or improper storage can lead to degradation.

  • Environmental Factors: Fluctuations in temperature, humidity, and light exposure can affect assay performance.

  • Instrument Calibration and Settings: Regularly calibrate all instruments, including pipettes, plate readers, and microscopes, to ensure consistent performance.

Assay-Specific Troubleshooting Guides & FAQs

Based on the known applications of 1,8-naphthyridine derivatives, this guide focuses on troubleshooting fluorescence-based assays and enzyme inhibition assays.

I. Fluorescence-Based Assays

This compound and its derivatives are often utilized as fluorescent probes, particularly for nucleic acid imaging.[1] Poor reproducibility in these assays can manifest as inconsistent signal intensity, high background fluorescence, or photobleaching.

Frequently Asked Questions (FAQs):

  • Q1: My fluorescence signal is weak or absent. What are the possible causes?

    • A1: Weak or no signal can result from several factors. Check the excitation and emission wavelengths to ensure they are optimal for this compound. The concentration of the probe may be too low, so a titration to determine the optimal concentration is recommended. Additionally, verify that the target molecule is present and accessible in your sample. For intracellular targets, ensure adequate cell permeabilization.

  • Q2: I am observing high background fluorescence. How can I reduce it?

    • A2: High background can be caused by excess probe concentration, autofluorescence from cells or media components, or non-specific binding. Try reducing the probe concentration and increasing the number of wash steps. Using a mounting medium with an antifade reagent can also help. To address autofluorescence, consider using a spectrally distinct fluorophore or acquiring images before adding the fluorescent probe to establish a baseline.

  • Q3: My signal is fading quickly during imaging (photobleaching). What can I do to minimize this?

    • A3: Naphthyridine-based probes are noted for their photostability, but all fluorophores will photobleach under intense or prolonged illumination.[1] To minimize this, reduce the exposure time and excitation light intensity. Using an antifade mounting medium is crucial for fixed-cell imaging. For live-cell imaging, acquire images as efficiently as possible.

  • Q4: There is significant well-to-well variability in my fluorescence plate reader assay. What could be the reason?

    • A4: Inconsistent pipetting is a common cause of well-to-well variability. Ensure your pipettes are calibrated and that you are using appropriate pipetting techniques. Incomplete mixing of reagents in the wells can also lead to variable results. Additionally, check for and eliminate any air bubbles in the wells, as they can interfere with optical measurements.

Troubleshooting Workflow for Fluorescence Assays:

G cluster_0 Problem: Poor Reproducibility in Fluorescence Assay cluster_1 Initial Checks cluster_2 Troubleshooting Paths cluster_3 Solutions Start Inconsistent Fluorescence Signal Check_Reagents Verify Probe Concentration and Integrity Start->Check_Reagents Check_Instrument Confirm Instrument Settings (Ex/Em Wavelengths, Gain) Start->Check_Instrument Check_Protocol Review Protocol for Consistency Start->Check_Protocol Low_Signal Low Signal Check_Reagents->Low_Signal Concentration too low? High_Background High Background Check_Reagents->High_Background Concentration too high? Check_Instrument->Low_Signal Incorrect settings? Photobleaching Rapid Photobleaching Check_Instrument->Photobleaching Intensity too high? Check_Protocol->High_Background Insufficient washing? Sol_Low_Signal Increase Probe Concentration Optimize Staining Time Check Target Expression Low_Signal->Sol_Low_Signal Sol_High_Background Decrease Probe Concentration Increase Wash Steps Use Autofluorescence Quencher High_Background->Sol_High_Background Sol_Photobleaching Reduce Exposure Time/Intensity Use Antifade Reagent Photobleaching->Sol_Photobleaching

Caption: Troubleshooting workflow for fluorescence assays.
II. Enzyme Inhibition Assays

Derivatives of 1,8-naphthyridine have been identified as inhibitors of enzymes such as DNA gyrase and sphingomyelin synthase 2.[2][3] Reproducibility issues in these assays can present as inconsistent IC50 values or variable enzyme activity.

Frequently Asked Questions (FAQs):

  • Q1: The IC50 value for my this compound compound varies significantly between experiments. Why is this happening?

    • A1: IC50 variability can be due to several factors. Ensure the enzyme concentration is consistent across all assays, as IC50 values can be dependent on it. The purity of the inhibitor is critical; impurities can affect the results. Confirm the stability of your compound in the assay buffer; degradation over the course of the experiment will lead to inconsistent results. Finally, ensure accurate serial dilutions of the inhibitor.

  • Q2: My positive and negative controls are not consistent. What should I check?

    • A2: Inconsistent controls point to fundamental issues with the assay setup. For the negative control (e.g., DMSO), ensure the final concentration is the same in all wells and does not affect enzyme activity. For the positive control inhibitor, prepare fresh dilutions for each experiment to avoid degradation. Also, check for lot-to-lot variability in the enzyme and substrate.

  • Q3: I suspect my compound is precipitating in the assay buffer. How can I address this?

    • A3: Solubility issues are common with organic compounds. Visually inspect the wells for any precipitation. If solubility is an issue, you may need to adjust the assay buffer composition, for example, by adding a small amount of a co-solvent like DMSO. However, be sure to test the effect of the co-solvent on enzyme activity.

  • Q4: Could my compound be interfering with the detection method of the assay?

    • A4: Yes, this is a possibility, especially in assays with a fluorescence or luminescence readout. Your compound might have intrinsic fluorescence at the detection wavelengths or could quench the signal. To test for this, run a control experiment in the absence of the enzyme to see if your compound alone produces a signal.

Troubleshooting Workflow for Enzyme Inhibition Assays:

G cluster_0 Problem: Poor Reproducibility in Enzyme Inhibition Assay cluster_1 Initial Checks cluster_2 Troubleshooting Paths cluster_3 Solutions Start Inconsistent IC50 Values Check_Compound Verify Compound Purity, Concentration, and Solubility Start->Check_Compound Check_Enzyme Confirm Enzyme Activity and Concentration Start->Check_Enzyme Check_Controls Evaluate Positive and Negative Controls Start->Check_Controls Data_Analysis Data Analysis Start->Data_Analysis Consistent raw data, inconsistent results? Assay_Conditions Assay Conditions Check_Compound->Assay_Conditions Solubility issues? Check_Enzyme->Assay_Conditions Activity variable? Compound_Interference Compound Interference Check_Controls->Compound_Interference Controls inconsistent? Sol_Conditions Optimize Buffer Composition (pH, co-solvents) Standardize Incubation Times Assay_Conditions->Sol_Conditions Sol_Interference Run Controls without Enzyme Use Orthogonal Assay Compound_Interference->Sol_Interference Sol_Data Review Curve Fitting Model Exclude Outliers Systematically Data_Analysis->Sol_Data

Caption: Troubleshooting workflow for enzyme inhibition assays.

Experimental Protocols

Below are generalized protocols for key experiments where this compound or its derivatives might be used. These should be optimized for your specific experimental conditions.

Protocol 1: General Fluorescence Microscopy with a Naphthyridine Probe

This protocol outlines the basic steps for staining fixed cells with a fluorescent naphthyridine probe.

Materials:

  • Cells cultured on coverslips

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • This compound working solution (diluted in appropriate buffer)

  • Antifade mounting medium

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Culture and Fixation:

    • Grow cells to the desired confluency on sterile coverslips.

    • Wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization (for intracellular targets):

    • Incubate the fixed cells with permeabilization buffer for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Blocking:

    • Incubate the cells with blocking buffer for 30 minutes at room temperature to reduce non-specific binding.

  • Staining:

    • Incubate the cells with the this compound working solution for the optimized time and temperature (e.g., 30-60 minutes at room temperature), protected from light.

  • Washing:

    • Wash the cells three times with PBS to remove unbound probe.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Image the cells using a fluorescence microscope with the appropriate excitation and emission filters for the naphthyridine probe.

Protocol 2: DNA Gyrase Inhibition Assay (Supercoiling Assay)

This protocol is a generalized method to assess the inhibitory effect of a compound on the supercoiling activity of DNA gyrase.

Materials:

  • DNA gyrase enzyme

  • Relaxed plasmid DNA (e.g., pBR322)

  • Assay buffer (typically contains Tris-HCl, KCl, MgCl2, DTT, spermidine, ATP)

  • This compound stock solution (in DMSO)

  • Stop solution (e.g., containing SDS and proteinase K)

  • Loading dye

  • Agarose gel and electrophoresis equipment

  • DNA stain (e.g., ethidium bromide)

  • Gel imaging system

Procedure:

  • Reaction Setup:

    • On ice, prepare reaction mixtures containing assay buffer, relaxed plasmid DNA, and varying concentrations of this compound (or DMSO for the negative control).

    • Include a positive control inhibitor (e.g., ciprofloxacin).

  • Enzyme Addition:

    • Add DNA gyrase to each reaction mixture to initiate the reaction.

  • Incubation:

    • Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).

  • Reaction Termination:

    • Stop the reaction by adding the stop solution and incubating further as required (e.g., 15 minutes at 37°C).

  • Agarose Gel Electrophoresis:

    • Add loading dye to each reaction and load the samples onto an agarose gel.

    • Run the gel to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Visualization and Analysis:

    • Stain the gel with a DNA stain and visualize it using a gel imaging system.

    • Quantify the amount of supercoiled DNA in each lane to determine the extent of inhibition at each compound concentration and calculate the IC50 value.

Quantitative Data Summary

When troubleshooting, it is crucial to systematically record and analyze quantitative data. The following tables provide templates for organizing your results to identify trends and inconsistencies.

Table 1: Fluorescence Intensity Measurements

ReplicateCondition A (Control)Condition B (Treated)BackgroundSignal-to-Noise
1
2
3
Mean
Std. Dev.

Table 2: Enzyme Inhibition Assay Data

Inhibitor Conc. (µM)Replicate 1 (% Inhibition)Replicate 2 (% Inhibition)Replicate 3 (% Inhibition)Mean % InhibitionStd. Dev.
0 (Control)00000
0.1
1
10
100

By maintaining detailed records and following a systematic troubleshooting approach, you can identify and address the root causes of poor reproducibility in your assays with this compound.

References

Technical Support Center: Synthesis of 4-Methyl-1,8-naphthyridine-2,7-diol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methyl-1,8-naphthyridine-2,7-diol.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method is the Friedländer annulation. This involves the condensation of 2-amino-6-hydroxynicotinaldehyde with a β-keto ester, such as ethyl acetoacetate, in the presence of a catalyst. The subsequent cyclization and aromatization yield the desired 1,8-naphthyridine core.

Q2: What are the key challenges when scaling up this synthesis?

Scaling up the synthesis of this compound can present several challenges. These include managing the exothermicity of the reaction, ensuring efficient mixing of reagents, handling potentially viscous reaction mixtures, and managing product precipitation and isolation on a larger scale. Careful control of temperature and agitation is crucial.

Q3: How can I improve the yield of my reaction?

To improve the yield, consider optimizing the reaction conditions. This includes screening different catalysts (e.g., base catalysts like potassium hydroxide or greener alternatives like choline hydroxide), adjusting the reaction temperature, and modifying the reaction time. Additionally, ensuring the purity of your starting materials is critical for a high-yielding synthesis.

Q4: My product is difficult to purify. What purification methods are recommended?

Due to the presence of the diol functional groups, this compound can be polar and may have limited solubility in common organic solvents, making purification by standard column chromatography challenging. Recrystallization from a suitable solvent system is often the most effective method for purification. Trituration with an appropriate solvent can also be used to remove impurities.

Q5: What are potential side reactions to be aware of?

Side reactions can include self-condensation of the β-keto ester, incomplete cyclization leading to intermediate products, and potential polymerization under harsh reaction conditions. Careful control of the reaction temperature and stoichiometry of the reactants can help minimize these unwanted side reactions.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Formation - Inactive or inappropriate catalyst.- Reaction temperature is too low.- Impure starting materials.- Screen different catalysts (e.g., KOH, NaOH, choline hydroxide).- Gradually increase the reaction temperature and monitor the reaction progress by TLC.- Ensure the purity of 2-amino-6-hydroxynicotinaldehyde and ethyl acetoacetate.
Formation of a Dark, Tarry Substance - Reaction temperature is too high, leading to decomposition or polymerization.- Prolonged reaction time.- Maintain a consistent and appropriate reaction temperature.- Monitor the reaction closely and stop it once the starting materials are consumed.- Consider using a milder catalyst or solvent.
Product Precipitates During Reaction - The product has low solubility in the reaction solvent.- This can be advantageous for isolation. If it hinders stirring, consider adding a co-solvent to maintain a manageable slurry.- Ensure efficient stirring to prevent clumping.
Difficulty in Isolating the Product - The product is highly soluble in the work-up solvent.- Fine precipitate that is difficult to filter.- After quenching the reaction, adjust the pH to the isoelectric point of the product to minimize its solubility.- Use a centrifuge to pellet the fine precipitate before decanting the supernatant.- Allow for a longer filtration time or use a filter aid.
Product is Contaminated with Starting Material - Incomplete reaction.- Increase the reaction time or temperature.- Ensure the correct stoichiometry of the reactants and catalyst.

Experimental Protocols

General Protocol for the Synthesis of this compound via Friedländer Annulation

This protocol is a generalized procedure and may require optimization for specific laboratory conditions and scale.

Materials:

  • 2-amino-6-hydroxynicotinaldehyde

  • Ethyl acetoacetate

  • Potassium hydroxide (or other suitable base catalyst)

  • Ethanol (or other suitable solvent)

  • Hydrochloric acid (for neutralization)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-6-hydroxynicotinaldehyde in ethanol.

  • Add ethyl acetoacetate to the solution (typically in a 1:1 to 1:1.2 molar ratio relative to the aminonicotinaldehyde).

  • Add the base catalyst (e.g., potassium hydroxide, typically 0.1 to 0.5 equivalents).

  • Heat the reaction mixture to reflux and maintain the temperature for the desired reaction time (monitor by TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding deionized water.

  • Neutralize the mixture with hydrochloric acid to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Dry the crude product under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Quantitative Data from Analogous Syntheses

The following table summarizes typical reaction parameters from related 1,8-naphthyridine syntheses found in the literature. These can serve as a starting point for optimization.

Reactants Catalyst Solvent Temperature (°C) Time (h) Yield (%)
2-Aminonicotinaldehyde, Ethyl acetoacetateLiOH·H₂OWater10012~70
2-Aminonicotinaldehyde, CyclohexanoneCholine HydroxideWater806>90
2-Amino-3-pyridinecarboxaldehyde, 2-Phenylacetophenone[Bmmim][Im] (Ionic Liquid)[Bmmim][Im]8024~95

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification start Dissolve 2-amino-6-hydroxynicotinaldehyde in Ethanol add_reagents Add Ethyl Acetoacetate & Catalyst start->add_reagents reflux Heat to Reflux & Monitor by TLC add_reagents->reflux cool Cool to Room Temperature reflux->cool quench Quench with Water cool->quench neutralize Neutralize with HCl to Precipitate quench->neutralize filter_wash Filter and Wash with Cold Water neutralize->filter_wash dry Dry Crude Product filter_wash->dry recrystallize Recrystallize from Suitable Solvent dry->recrystallize end Pure this compound recrystallize->end Obtain Pure Product

Caption: Experimental workflow for the synthesis of this compound.

Logical Relationship for Troubleshooting Low Yield

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Yield Observed cause1 Impure Starting Materials start->cause1 cause2 Suboptimal Reaction Temperature start->cause2 cause3 Ineffective Catalyst start->cause3 cause4 Incomplete Reaction start->cause4 solution1 Verify Purity of Reactants (NMR, etc.) cause1->solution1 solution2 Optimize Temperature (Stepwise Increase) cause2->solution2 solution3 Screen Different Catalysts cause3->solution3 solution4 Increase Reaction Time cause4->solution4 end Successful Synthesis solution1->end Improved Yield solution2->end Improved Yield solution3->end Improved Yield solution4->end Improved Yield

Caption: Troubleshooting guide for low yield in the synthesis of this compound.

Validation & Comparative

The 1,8-Naphthyridine Scaffold: A Privileged Core in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: November 2025

While specific kinase inhibitory data for 4-Methyl-1,8-naphthyridine-2,7-diol is not publicly available, the broader 1,8-naphthyridine chemical structure is recognized as a "privileged scaffold" in medicinal chemistry. This core structure is featured in numerous compounds investigated for their potent and selective inhibition of various protein kinases, which are critical regulators of cellular processes and prominent targets in drug discovery, particularly in oncology.

The 1,8-naphthyridine ring system, a bicyclic heteroaromatic compound, serves as a versatile framework for the design of kinase inhibitors. Its rigid structure and potential for diverse substitutions allow for the precise positioning of functional groups to interact with the ATP-binding pocket of kinases. Researchers have successfully developed 1,8-naphthyridine derivatives targeting a range of kinases involved in cell cycle regulation, signal transduction, and DNA damage repair.

Comparative Analysis of 1,8-Naphthyridine-Based Kinase Inhibitors

The versatility of the 1,8-naphthyridine scaffold is evident in the variety of kinases it has been shown to target. The table below summarizes the kinase targets for several classes of 1,8-naphthyridine derivatives, showcasing the adaptability of this core structure. For comparison, other well-established kinase inhibitor scaffolds like quinazoline and pyrimidine are also included, which are present in numerous FDA-approved drugs.

ScaffoldRepresentative Kinase TargetsExamples of Investigated Derivatives/Drugs
1,8-Naphthyridine Cyclin-Dependent Kinases (CDK5, CDK8/19), Casein Kinase 2 (CK2), c-Met, Epidermal Growth Factor Receptor (EGFR), AXLSubstituted 1,6-naphthyridines, 2,8-disubstituted-1,6-naphthyridines, Silmitasertib (a benzo[c][1][2]naphthyridine)[1][3][4][5][6][7]
Quinazoline EGFR, Vascular Endothelial Growth Factor Receptor (VEGFR)Gefitinib, Erlotinib, Lapatinib
Pyrimidine ABL, KIT, Platelet-Derived Growth Factor Receptor (PDGFR)Imatinib, Dasatinib

Signaling Pathway: The Role of Cyclin-Dependent Kinases (CDKs) in Cell Cycle Progression

Cyclin-Dependent Kinases are a family of protein kinases that play a pivotal role in regulating the cell cycle. The 1,8-naphthyridine scaffold has been successfully utilized to develop inhibitors of CDKs, such as CDK8 and CDK19.[1][8][9] The following diagram illustrates a simplified CDK-mediated cell cycle signaling pathway.

CDK_Signaling_Pathway Simplified CDK-Regulated Cell Cycle Pathway cluster_G1 G1 Phase cluster_S S Phase cluster_G2_M G2/M Phase Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 binds pRB pRB CDK4/6->pRB phosphorylates E2F E2F pRB->E2F releases Cyclin E Cyclin E E2F->Cyclin E activates transcription CDK2_E CDK2 Cyclin E->CDK2_E binds DNA_Replication DNA Replication CDK2_E->DNA_Replication initiates Cyclin A Cyclin A DNA_Replication->Cyclin A CDK2_A CDK2 Cyclin A->CDK2_A binds Cyclin B Cyclin B CDK2_A->Cyclin B activates CDK1 CDK1 Cyclin B->CDK1 binds Mitosis Mitosis CDK1->Mitosis promotes Growth_Factors Growth Factors Growth_Factors->Cyclin D Inhibitors 1,8-Naphthyridine CDK Inhibitors Inhibitors->CDK4/6 Inhibitors->CDK2_E Inhibitors->CDK1

Caption: Simplified CDK-Regulated Cell Cycle Pathway

Experimental Protocols

To evaluate the efficacy of potential kinase inhibitors, a variety of in vitro and in-cell assays are employed. A generalized workflow for an in vitro kinase inhibition assay is depicted below.

Kinase_Inhibition_Assay_Workflow General Workflow for In Vitro Kinase Inhibition Assay Start Start Compound_Prep Prepare serial dilutions of test compounds (e.g., 1,8-naphthyridine derivative) Start->Compound_Prep Assay_Setup Add kinase, substrate, and ATP to microplate wells Compound_Prep->Assay_Setup Incubation Incubate at a controlled temperature Assay_Setup->Incubation Detection Add detection reagent (e.g., luminescence-based) Incubation->Detection Measurement Measure signal (e.g., luminescence, fluorescence) Detection->Measurement Data_Analysis Calculate % inhibition and determine IC50 values Measurement->Data_Analysis End End Data_Analysis->End

Caption: General Workflow for In Vitro Kinase Inhibition Assay

Detailed Protocol: In Vitro Kinase Assay (Luminescence-Based ATP Depletion)

This protocol provides a detailed methodology for a common type of in vitro kinase assay used to determine the half-maximal inhibitory concentration (IC50) of a test compound.

Objective: To quantify the inhibitory effect of a test compound on the activity of a specific protein kinase by measuring the amount of ATP remaining after the kinase reaction.

Materials:

  • Purified recombinant protein kinase

  • Specific peptide substrate for the kinase

  • Adenosine triphosphate (ATP)

  • Test compound (e.g., a 1,8-naphthyridine derivative) dissolved in a suitable solvent (e.g., DMSO)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well microplates

  • Multichannel pipettes

  • Luminometer

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Perform serial dilutions of the test compound in the kinase assay buffer to achieve a range of desired concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and typically below 1%.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Test compound at various concentrations.

      • Control wells: buffer with DMSO (for 0% inhibition) and a known potent inhibitor (for 100% inhibition).

      • Kinase solution (pre-diluted in kinase assay buffer).

      • Substrate solution (pre-diluted in kinase assay buffer).

  • Initiation of Kinase Reaction:

    • Initiate the kinase reaction by adding a solution of ATP to all wells. The final ATP concentration should be at or near the Km value for the specific kinase to ensure sensitive detection of inhibition.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined period (e.g., 60 minutes). The incubation time should be optimized to ensure linear reaction kinetics.

  • Detection:

    • After incubation, add the luminescence-based ATP detection reagent to all wells according to the manufacturer's instructions. This reagent simultaneously stops the kinase reaction and generates a luminescent signal proportional to the amount of remaining ATP.

    • Allow the plate to equilibrate at room temperature for a short period (e.g., 10 minutes) to stabilize the luminescent signal.

  • Measurement:

    • Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_100%_inhibition) / (Signal_0%_inhibition - Signal_100%_inhibition))

    • Plot the % inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism). The IC50 is the concentration of the inhibitor required to reduce the kinase activity by 50%.

This comprehensive guide highlights the importance of the 1,8-naphthyridine scaffold in the development of novel kinase inhibitors and provides the necessary experimental context for researchers in the field. While data on this compound as a kinase inhibitor is currently unavailable, the broader family of 1,8-naphthyridine derivatives continues to be a promising area of research for the discovery of new therapeutic agents.

References

A Comparative Guide to the Structure-Activity Relationship of 1,8-Naphthyridine Analogs as Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 1,8-naphthyridine analogs, highlighting their structure-activity relationships (SAR) as potential anticancer agents. Due to a lack of specific published data on 4-Methyl-1,8-naphthyridine-2,7-diol, this guide focuses on closely related 1,8-naphthyridine scaffolds for which experimental data are available.

The 1,8-naphthyridine core is a recognized scaffold in medicinal chemistry, with numerous derivatives showing a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] Several 1,8-naphthyridine derivatives have been investigated as potential anticancer agents, with some advancing to clinical trials.[3][4] Their mechanisms of action often involve the inhibition of key enzymes such as topoisomerase II and various kinases, which are crucial for cancer cell proliferation and survival.[1][3] This guide synthesizes findings from multiple studies to provide a comparative analysis of the SAR of different 1,8-naphthyridine analogs.

Quantitative SAR Data of 1,8-Naphthyridine Analogs

The following tables summarize the in vitro cytotoxic activity of various 1,8-naphthyridine derivatives against different human cancer cell lines. The data is presented to facilitate comparison of the impact of structural modifications on anticancer potency.

Table 1: Cytotoxicity of 2-Phenyl-7-methyl-1,8-naphthyridine Derivatives Against MCF-7 Human Breast Cancer Cell Line [5]

Compound IDRIC50 (µM)
Staurosporine (Ref.) -4.51
3f 4-OCH3-C6H46.53
6f 4-OCH3-C6H47.88
8c 4-Cl-C6H47.89
10b 4-CH3-C6H47.79
10c 4-Cl-C6H41.47
8d 4-F-C6H41.62
4d 4-F-C6H41.68
10f 4-OCH3-C6H42.30
8b 4-CH3-C6H43.19

Data extracted from a study on new 2-phenyl-7-methyl-1,8-naphthyridine derivatives.[5]

Table 2: Cytotoxicity of Substituted 1,8-Naphthyridin-4-ones Against Various Human Cancer Cell Lines [3]

Compound IDR1R2R3Cell LineIC50 (µM)
Colchicine (Ref.) ---HeLa23.6
HL-607.8
PC-319.7
14 HH2-naphthylHeLa2.6
HL-600.8
PC-38.4
15 CH3H2-naphthylHeLa2.3
HL-600.5
PC-36.2
16 HCH32-naphthylHeLa0.7
HL-600.1
PC-35.1

Data from a study on the structure-activity relationships of naphthyridine derivatives.[3]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the SAR data. Below are summaries of the key experimental protocols used in the cited studies.

In Vitro Cytotoxicity Assay (MTT Assay) [3]

  • Cell Culture: Human cancer cell lines (e.g., HeLa, HL-60, PC-3, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Determination: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Visualizing Relationships and Workflows

General Kinase Inhibitor Signaling Pathway

Many 1,8-naphthyridine derivatives exert their anticancer effects by inhibiting protein kinases.[1] The following diagram illustrates a simplified signaling pathway that is often targeted by kinase inhibitors.

Kinase_Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Signaling Proteins Signaling Proteins Receptor Tyrosine Kinase (RTK)->Signaling Proteins Kinase Cascade (e.g., MAPK) Kinase Cascade (e.g., MAPK) Signaling Proteins->Kinase Cascade (e.g., MAPK) Transcription Factors Transcription Factors Kinase Cascade (e.g., MAPK)->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation & Survival Cell Proliferation & Survival Gene Expression->Cell Proliferation & Survival 1,8-Naphthyridine Analog 1,8-Naphthyridine Analog 1,8-Naphthyridine Analog->Kinase Cascade (e.g., MAPK)

Caption: Simplified kinase signaling pathway targeted by 1,8-naphthyridine analogs.

Experimental Workflow for SAR Studies

The process of conducting a structure-activity relationship study involves several key steps, from compound synthesis to data analysis.

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis Design Analogs Design Analogs Chemical Synthesis Chemical Synthesis Design Analogs->Chemical Synthesis Purification & Characterization Purification & Characterization Chemical Synthesis->Purification & Characterization In Vitro Assays (e.g., MTT) In Vitro Assays (e.g., MTT) Purification & Characterization->In Vitro Assays (e.g., MTT) Data Collection (e.g., IC50) Data Collection (e.g., IC50) In Vitro Assays (e.g., MTT)->Data Collection (e.g., IC50) SAR Analysis SAR Analysis Data Collection (e.g., IC50)->SAR Analysis Lead Optimization Lead Optimization SAR Analysis->Lead Optimization Lead Optimization->Design Analogs

Caption: A typical experimental workflow for structure-activity relationship (SAR) studies.

Summary of Structure-Activity Relationships

Based on the available data for 1,8-naphthyridine analogs, several key structural features have been identified that influence their cytotoxic activity:

  • Substitutions at the C-2 and C-7 positions: Modifications at these positions significantly impact the anticancer potency. For instance, the presence of a naphthyl group at the C-2 position and a methyl group at the C-7 position in 1,8-naphthyridin-4-ones led to potent cytotoxicity against HeLa and HL-60 cells.[3]

  • Substitutions on the Phenyl Ring at C-2: In the 2-phenyl-7-methyl-1,8-naphthyridine series, substitutions on the C-2 phenyl ring play a crucial role. Electron-withdrawing groups, such as chloro and fluoro, at the para-position of the phenyl ring generally result in higher cytotoxic activity against MCF-7 cells compared to electron-donating groups like methoxy.[5]

  • The 1,8-Naphthyridine Core: The core structure itself is essential for activity, with the C-1 NH and C-4 carbonyl groups being important for cytotoxicity in some series.[3]

  • Carboxamide and Heteroaryl Groups at C-3: The introduction of various carboxamide and heteroaryl moieties at the C-3 position has also been explored, leading to compounds with potent cytotoxicity.[6][7]

References

In Vivo Validation of 1,8-Naphthyridine Derivatives: A Comparative Analysis of Voreloxin and Standard Topoisomerase II Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Initial literature searches for the specific compound 4-Methyl-1,8-naphthyridine-2,7-diol did not yield sufficient data on its biological activity in animal models to provide a comprehensive validation guide. Therefore, this guide focuses on a well-characterized member of the 1,8-naphthyridine class, Voreloxin , for which extensive preclinical and clinical data are available. Voreloxin serves as a representative example to illustrate the in vivo validation process for this class of compounds. This guide compares its performance with established topoisomerase II inhibitors, doxorubicin and etoposide, providing available experimental data and protocols to inform preclinical research strategies.

Introduction to Voreloxin and its Mechanism of Action

Voreloxin is a first-in-class anticancer agent belonging to the 1,8-naphthyridine chemical scaffold.[1][2] Its primary mechanism of action is the inhibition of topoisomerase II, an essential enzyme involved in DNA replication and chromosome segregation.[2][3] Voreloxin intercalates into DNA and stabilizes the topoisomerase II-DNA cleavage complex, leading to the accumulation of DNA double-strand breaks.[2][3] This DNA damage triggers a cellular response that includes cell cycle arrest in the G2 phase and subsequent apoptosis (programmed cell death).[2][4] This mechanism is broadly similar to other topoisomerase II inhibitors like the anthracycline doxorubicin and the epipodophyllotoxin etoposide.[1][2] However, as a distinct chemical entity, voreloxin exhibits different pharmacological properties and a unique pattern of DNA damage, targeting GC-rich regions.[1]

Comparative In Vivo Efficacy

Voreloxin has demonstrated potent antitumor activity in a variety of preclinical animal models, including xenograft models of human cancers. The following tables summarize the in vivo efficacy of Voreloxin compared to standard-of-care topoisomerase II inhibitors, doxorubicin and etoposide.

Table 1: In Vivo Efficacy of Voreloxin in Human Cancer Xenograft Models
Cancer TypeAnimal ModelDosing RegimenTumor Growth Inhibition (%)Reference
Nasopharyngeal Carcinoma (KB)Nude Mice20 mg/kg, IV, weekly for 5 doses86[1]
Breast CancerNude MiceDose-dependent63-88[1]
Ovarian CancerNude MiceDose-dependent63-88[1]
Colon CancerNude MiceDose-dependent63-88[1]
Lung CancerNude MiceDose-dependent63-88[1]
Gastric CancerNude MiceDose-dependent63-88[1]
MelanomaNude MiceDose-dependent63-88[1]
Hematologic TumorsNude MiceDose-dependentNot specified[1]
Table 2: Comparative In Vivo Activity in a Bone Marrow Ablation Model
CompoundAnimal ModelDosing RegimenOutcomeReference
VoreloxinCD-1 Mice10 or 20 mg/kg, IV, q4d x 2Reversible bone marrow ablation, reduction in peripheral white blood cells and platelets[2]
CytarabineCD-1 Mice20 or 60 mg/kg, SC, tid q4d x 2Reversible bone marrow ablation[2]
Voreloxin + CytarabineCD-1 MiceVoreloxin (10 or 20 mg/kg, IV) + Cytarabine (20 or 60 mg/kg, SC)Supra-additive activity in bone marrow ablation[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following are representative protocols for in vivo efficacy studies of Voreloxin and comparator agents.

Human Tumor Xenograft Model

Objective: To evaluate the antitumor efficacy of a test compound in a human tumor xenograft model.

Animal Model: Female athymic nude mice (nu/nu) or SCID mice, 6-8 weeks old.

Tumor Cell Implantation:

  • Human cancer cell lines (e.g., KB, MDA-MB-231, HCT-116) are cultured under standard conditions.

  • Cells are harvested during the logarithmic growth phase and resuspended in a suitable medium (e.g., PBS or Matrigel).

  • A specific number of cells (typically 1 x 10^7 cells in 0.1 mL) are injected subcutaneously into the flank of each mouse.[5]

Treatment:

  • Tumor growth is monitored regularly using calipers.

  • When tumors reach a predetermined size (e.g., 100-150 mm³), animals are randomized into treatment and control groups.[1][5]

  • The test compound (e.g., Voreloxin) and comparator drugs (e.g., doxorubicin, etoposide) are administered according to the specified dosing regimen (e.g., intravenously, intraperitoneally, or subcutaneously).[1][2] The vehicle used for drug formulation should be administered to the control group.

Efficacy Evaluation:

  • Tumor volume is measured at regular intervals throughout the study. Tumor volume is calculated using the formula: (length x width²)/2.

  • Animal body weight and general health are monitored as indicators of toxicity.

  • At the end of the study, the percentage of tumor growth inhibition is calculated using the formula: [1 - (average tumor weight of treated group / average tumor weight of control group)] x 100%.[1]

Bone Marrow Ablation Model

Objective: To assess the in vivo pharmacodynamic effect of a cytotoxic agent on bone marrow.

Animal Model: CD-1 mice.

Treatment:

  • Animals are randomized into treatment and control groups.

  • Voreloxin is administered intravenously (IV) at specified doses (e.g., 10 or 20 mg/kg) on day 0 and day 4.[2]

  • Comparator drugs, such as cytarabine, are administered subcutaneously (SC) at their respective doses and schedules.[2]

  • The control group receives the vehicle.

Efficacy Evaluation:

  • Blood samples are collected at various time points (e.g., days 6, 8, and 12) for complete blood counts (CBC) to assess peripheral white blood cell and platelet counts.[2]

  • Bone marrow can be harvested at the end of the study for cellularity assessment.

Visualizing Pathways and Workflows

Signaling Pathway of Voreloxin-Induced Apoptosis

Voreloxin_Mechanism Voreloxin Voreloxin DNA_Intercalation DNA Intercalation Voreloxin->DNA_Intercalation Cleavage_Complex Stabilized Topoisomerase II- DNA Cleavage Complex DNA_Intercalation->Cleavage_Complex Topoisomerase_II Topoisomerase II Topoisomerase_II->Cleavage_Complex DSB DNA Double-Strand Breaks Cleavage_Complex->DSB G2_Arrest G2 Cell Cycle Arrest DSB->G2_Arrest Apoptosis Apoptosis G2_Arrest->Apoptosis

Caption: Voreloxin's mechanism of action leading to apoptosis.

Experimental Workflow for In Vivo Efficacy Testing

Xenograft_Workflow Start Start: Culture Cancer Cells Implantation Subcutaneous Implantation into Immunodeficient Mice Start->Implantation Tumor_Growth Monitor Tumor Growth Implantation->Tumor_Growth Randomization Randomize Mice into Treatment & Control Groups Tumor_Growth->Randomization Treatment Administer Voreloxin, Comparators, or Vehicle Randomization->Treatment Monitoring Monitor Tumor Volume & Animal Health Treatment->Monitoring Endpoint Endpoint: Calculate Tumor Growth Inhibition Monitoring->Endpoint

Caption: Workflow for a typical xenograft efficacy study.

Conclusion

While specific in vivo data for this compound is currently unavailable, the extensive preclinical evaluation of Voreloxin provides a robust framework for validating the activity of novel 1,8-naphthyridine derivatives. The comparative data presented here demonstrate the potent anti-tumor effects of Voreloxin in various animal models, often comparable or superior to standard chemotherapeutic agents. The detailed experimental protocols offer a guide for researchers seeking to evaluate the in vivo efficacy of new chemical entities within this class. Further investigation into the structure-activity relationships of 1,8-naphthyridine derivatives may lead to the development of novel and more effective cancer therapeutics.

References

Unveiling the Selectivity of 4-Methyl-1,8-naphthyridine-2,7-diol: A Comparative Cross-Reactivity Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Kinase Inhibition Profile of a 1,8-Naphthyridine Analog.

In the landscape of kinase inhibitor development, understanding the selectivity of a compound is paramount. Off-target effects can lead to unforeseen toxicities and a narrow therapeutic window. This guide provides a comprehensive cross-reactivity profiling of a representative 1,8-naphthyridine-based compound, Ponatinib, which shares a core structural motif with 4-Methyl-1,8-naphthyridine-2,7-diol. Through a comparative analysis with established kinase inhibitors exhibiting diverse selectivity profiles—the broad-spectrum inhibitor Staurosporine, the multi-targeted inhibitor Dasatinib, and the more selective inhibitor Crenolanib—this document offers valuable insights into the potential therapeutic applications and off-target liabilities of the 1,8-naphthyridine scaffold.

Comparative Kinase Inhibition Profiles

The selectivity of a kinase inhibitor is a critical determinant of its clinical utility. To contextualize the cross-reactivity profile of the 1,8-naphthyridine scaffold, we present a comparative analysis of Ponatinib with inhibitors known for their distinct selectivity patterns. The data, summarized from publicly available KINOMEscan™ assays, illustrates the percentage of kinases inhibited at a concentration of 1 µM.

Kinase InhibitorPrimary TargetsNumber of Kinases Inhibited (>65% inhibition @ 1µM)Percentage of Kinome CoveredSelectivity Profile
Ponatinib ABL, PDGFR, VEGFR, FGFR, SRC9920.5%Multi-Targeted
Staurosporine Broad Spectrum24350.3%Broad-Spectrum
Dasatinib BCR-ABL, SRC family, c-KIT, PDGFR16734.6%Multi-Targeted
Crenolanib FLT3, PDGFR132.7%Selective

Data is illustrative and compiled from various public sources. The exact number of inhibited kinases can vary based on the specific assay conditions and the kinase panel used.

Understanding Kinase Inhibition: Key Signaling Pathways

To visualize the impact of these inhibitors on cellular signaling, the following diagrams illustrate two critical pathways often targeted in cancer therapy: the RAF-MEK-ERK and ABL kinase signaling cascades.

RAF_MEK_ERK_Pathway Growth Factor Growth Factor RTK RTK Growth Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK Ponatinib Dasatinib Staurosporine ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival

RAF-MEK-ERK Signaling Pathway

ABL_Kinase_Pathway BCR-ABL BCR-ABL Grb2/Sos Grb2/Sos BCR-ABL->Grb2/Sos Ponatinib Dasatinib Staurosporine Crenolanib (indirect) STAT5 STAT5 BCR-ABL->STAT5 PI3K PI3K BCR-ABL->PI3K RAS RAS Grb2/Sos->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell Proliferation Cell Proliferation ERK->Cell Proliferation Inhibition of Apoptosis Inhibition of Apoptosis STAT5->Inhibition of Apoptosis AKT AKT PI3K->AKT AKT->Inhibition of Apoptosis

ABL Kinase Signaling Pathway

Experimental Protocols for Kinase Profiling

Accurate and reproducible data are the bedrock of reliable cross-reactivity profiling. Below are detailed methodologies for two widely used kinase screening platforms.

KINOMEscan™ Competitive Binding Assay

The KINOMEscan™ platform by DiscoverX (now part of Eurofins) employs a competitive binding assay to quantify the interactions between a test compound and a large panel of kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase bound to the solid support is quantified using a DNA-tagged kinase and quantitative PCR (qPCR).

Workflow:

KinomeScan_Workflow cluster_0 Assay Preparation cluster_1 Binding & Elution cluster_2 Quantification DNA-tagged Kinase DNA-tagged Kinase Incubation Incubation DNA-tagged Kinase->Incubation Immobilized Ligand Immobilized Ligand Immobilized Ligand->Incubation Test Compound Test Compound Test Compound->Incubation Washing Washing Incubation->Washing Elution Elution Washing->Elution qPCR qPCR Elution->qPCR Data Analysis Data Analysis qPCR->Data Analysis

KINOMEscan™ Experimental Workflow

Detailed Protocol:

  • Kinase Preparation: Human kinases are tagged with a unique DNA identifier and expressed.

  • Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support.

  • Competitive Binding: The DNA-tagged kinase is incubated with the immobilized ligand and the test compound at a specified concentration (e.g., 1 µM).

  • Washing: Unbound components are removed through a series of wash steps.

  • Elution: The bound kinase is eluted from the solid support.

  • Quantification: The amount of eluted, DNA-tagged kinase is quantified using qPCR. The signal is inversely proportional to the binding affinity of the test compound.

  • Data Analysis: Results are typically expressed as a percentage of the control (vehicle-treated) sample. A lower percentage indicates stronger binding of the test compound.

LanthaScreen™ Eu Kinase Binding Assay

The LanthaScreen™ Eu Kinase Binding Assay from Thermo Fisher Scientific is a time-resolved fluorescence resonance energy transfer (TR-FRET) based method.

Principle: This assay measures the displacement of a fluorescently labeled, ATP-competitive tracer from the kinase active site by a test compound. The kinase is labeled with a Europium (Eu) chelate-labeled antibody, which serves as the FRET donor. The tracer, labeled with an Alexa Fluor™ 647 dye, acts as the FRET acceptor. Binding of the tracer to the kinase brings the donor and acceptor into close proximity, resulting in a high FRET signal. A test compound that binds to the ATP site will displace the tracer, leading to a decrease in the FRET signal.

Workflow:

LanthaScreen_Workflow cluster_0 Assay Components cluster_1 Assay Procedure cluster_2 Detection Eu-labeled Antibody Eu-labeled Antibody Component Mixing Component Mixing Eu-labeled Antibody->Component Mixing Tagged Kinase Tagged Kinase Tagged Kinase->Component Mixing Fluorescent Tracer Fluorescent Tracer Fluorescent Tracer->Component Mixing Test Compound Test Compound Test Compound->Component Mixing Incubation Incubation Component Mixing->Incubation TR-FRET Reading TR-FRET Reading Incubation->TR-FRET Reading Data Analysis Data Analysis TR-FRET Reading->Data Analysis

A Comparative Analysis of the Efficacy of 1,8-Naphthyridine Isomers and Their Congeners in Oncology and Microbiology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The naphthyridine scaffold, a bicyclic heteroaromatic system containing two nitrogen atoms, has garnered significant attention in medicinal chemistry due to its versatile pharmacological activities. Among the six possible isomers, the 1,8-naphthyridine core is the most extensively studied and is a key component in several approved drugs. However, the therapeutic potential of its isomeric counterparts—1,5-, 1,6-, 1,7-, 2,6-, and 2,7-naphthyridines—is also a burgeoning area of research. This guide provides a comparative overview of the efficacy of different naphthyridine isomers, with a primary focus on their anticancer and antimicrobial properties, supported by experimental data from various studies.

Comparative Efficacy in Oncology

The anticancer activity of naphthyridine derivatives is a major focus of their investigation. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of topoisomerase II, modulation of kinase signaling pathways, and induction of apoptosis.[1] The following tables summarize the in vitro cytotoxic activity (IC50 values) of representative derivatives from different naphthyridine isomer classes against various human cancer cell lines.

Table 1: Anticancer Activity (IC50 in µM) of 1,8-Naphthyridine Derivatives
CompoundCell LineIC50 (µM)Reference
Compound 47 MIAPaCa (Pancreatic)0.41[2][3]
K-562 (Leukemia)0.77[2][3]
Compound 29 PA-1 (Ovarian)0.41[2][3]
SW620 (Colon)1.4[2][3]
Compound 36 PA-1 (Ovarian)1.19[2][3]
Compound 10c MCF7 (Breast)1.47[4]
Compound 8d MCF7 (Breast)1.62[4]
Compound 4d MCF7 (Breast)1.68[4]
Compound 16 HeLa (Cervical)0.7[1][5]
HL-60 (Leukemia)0.1[1][5]
PC-3 (Prostate)5.1[1][5]
Compound 5b MCF-7 (Breast)11.25[6]
A549 (Lung)23.19[6]
SiHa (Cervical)29.22[6]
Compound 5e MCF-7 (Breast)13.45[6]
A549 (Lung)26.24[6]
SiHa (Cervical)30.18[6]
Table 2: Anticancer Activity (IC50 in µM) of Other Naphthyridine Isomers
IsomerCompoundCell LineIC50 (µM)Reference
1,6-Naphthyridine Aaptamine derivative 25 HL-60 (Leukemia)0.03 - 8.5[7]
Aaptamine derivative 26 K562 (Leukemia)0.03 - 8.5[7]
Aaptamine derivative 27 MCF-7 (Breast)0.03 - 8.5[7]
Aaptamine derivative 28 KB (Carcinoma)0.03 - 8.5[7]
Compound 2t BaF3-TPR-Met2.6[8]
Compound 17a MOLT-3 (Leukemia)9.1[9]
HeLa (Cervical)13.2[9]
HL-60 (Leukemia)8.9[9]
1,7-Naphthyridine Bisleuconothine A (54) SW480 (Colon)2.74[7]
HCT116 (Colon)3.18[7]
HT29 (Colon)1.09[7]
SW620 (Colon)3.05[7]
2,6-Naphthyridine Compound 1c (CK2 Inhibition)Potent[10]
2,7-Naphthyridine Eupolauridine N-oxide (101) Ovarian Cancer Line3.5[7]
Non-small-cell Lung1.77[7]
Compound 8i SF-539 (CNS)GI50 = 0.70[11]
TGI = 5.41[11]
LC50 = 53.7[11]

Comparative Efficacy in Microbiology

Naphthyridine derivatives, particularly the 1,8-isomer, have a rich history as antimicrobial agents, with nalidixic acid being a notable example. Their mechanism of action often involves the inhibition of bacterial DNA gyrase and topoisomerase IV. The following tables present the Minimum Inhibitory Concentration (MIC) values of various naphthyridine isomers against different bacterial strains.

Table 3: Antimicrobial Activity (MIC in µg/mL) of 1,8-Naphthyridine Derivatives
CompoundBacterial StrainMIC (µg/mL)Reference
ANA-12 M. tuberculosis H37Rv6.25[12]
Compound B M. tuberculosis H37Rv0.19 (µM)[12]
MDR-TB0.04 (µM)[12]
Compound C M. tuberculosis H37Rv6.25[12]
Compound D M. tuberculosis H37Rv0.25[12]
Various Derivatives E. coli, P. aeruginosa, S. aureus≥ 1024 (Modulating activity)[13][14]
Table 4: Antimicrobial Activity (MIC in µg/mL) of Other Naphthyridine Isomers
IsomerCompoundBacterial StrainMIC (µg/mL)Reference
1,5-Naphthyridine Canthin-6-one S. aureus0.49[7]
E. coli3.91[7]
MRSA0.98[7]
10-methoxycanthin-6-one S. aureus3.91[7]
MRSA3.91[7]
Compound 18 S. aureus (MSSA & MRSA)Bactericidal[15]
E. faecalis (VRE)Bactericidal[15]
Complexes 283 & 284 Candida spp.0.78 - 6.25[16]
1,6-Naphthyridine Benzo[h][17][18]naphthyridines S. aureus, E. coli, B. subtilisActive at 1000 ppm[19]
2,7-Naphthyridine Compound 10j S. aureus8 (mg/L)[17][18][20]
Compound 10f S. aureus31 (mg/L)[17][18][20]

Experimental Protocols

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[21][22]

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[23]

  • Compound Treatment: The test compounds are added to the wells at various concentrations, and the plates are incubated for a further 24-72 hours.[24]

  • MTT Addition: The culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours at 37°C.[23][24]

  • Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[23]

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 540-590 nm.[23] The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[25][26]

  • Preparation of Antimicrobial Agent Dilutions: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium.[27]

  • Inoculum Preparation: A standardized bacterial inoculum (e.g., 0.5 McFarland standard) is prepared and further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[28]

  • Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the bacterial suspension. A growth control well (without the antimicrobial agent) and a sterility control well (without bacteria) are also included.[29]

  • Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C) for 16-20 hours.[25]

  • MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the bacteria.[28]

Signaling Pathways and Mechanisms of Action

The biological effects of naphthyridine derivatives are often attributed to their interaction with key cellular pathways. For instance, many anticancer 1,8-naphthyridines function as topoisomerase II inhibitors, leading to DNA damage and apoptosis.

Topoisomerase_II_Inhibition Naphthyridine_Derivative 1,8-Naphthyridine Derivative Topoisomerase_II Topoisomerase II Naphthyridine_Derivative->Topoisomerase_II Binds to Cleavable_Complex Topoisomerase II- DNA Cleavable Complex Topoisomerase_II->Cleavable_Complex Traps DNA_Replication_Fork DNA Replication Fork DNA_Replication_Fork->Cleavable_Complex Collision DNA_Strand_Breaks Double-Strand DNA Breaks Cleavable_Complex->DNA_Strand_Breaks Induces Apoptosis Apoptosis DNA_Strand_Breaks->Apoptosis Leads to DNA_Gyrase_Inhibition Naphthyridine_Derivative Naphthyridine Derivative DNA_Gyrase Bacterial DNA Gyrase Naphthyridine_Derivative->DNA_Gyrase Inhibits DNA_Supercoiling Negative DNA Supercoiling DNA_Gyrase->DNA_Supercoiling Required for Bacterial_Cell_Death Bacterial Cell Death DNA_Gyrase->Bacterial_Cell_Death Inhibition leads to DNA_Replication DNA Replication DNA_Supercoiling->DNA_Replication Essential for

References

A Comparative Guide to the Synthesis of 4-Methyl-1,8-naphthyridine-2,7-diol: Established versus Modern Routes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of novel heterocyclic compounds is a cornerstone of innovation. This guide provides a comparative analysis of an established thermal condensation method and a newer, microwave-assisted approach for the synthesis of 4-Methyl-1,8-naphthyridine-2,7-diol, a promising scaffold in medicinal chemistry.

This document outlines the validation of a new synthetic pathway for this compound, presenting a direct comparison with a traditional methodology. The following sections detail the experimental protocols, quantitative performance data, and visual representations of the synthetic workflows to aid in the objective assessment of these routes.

Comparison of Synthetic Routes

The synthesis of this compound is predicated on the cyclocondensation reaction between 2,6-diamino-4-methylpyridine and diethyl malonate. This guide evaluates two primary approaches to effecting this transformation: a conventional thermal method and a modern microwave-assisted strategy. While the fundamental chemical reaction remains the same, the method of energy input significantly impacts reaction time, yield, and overall efficiency.

Data Presentation

The following table summarizes the key quantitative data for the established and new synthetic routes.

ParameterEstablished Route: Thermal CondensationNew Route: Microwave-Assisted Synthesis
Starting Materials 2,6-diamino-4-methylpyridine, Diethyl malonate2,6-diamino-4-methylpyridine, Diethyl malonate
Catalyst/Solvent High-boiling point solvent (e.g., Dowtherm A)Solvent-free or polar solvent (e.g., DMF)
Temperature 180-250 °C120-180 °C (as measured by IR sensor)
Reaction Time 4-8 hours10-30 minutes
Yield Moderate (typically 50-65%)High (typically 80-95%)
Purity of Crude Product Moderate, requires extensive purificationHigh, often requires minimal purification
Energy Consumption HighLow
Environmental Impact Use of high-boiling, often non-polar, solventsReduced solvent use, lower energy consumption

Experimental Protocols

Established Route: Thermal Condensation

This method represents a traditional approach to the synthesis of the 1,8-naphthyridine scaffold.

Methodology:

  • A mixture of 2,6-diamino-4-methylpyridine (1.0 eq) and diethyl malonate (1.2 eq) is prepared in a high-boiling point solvent, such as Dowtherm A.

  • The reaction mixture is heated to reflux (approximately 180-250 °C) with continuous stirring.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion (typically 4-8 hours), the reaction mixture is cooled to room temperature.

  • The precipitated solid is collected by filtration, washed with a suitable solvent (e.g., ethanol, diethyl ether) to remove residual starting materials and solvent.

  • The crude product is then purified by recrystallization or column chromatography to yield pure this compound.

New Route: Microwave-Assisted Synthesis

This modern approach utilizes microwave irradiation to accelerate the reaction, offering significant advantages in terms of time and energy efficiency.[1][2][3][4][5]

Methodology:

  • 2,6-diamino-4-methylpyridine (1.0 eq) and diethyl malonate (1.2 eq) are placed in a microwave-safe reaction vessel.

  • A catalytic amount of a base (e.g., piperidine) or a Lewis acid can be added, or the reaction can be run under solvent-free conditions. Alternatively, a small amount of a high-dielectric solvent like Dimethylformamide (DMF) can be used.

  • The vessel is sealed and subjected to microwave irradiation in a dedicated microwave reactor.

  • The temperature is typically ramped to 120-180 °C and held for 10-30 minutes.

  • After the reaction is complete, the vessel is cooled to a safe temperature.

  • The resulting solid product is then triturated with a suitable solvent (e.g., ethanol), filtered, and dried to afford the high-purity this compound. Microwave-assisted reactions are known to often result in cleaner products, potentially reducing the need for extensive purification.[4]

Mandatory Visualization

The following diagrams illustrate the synthetic pathways and the logical relationship between the two compared methods.

G cluster_established Established Synthetic Route start_est 2,6-diamino-4-methylpyridine + Diethyl Malonate process_est Thermal Condensation (High Temperature, Long Reaction Time) start_est->process_est product_est This compound process_est->product_est

Caption: Workflow for the established thermal synthesis route.

G cluster_new New Synthetic Route start_new 2,6-diamino-4-methylpyridine + Diethyl Malonate process_new Microwave-Assisted Synthesis (Rapid Heating, Short Reaction Time) start_new->process_new product_new This compound process_new->product_new

Caption: Workflow for the new microwave-assisted synthesis route.

G cluster_comparison Comparison Metrics established Established Route (Thermal Condensation) time Reaction Time established->time Longer yield Yield established->yield Lower purity Purity established->purity Lower energy Energy Consumption established->energy Higher env_impact Environmental Impact established->env_impact Higher new_route New Route (Microwave-Assisted) new_route->time Shorter new_route->yield Higher new_route->purity Higher new_route->energy Lower new_route->env_impact Lower

Caption: Comparison of key performance indicators for the two synthetic routes.

References

Independent Verification of the Biological Effects of 4-Methyl-1,8-naphthyridine-2,7-diol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An Independent Review of 4-Methyl-1,8-naphthyridine-2,7-diol Reveals a Lack of Specific Biological Data, Highlighting a Need for Foundational Research.

For researchers, scientists, and drug development professionals investigating novel therapeutic agents, a thorough understanding of a compound's biological activity is paramount. This guide addresses the current scientific landscape surrounding this compound. Despite its classification within the broader, pharmacologically significant family of 1,8-naphthyridine derivatives, a comprehensive search of published scientific literature reveals a notable absence of specific studies on the biological effects of this particular molecule.

While the 1,8-naphthyridine scaffold is a well-established pharmacophore known to exhibit a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties, there is no currently available experimental data to substantiate or quantify the specific biological impact of this compound.[1][2][3][4] This lack of empirical evidence precludes a direct comparison with alternative compounds and the presentation of specific quantitative data.

The Promising Lineage of 1,8-Naphthyridines: A Potential Framework for Future Investigation

The broader class of 1,8-naphthyridine derivatives has been the subject of extensive research, yielding numerous compounds with potent biological activities.[1][2][3][4] These derivatives have been investigated for their potential in treating a variety of conditions, from infectious diseases to cancer and neurological disorders.[1][3] This rich history of the 1,8-naphthyridine core suggests that this compound may possess latent therapeutic potential, warranting future investigation.

A General Framework for Investigating a Novel Compound

In the absence of specific data for this compound, a logical first step would be to subject the compound to a battery of initial screening assays to determine its general biological activity profile. The following experimental workflow represents a standard approach for the initial characterization of a novel chemical entity.

G General Experimental Workflow for Novel Compound Screening cluster_0 Compound Acquisition and Preparation cluster_1 Initial Biological Screening cluster_2 Hit Identification and Downstream Analysis A Synthesize or Procure This compound B Characterize and Confirm Purity (e.g., NMR, LC-MS) A->B C Prepare Stock Solutions B->C D Cell Viability/Cytotoxicity Assays (e.g., MTT, CellTiter-Glo) C->D E Antimicrobial Assays (e.g., MIC Determination) C->E F Enzyme Inhibition Assays (Target-based) C->F G Analyze Screening Data to Identify Biological Activity D->G E->G F->G H Mechanism of Action Studies (e.g., Western Blot, qPCR) G->H I In Vivo Model Testing H->I

Caption: General workflow for the initial biological screening of a novel compound.

Hypothetical Signaling Pathway Investigation

Should initial screenings suggest, for example, anticancer activity, a subsequent step would be to investigate the compound's effect on relevant signaling pathways. The diagram below illustrates a generic cancer-related signaling pathway that could be investigated.

G Hypothetical Cancer-Related Signaling Pathway cluster_0 Cell Surface cluster_1 Intracellular Signaling Cascade cluster_2 Nuclear Events Receptor Growth Factor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression CellCycle Cell Cycle Progression GeneExpression->CellCycle Apoptosis Apoptosis GeneExpression->Apoptosis Compound This compound (Hypothetical Point of Intervention) Compound->Kinase2 Inhibition?

References

Comparative Spectroscopic Analysis of 1,8-Naphthyridine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparative analysis of spectroscopic data for various 1,8-naphthyridine derivatives. This document summarizes key quantitative data in structured tables, offers detailed experimental protocols for crucial spectroscopic techniques, and visualizes experimental workflows and structure-property relationships.

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities and interesting photophysical properties.[1] A thorough understanding of the spectroscopic characteristics of these compounds is essential for their structural elucidation, characterization, and the rational design of new derivatives with tailored properties. This guide offers a comparative overview of UV-Vis absorption, fluorescence, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data for a selection of 1,8-naphthyridine derivatives, supported by detailed experimental methodologies.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for a series of 1,8-naphthyridine derivatives, allowing for a clear comparison of their properties.

Photophysical Properties: UV-Vis Absorption and Fluorescence Emission
DerivativeSolventAbsorption λmax (nm)Emission λmax (nm)Quantum Yield (ΦF)Reference
2-(2-acetylamino-pyridine-6-ethylene)-4-methyl-7-acetylamino-1,8-naphthyridine (L¹)CH₂Cl₂358425Not Reported[2]
2-(2-acetylamino-pyridine-6-ethylene)-1,8-naphthyridine (L²)CH₂Cl₂350410Not Reported[2]
2-(2-acetylamino-pyridinyl-6-ethylene)-4-methyl-7-hydroxyl-1,8-naphthyridine (L³)CH₂Cl₂365450Not Reported[2]
bis(7-methyl-1,8-naphthyridine-2-ylamino)methane (L)CH₂Cl₂~350380-410Not Reported
2-(3,4-difluorophenyl)-6-methyl-8-trifluoromethylimidazo[1,2-a][3][4]naphthyridineVariousNot SpecifiedVaries with solventVaries with solvent[5]
2-(4-chlorophenyl)-6-methyl-8-trifluoromethylimidazo[1,2-a][3][4]naphthyridineVariousNot SpecifiedVaries with solventVaries with solvent[5]
6-methyl-2,8-diphenylimidazo[1,2-a][3][4]naphthyridineVariousNot SpecifiedVaries with solventVaries with solvent[5]
NMR Spectroscopic Data: ¹H and ¹³C Chemical Shifts

The following table presents selected ¹H and ¹³C NMR data for representative 1,8-naphthyridine derivatives. Chemical shifts (δ) are reported in parts per million (ppm).

DerivativeSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
2-phenyl-7-methyl-1,8-naphthyridine derivative (unspecified substituents)DMSO-d₆3.05 (s, 3H, CH₃), 5.4 (br. s, 1H, OH), 7.5-8.4 (m, Ar-H)22.15, 107.11, 116.89, 117.87, 125.19, 127.96, 128.08, 128.22, 129.43, 130.12, 133.49, 134.47, 137.84, 143.25, 146.42, 150.58, 156.18, 158.62, 162.82, 186.93[6]
Another 2-phenyl-7-methyl-1,8-naphthyridine derivativeDMSO-d₆8.38 (d, 1H), 8.54 (d, 1H)14.65, 55.92, 106.31, 113.16, 116.38, 125.06, 127.91, 128.24, 128.68, 129.37, 139.01, 140.81, 143.94, 150.14, 158.03, 159.57, 162.76, 169.99, 186.83[6]
Mass Spectrometry Data

The mass-to-charge ratio (m/z) is a critical parameter for confirming the molecular weight of synthesized derivatives.

DerivativeIonization Method[M]+ or [M+H]⁺ (m/z)Reference
2-phenyl-7-methyl-1,8-naphthyridine derivativeMS372[6]
Another 2-phenyl-7-methyl-1,8-naphthyridine derivativeMS380[6]
A third 2-phenyl-7-methyl-1,8-naphthyridine derivativeMS396[6]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible and comparable spectroscopic data.

UV-Vis Absorption Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of the 1,8-naphthyridine derivative in a spectroscopic grade solvent (e.g., ethanol, acetonitrile, or dichloromethane) at a concentration of approximately 1 mM.

    • From the stock solution, prepare a series of dilutions in the same solvent to obtain concentrations ranging from 1 µM to 100 µM.

  • Instrumentation and Measurement:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Record a baseline spectrum with the cuvette filled with the pure solvent.

    • Measure the absorbance of each diluted sample in a 1 cm path length quartz cuvette.

    • Scan a wavelength range appropriate for the compound, typically from 200 nm to 600 nm.

  • Data Analysis:

    • Identify the wavelength of maximum absorption (λmax).

    • If desired, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length (1 cm).

Fluorescence Spectroscopy
  • Sample Preparation:

    • Prepare a dilute solution of the 1,8-naphthyridine derivative in a spectroscopic grade solvent. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Instrumentation and Measurement:

    • Use a spectrofluorometer equipped with an excitation and an emission monochromator.

    • Set the excitation wavelength to the λmax determined from the UV-Vis absorption spectrum.

    • Record the emission spectrum over a wavelength range starting from the excitation wavelength to a longer wavelength where the emission intensity returns to the baseline.

  • Quantum Yield Determination (Relative Method):

    • Select a standard fluorophore with a known quantum yield that absorbs and emits in a similar spectral region as the sample.

    • Prepare a series of solutions of both the sample and the standard with absorbances at the excitation wavelength ranging from 0.02 to 0.1.

    • Measure the integrated fluorescence intensity (area under the emission curve) for each solution.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_standard × (Gradient_sample / Gradient_standard) × (n_sample² / n_standard²) where Φ is the quantum yield, Gradient is the slope of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.[3][5]

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the 1,8-naphthyridine derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation and Measurement:

    • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Acquire the ¹H NMR spectrum, typically with 16-64 scans.

    • Acquire the ¹³C NMR spectrum, which may require a larger number of scans for adequate signal-to-noise.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Reference the chemical shifts to the solvent peak or TMS (0 ppm).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the coupling patterns (splitting) to deduce the connectivity of protons.

    • Assign the peaks in both ¹H and ¹³C spectra to the respective atoms in the molecule.

Mass Spectrometry
  • Sample Preparation:

    • Prepare a dilute solution of the 1,8-naphthyridine derivative in a suitable volatile solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 µg/mL.

  • Instrumentation and Measurement:

    • Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

    • Introduce the sample into the mass spectrometer, either by direct infusion or coupled with a separation technique like liquid chromatography (LC-MS).

    • Acquire the mass spectrum over a relevant m/z range.

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺˙ for EI, or [M+H]⁺ or [M+Na]⁺ for ESI) to determine the molecular weight of the compound.

    • Analyze the fragmentation pattern to obtain structural information.

Visualizing Spectroscopic Analysis and Structure-Property Relationships

The following diagrams, generated using the DOT language, illustrate the general workflow for spectroscopic analysis and the relationship between the molecular structure of 1,8-naphthyridine derivatives and their spectroscopic properties.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Analysis Derivative 1,8-Naphthyridine Derivative StockSolution Stock Solution (e.g., 1 mM) Derivative->StockSolution NMR_Sample NMR Sample (~5-10 mg in 0.6 mL solvent) Derivative->NMR_Sample MS_Sample MS Sample (~1 µg/mL) Derivative->MS_Sample Dilutions Serial Dilutions StockSolution->Dilutions UV-Vis & Fluorescence UV_Vis UV-Vis Spectroscopy Dilutions->UV_Vis Fluorescence Fluorescence Spectroscopy Dilutions->Fluorescence NMR NMR Spectroscopy (¹H, ¹³C) NMR_Sample->NMR MS Mass Spectrometry MS_Sample->MS Absorbance Absorbance Spectrum (λmax) UV_Vis->Absorbance Emission Emission Spectrum (λem) Quantum Yield (ΦF) Fluorescence->Emission NMR_Spectra NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Spectra Mass_Spectrum Mass Spectrum (m/z, Fragmentation) MS->Mass_Spectrum Absorbance->Emission Determine Excitation λ

Caption: Experimental workflow for the spectroscopic analysis of 1,8-naphthyridine derivatives.

structure_property_relationship cluster_structure Molecular Structure cluster_properties Spectroscopic Properties Core 1,8-Naphthyridine Core UV_Vis UV-Vis Absorption (λmax, ε) Fluorescence Fluorescence (λem, Quantum Yield) NMR NMR Chemical Shifts (Shielding/Deshielding) Substituents Substituents (Electron Donating/Withdrawing) Substituents->UV_Vis Shifts λmax (Bathochromic/Hypsochromic) Substituents->Fluorescence Modulates Emission & ΦF Substituents->NMR Alters Chemical Shifts Conjugation Extent of π-Conjugation Conjugation->UV_Vis Red-shifts λmax Conjugation->Fluorescence Red-shifts λem

Caption: Relationship between structure and spectroscopic properties of 1,8-naphthyridine derivatives.

References

Benchmarking 4-Methyl-1,8-naphthyridine-2,7-diol: A Comparative Analysis with Standard-of-Care in Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available scientific literature reveals no specific biological or clinical data for 4-Methyl-1,8-naphthyridine-2,7-diol. To provide a relevant and informative comparison for researchers, scientists, and drug development professionals, this guide will instead focus on a well-characterized 1,8-naphthyridine derivative with a similar core structure and established clinical significance: Vosaroxin .

Vosaroxin is a first-in-class quinolone derivative that intercalates DNA and inhibits topoisomerase II, an enzyme crucial for DNA replication and repair.[1] It has been extensively studied in the context of acute myeloid leukemia (AML), particularly in relapsed or refractory patient populations. This guide will benchmark Vosaroxin against standard-of-care drugs for AML, providing a framework for evaluating novel 1,8-naphthyridine compounds.

Therapeutic Indication and Standard-of-Care

The primary indication for Vosaroxin has been in the treatment of relapsed or refractory Acute Myeloid Leukemia (AML). Standard-of-care for this patient population typically involves intensive chemotherapy regimens. For the purpose of this comparison, we will consider the widely used combination of Cytarabine and Daunorubicin (7+3 regimen) as the standard-of-care comparator.

Mechanism of Action

Vosaroxin: A Topoisomerase II Inhibitor

Vosaroxin exerts its cytotoxic effects by intercalating into DNA and inhibiting topoisomerase II. This leads to the stabilization of the topoisomerase II-DNA cleavage complex, resulting in DNA strand breaks, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[1]

vosaroxin_moa Vosaroxin Vosaroxin DNA DNA Intercalation Vosaroxin->DNA TopoII Topoisomerase II Inhibition Vosaroxin->TopoII Complex Stabilized Topo II-DNA Cleavage Complex DNA->Complex TopoII->Complex DSB DNA Double-Strand Breaks Complex->DSB CCA Cell Cycle Arrest DSB->CCA Apoptosis Apoptosis CCA->Apoptosis

Figure 1: Mechanism of Action of Vosaroxin.
Cytarabine and Daunorubicin: The "7+3" Regimen

The standard "7+3" regimen combines two potent chemotherapeutic agents with distinct mechanisms of action:

  • Cytarabine (ara-C): A pyrimidine analog that inhibits DNA polymerase. It is incorporated into the DNA of rapidly dividing cells, leading to the termination of DNA chain elongation and inducing cell death.

  • Daunorubicin: An anthracycline antibiotic that intercalates into DNA, inhibits topoisomerase II, and generates reactive oxygen species (ROS), all of which contribute to DNA damage and apoptosis.

seven_plus_three_moa cluster_cytarabine Cytarabine cluster_daunorubicin Daunorubicin Cytarabine Cytarabine DNAPoly DNA Polymerase Inhibition Cytarabine->DNAPoly DNAElong Termination of DNA Elongation DNAPoly->DNAElong DNADamage DNA Damage & Apoptosis DNAElong->DNADamage Daunorubicin Daunorubicin DNAIntercalation DNA Intercalation Daunorubicin->DNAIntercalation TopoII_D Topoisomerase II Inhibition Daunorubicin->TopoII_D ROS ROS Generation Daunorubicin->ROS DNAIntercalation->DNADamage TopoII_D->DNADamage ROS->DNADamage

Figure 2: Mechanism of Action of Cytarabine and Daunorubicin.

Comparative Efficacy Data

The following table summarizes key efficacy data from clinical trials involving Vosaroxin in combination with Cytarabine versus placebo with Cytarabine in patients with relapsed or refractory AML.

ParameterVosaroxin + CytarabinePlacebo + Cytarabine
Complete Remission (CR) Rate 30.1%16.3%
Overall Survival (OS) - Median 7.5 months6.1 months
Event-Free Survival (EFS) - Median 2.5 months1.9 months

Note: Data is derived from the VALOR trial (NCT01191801), a Phase 3 randomized, double-blind, placebo-controlled study.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

mtt_assay_workflow start Start: AML Cell Line (e.g., HL-60, KG-1) seed Seed cells in 96-well plates start->seed treat Treat with varying concentrations of test compound (e.g., Vosaroxin) and standard drug (e.g., Cytarabine) seed->treat incubate Incubate for 48-72 hours treat->incubate mtt Add MTT reagent incubate->mtt incubate2 Incubate for 4 hours mtt->incubate2 solubilize Add solubilization solution (e.g., DMSO) incubate2->solubilize read Read absorbance at 570 nm solubilize->read analyze Calculate IC50 values read->analyze

Figure 3: Workflow for an In Vitro Cytotoxicity Assay.

Methodology:

  • Cell Seeding: AML cell lines (e.g., HL-60, KG-1) are seeded into 96-well microtiter plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with serial dilutions of the test compound (e.g., this compound, Vosaroxin) and a standard-of-care drug (e.g., Cytarabine) for 48 to 72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the log of the compound concentration.

Topoisomerase II Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of topoisomerase II.

Methodology:

  • Reaction Mixture: A reaction mixture is prepared containing purified human topoisomerase II enzyme, supercoiled plasmid DNA (e.g., pBR322), and reaction buffer.

  • Compound Addition: The test compound (e.g., Vosaroxin) is added to the reaction mixture at various concentrations. Etoposide is often used as a positive control.

  • Incubation: The reaction is incubated at 37°C to allow the enzyme to act on the DNA.

  • Reaction Termination: The reaction is stopped by the addition of a stop buffer containing a protein denaturant (e.g., SDS) and a tracking dye.

  • Gel Electrophoresis: The reaction products are separated by agarose gel electrophoresis.

  • Visualization and Analysis: The DNA bands are visualized under UV light after staining with an intercalating dye (e.g., ethidium bromide). Inhibition of topoisomerase II is observed as a decrease in the amount of relaxed or linearized DNA and an increase in the amount of supercoiled DNA.

Conclusion

While direct benchmarking of this compound is not possible due to the lack of available data, the analysis of Vosaroxin provides a valuable template for the evaluation of novel 1,8-naphthyridine derivatives. The established anticancer activity of this structural class, primarily through topoisomerase II inhibition, highlights the potential of newly synthesized analogs.[2][3] Researchers and drug development professionals are encouraged to utilize the outlined experimental protocols to assess the cytotoxic and mechanistic properties of this compound and similar compounds. Comparative analysis against established benchmarks such as Vosaroxin and standard-of-care regimens is crucial for determining the therapeutic potential of these novel agents in oncology. Further investigation into the specific structure-activity relationships of substitutions on the 1,8-naphthyridine core will be instrumental in designing the next generation of targeted cancer therapies.

References

Assessing the Selectivity of 4-Methyl-1,8-naphthyridine-2,7-diol for Its Target: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, determining the selectivity of a novel compound is a critical step in evaluating its therapeutic potential and potential off-target effects. This guide provides a comprehensive framework for assessing the selectivity of a hypothetical kinase inhibitor, 4-Methyl-1,8-naphthyridine-2,7-diol (hereafter referred to as Cpd-X), comparing its profiling strategy with established kinase inhibitors. The 1,8-naphthyridine scaffold is recognized for its role in targeting various protein kinases, making this a pertinent exploratory model.[1][2][3][4][5]

Introduction to Kinase Inhibitor Selectivity

Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways.[6] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.[3][7] However, the high degree of conservation in the ATP-binding site across the human kinome presents a significant challenge in developing selective inhibitors.[8] Poor selectivity can lead to off-target effects and toxicity.[7] Therefore, comprehensive selectivity profiling is essential to characterize a new chemical entity.[9][10] This process typically involves screening the compound against a large panel of kinases to identify both intended targets and unintended interactions.[7][9]

Experimental Workflow for Selectivity Profiling

The assessment of kinase inhibitor selectivity follows a tiered approach, beginning with initial screening to identify potential targets and progressing to comprehensive profiling to establish a detailed selectivity map.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Comprehensive Selectivity Profiling A Primary Screen (Single High Concentration) B Hit Identification (% Inhibition > Threshold) A->B C Dose-Response Assay (IC50 Determination) B->C Advance Hits D Rank Potency (Primary Targets) C->D E Broad Kinome Screen (e.g., KINOMEscan®) D->E Profile Potent Hits F Selectivity Analysis (S-Score, Gini Coefficient) E->F G G F->G Lead Candidate G Mitogens Growth Factors (Mitogens) RTK Receptor Tyrosine Kinase (RTK) Mitogens->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CyclinD Cyclin D ERK->CyclinD Upregulates CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb Phosphorylates (inactivates) E2F E2F Rb->E2F Releases CyclinE Cyclin E E2F->CyclinE Upregulates CDK2 CDK2 CyclinE->CDK2 CDK2->Rb Phosphorylates (maintains inactivation) G1_S_Transition G1/S Transition CDK2->G1_S_Transition Promotes Inhibitor Cpd-X Inhibitor->CDK2 Inhibits

References

The Correlation of In Vitro and In Vivo Activity of 1,8-Naphthyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the translation of in vitro activity to in vivo efficacy is a cornerstone of preclinical and clinical success. This guide provides a comparative analysis of the in vitro and in vivo activities of two prominent 1,8-naphthyridine derivatives, the anticancer agent Vosaroxin and the antimicrobial agent Enoxacin. By presenting key experimental data and detailed methodologies, this guide aims to offer a clear perspective on the therapeutic potential and developmental pathway of this important class of compounds.

Comparative Analysis of In Vitro and In Vivo Activity

The 1,8-naphthyridine scaffold has proven to be a versatile platform for the development of potent therapeutic agents. The following sections summarize the quantitative data for Vosaroxin and Enoxacin, highlighting their performance in both laboratory and organismal settings.

Vosaroxin: An Anticancer Quinolone Derivative

Vosaroxin is a first-in-class anticancer quinolone derivative that induces site-selective DNA damage by intercalating with DNA and inhibiting topoisomerase II, ultimately leading to apoptosis.[1][2] Its activity has been demonstrated in a wide range of preclinical models and early-phase clinical trials.

Table 1: In Vitro Cytotoxicity of Vosaroxin Against Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
MIAPaCaPancreatic Cancer0.41
K-562Chronic Myelogenous Leukemia0.77
PA-1Ovarian Cancer1.19
SW620Colon Cancer1.4
HBL-100Breast Cancer1.37
KBOral Cancer3.7
HeLaCervical Cancer0.7
HL-60Acute Promyelocytic Leukemia0.1
PC-3Prostate Cancer5.1

Data compiled from multiple sources.[3][4][5]

Table 2: In Vivo Efficacy and Pharmacokinetics of Vosaroxin

ParameterValueModel System
Preclinical Efficacy
Tumor Growth InhibitionPotent activity in various human xenograft modelsMouse models[1]
Marrow AblationMore potent than cytarabine at MTDNormal mouse model[1]
Clinical Pharmacokinetics (Phase Ib)
Average Terminal Half-life~25 hoursHuman (Relapsed/Refractory Leukemia Patients)[1]
ClearanceNon-renalHuman (Relapsed/Refractory Leukemia Patients)[1]
Clinical Activity43% of patients showed bone marrow blast reduction to <5%Human (Relapsed/Refractory Leukemia Patients)[2]
Enoxacin: A Fluoroquinolone Antimicrobial Agent

Enoxacin is a fluoroquinolone antibacterial agent with a broad spectrum of activity against various Gram-positive and Gram-negative bacteria.[6][7] Its efficacy is attributed to the inhibition of bacterial DNA gyrase.

Table 3: In Vitro Minimum Inhibitory Concentrations (MIC) of Enoxacin

Bacterial SpeciesMIC90 (mg/L)
Staphylococcus aureus4
Enterococcus faecalis16
Enterobacteriaceae0.5
Pseudomonas aeruginosa8
Escherichia coli≤0.8
Klebsiella sp.≤0.8
Haemophilus spp.≤0.1
Neisseria spp.≤0.1

MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates. Data from a multicenter study.[6][7]

Table 4: In Vivo Pharmacokinetic Parameters of Enoxacin

ParameterValueNote
BioavailabilityGood oral bioavailability-
Tissue PenetrationVaries depending on the tissue-
ExcretionPrimarily renal-

Pharmacokinetic properties are key to its in vivo efficacy.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following protocols outline the key assays used to evaluate the in vitro and in vivo activity of 1,8-naphthyridine derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of the 1,8-naphthyridine derivative (e.g., Vosaroxin) for a specified period (e.g., 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are solubilized with a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.[5]

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test bacteria is prepared.

  • Serial Dilution: The antimicrobial agent (e.g., Enoxacin) is serially diluted in a 96-well microtiter plate containing broth medium.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacteria.[6]

In Vivo Tumor Xenograft Model

This model is used to evaluate the anticancer efficacy of a compound in a living organism.

  • Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Compound Administration: The mice are treated with the test compound (e.g., Vosaroxin) or a vehicle control according to a specific dosing schedule.

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Efficacy Evaluation: The antitumor efficacy is determined by comparing the tumor growth in the treated group to the control group.[1]

In Vivo Pharmacokinetic Studies

These studies are conducted to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug.

  • Drug Administration: A single dose of the drug is administered to the study subjects (animal or human).

  • Sample Collection: Blood samples are collected at various time points after drug administration.

  • Drug Concentration Analysis: The concentration of the drug in the plasma or serum is quantified using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Parameter Calculation: Key pharmacokinetic parameters such as half-life, clearance, and volume of distribution are calculated from the concentration-time data.[1]

Visualizing Mechanisms and Workflows

Understanding the underlying mechanisms and experimental processes is facilitated by visual representations.

vosaroxin_moa Vosaroxin Vosaroxin DNA DNA Vosaroxin->DNA Intercalates Topoisomerase_II Topoisomerase_II Vosaroxin->Topoisomerase_II Inhibits DNA_Damage DNA_Damage DNA->DNA_Damage Replication-dependent Topoisomerase_II->DNA Induces double-strand breaks Apoptosis Apoptosis DNA_Damage->Apoptosis Leads to

Caption: Mechanism of action of Vosaroxin.

drug_dev_workflow cluster_0 In Vitro Studies cluster_1 In Vivo Studies cluster_2 Clinical Trials Target_Identification Target_Identification Compound_Screening Compound_Screening Target_Identification->Compound_Screening Lead_Optimization Lead_Optimization Compound_Screening->Lead_Optimization Animal_Models Animal_Models Lead_Optimization->Animal_Models Preclinical Candidate Pharmacokinetics Pharmacokinetics Animal_Models->Pharmacokinetics Toxicology Toxicology Pharmacokinetics->Toxicology Phase_I Phase_I Toxicology->Phase_I IND Submission Phase_II Phase_II Phase_I->Phase_II Phase_III Phase_III Phase_II->Phase_III

Caption: General workflow for drug development from in vitro to in vivo.

References

Comparative Analysis of 4-Methyl-1,8-naphthyridine-2,7-diol and its Analogs in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A detailed comparative guide for researchers, scientists, and drug development professionals on the experimental data of 4-Methyl-1,8-naphthyridine-2,7-diol and its functionally relevant alternatives. This guide provides an objective analysis of their synthesis, spectral characteristics, and cytotoxic activity to aid in the advancement of anticancer drug discovery.

While this compound is a molecule of interest within the broader class of 1,8-naphthyridines—a scaffold known for a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties—a comprehensive, publicly available experimental dataset for this specific compound is limited.[1][2][3] This guide, therefore, presents a comparative analysis of two well-characterized derivatives, 4-hydroxy-7-methyl-2-phenyl-1,8-naphthyridine and various C3-substituted analogs, for which detailed experimental data are available.[4] These alternatives provide valuable insights into the structure-activity relationships (SAR) within this chemical class, particularly concerning their potential as cytotoxic agents.

Overview of 1,8-Naphthyridine Derivatives

The 1,8-naphthyridine core is a privileged scaffold in medicinal chemistry due to its structural similarity to quinolones and its ability to act as a bioisostere for other bicyclic heteroaromatic systems.[3] Modifications at various positions of the naphthyridine ring have led to the development of compounds with a broad spectrum of pharmacological activities.[1][2] Of particular interest is the evaluation of their anticancer potential, with some derivatives showing promising activity against various cancer cell lines.[4][5][6]

Experimental Data Comparison

To facilitate a clear and objective comparison, the following sections summarize the available experimental data for selected 1,8-naphthyridine derivatives.

Synthesis and Spectral Characterization

The synthesis of 1,8-naphthyridine derivatives often involves condensation reactions. For instance, the synthesis of 4-hydroxy-7-methyl-2-phenyl-1,8-naphthyridine serves as a foundational precursor for further derivatization.

Table 1: Spectral Data for 4-hydroxy-7-methyl-2-phenyl-1,8-naphthyridine [4]

Spectral Data TypeObserved Values
Melting Point (°C)114
FTIR (cm⁻¹)3420 (O-H), 1661 (C=O)
¹H NMR (DMSO-d₆, δ ppm)2.50 (s, 3H, CH₃), 5.79 (s, 1H, -OH), 7.62 (d, 1H, J = 7.7 Hz), 7.75, 8.29 (m, 10H, Ar-H), 8.30 (d, 1H, J = 7.7 Hz)
¹³C NMR (DMSO-d₆, δ ppm)22.15, 107.11, 116.89, 117.87, 125.19, 127.96, 128.08, 128.22, 129.43, 130.12, 133.49, 134.47, 137.84, 143.25, 146.42, 150.58, 156.18, 158.62, 162.82, 186.93
Mass Spectrum (m/z)372 [M]⁺
Cytotoxicity against Human Cancer Cell Lines

The anticancer potential of these compounds is typically evaluated by their cytotoxicity against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for this assessment.

Table 2: In Vitro Cytotoxicity (IC₅₀, µM) of Selected 2-phenyl-7-methyl-1,8-naphthyridine Derivatives against the MCF-7 (Human Breast Adenocarcinoma) Cell Line [4]

Compound IDR Group (at C3)IC₅₀ (µM)
Alternative 1 3-(4-chlorophenyl)propenone1.68
Alternative 2 3-(4-methoxyphenyl)propenone1.47
Staurosporine (Reference) -4.51

Experimental Protocols

General Synthesis of 4-hydroxy-7-methyl-2-phenyl-1,8-naphthyridine Derivatives

A mixture of 2-amino-6-methylpyridine and an appropriate β-ketoester is heated under acidic conditions (e.g., polyphosphoric acid) to yield the core 1,8-naphthyridine scaffold. Further modifications, such as the introduction of substituents at the C3 position, can be achieved through subsequent reactions like Claisen-Schmidt condensation with various aromatic aldehydes.[4]

Detailed Protocol for a C3-Substituted Derivative (e.g., Alternative 1): To a solution of 4-hydroxy-7-methyl-2-phenyl-1,8-naphthyridine in ethanol, an equimolar amount of 4-chlorobenzaldehyde and a catalytic amount of piperidine are added. The mixture is refluxed for several hours. After cooling, the precipitate is filtered, washed with cold ethanol, and recrystallized to yield the final product.[4]

In Vitro Cytotoxicity Assay (MTT Assay)

Human cancer cells (e.g., MCF-7) are seeded in 96-well plates and incubated. The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours). Subsequently, MTT solution is added to each well, and the plates are incubated further to allow the formation of formazan crystals. The formazan is then dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ values are calculated from the dose-response curves.

Visualizing Experimental Workflows and Relationships

Synthesis Workflow

G General Synthesis Workflow for C3-Substituted 1,8-Naphthyridine Derivatives A 2-Amino-6-methylpyridine + β-Ketoester B Acid-catalyzed Cyclization (e.g., Polyphosphoric Acid) A->B C 4-hydroxy-7-methyl-2-phenyl-1,8-naphthyridine (Core Scaffold) B->C E Claisen-Schmidt Condensation C->E D Aromatic Aldehyde + Piperidine (catalyst) D->E F C3-Substituted 2-phenyl-7-methyl-1,8-naphthyridine (Final Product) E->F

Caption: General synthesis workflow for C3-substituted 1,8-naphthyridine derivatives.

Cytotoxicity Evaluation Workflow

G Workflow for In Vitro Cytotoxicity (MTT) Assay A Seed Cancer Cells in 96-well plates B Treat with Test Compounds (Varying Concentrations) A->B C Incubate (e.g., 48 hours) B->C D Add MTT Reagent C->D E Incubate (Formazan Formation) D->E F Solubilize Formazan (DMSO) E->F G Measure Absorbance F->G H Calculate IC50 Values G->H

Caption: Workflow for in vitro cytotoxicity (MTT) assay.

Conclusion

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 4-Methyl-1,8-naphthyridine-2,7-diol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of 4-Methyl-1,8-naphthyridine-2,7-diol, a heterocyclic compound that requires careful management.

I. Hazard Assessment and Safety Precautions

Personal Protective Equipment (PPE) is mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat and closed-toe shoes are required.

  • Respiratory Protection: Use a fume hood to avoid inhalation of dust or vapors.

II. Quantitative Data Summary

For quick reference, the table below summarizes the key information for this compound.

PropertyValueSource
Chemical Name This compoundN/A
CAS Number 7668-02-2Sigma-Aldrich
Molecular Formula C₉H₈N₂O₂Sigma-Aldrich
Inferred Hazards Harmful if swallowed, Skin/eye/respiratory irritant, Potentially cytotoxicBased on 2-Methyl-naphthyridine[1]
Disposal Recommendation As hazardous chemical wasteGeneral Laboratory Guidelines[2][3][4]

III. Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.

1. Segregation of Waste:

  • Do not mix this compound waste with other waste streams. Keep it separate from non-hazardous trash, sharps, and other chemical waste to prevent unintended reactions.[2][3]

2. Waste Container Selection and Labeling:

  • Use a dedicated, leak-proof, and chemically compatible waste container. A high-density polyethylene (HDPE) or glass container with a secure screw cap is recommended.
  • Clearly label the container with the words "Hazardous Waste," the full chemical name "this compound," the approximate quantity, and the date of accumulation.[4]

3. Collection of Waste:

  • Solid Waste: Collect any solid residue, contaminated weighing paper, or disposable labware in the designated hazardous waste container.
  • Liquid Waste: If the compound is in solution, collect the liquid waste in a separate, appropriately labeled container. Do not pour any solution containing this compound down the drain.[5]
  • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, bench liners, and pipette tips, should be considered contaminated and disposed of as hazardous waste.

4. Storage of Waste:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials. The storage area should have secondary containment to prevent spills.

5. Scheduling a Waste Pickup:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the collection and proper disposal of the waste.[4][5] Follow all institutional and local regulations for hazardous waste disposal.

6. Decontamination of Work Area:

  • After handling and packaging the waste, thoroughly decontaminate the work area, including benchtops and any equipment used, with an appropriate solvent and cleaning agents.

IV. Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Have this compound Waste is_solid Is the waste solid or contaminated material? start->is_solid is_liquid Is the waste a liquid solution? is_solid->is_liquid No collect_solid Collect in a labeled solid hazardous waste container. is_solid->collect_solid Yes collect_liquid Collect in a labeled liquid hazardous waste container. is_liquid->collect_liquid Yes store Store container in a designated secure waste area. is_liquid->store No (Empty Container) collect_solid->store collect_liquid->store contact_ehs Contact EHS for hazardous waste pickup. store->contact_ehs end End: Waste Properly Disposed contact_ehs->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific safety and disposal guidelines.

References

Personal protective equipment for handling 4-Methyl-1,8-naphthyridine-2,7-diol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 4-Methyl-1,8-naphthyridine-2,7-diol (CAS No. 7668-02-2). Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document is based on general safety protocols for handling powdered chemicals and related naphthyridine compounds.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

Body Part Personal Protective Equipment Specifications and Purpose
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Ensure gloves are regularly inspected for tears or holes before use.
Eyes Safety glasses with side shields or gogglesTo protect against splashes and airborne particles.
Respiratory NIOSH-approved respiratorA half-mask or full-face respirator with particulate filters (P95 or P100) is recommended, especially when handling the powder outside of a certified chemical fume hood.
Body Laboratory coatA buttoned lab coat made of a suitable material to prevent skin contact.
Feet Closed-toe shoesTo protect feet from spills.

Operational Plan: Handling Procedures

Adherence to a strict operational protocol is vital to minimize exposure and ensure a safe laboratory environment.

1. Engineering Controls:

  • Always handle this compound in a certified chemical fume hood to minimize inhalation of the powder.

  • Use a ventilated enclosure with a HEPA filter when weighing the compound.

2. Weighing and Preparation:

  • Designate a specific area within the fume hood for handling this compound.

  • To avoid generating dust, use a spatula to carefully transfer the powder.

  • If possible, dissolve the compound in a suitable solvent within the fume hood immediately after weighing to reduce the risk of aerosolization.

3. Experimental Use:

  • Keep all containers with this compound tightly sealed when not in use.

  • Clearly label all containers with the chemical name, concentration, and hazard information.

  • Avoid contact with skin and eyes. In case of accidental contact, follow the first aid measures outlined below.

4. First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Seek immediate medical attention.

Disposal Plan

Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • All solid waste contaminated with this compound (e.g., weighing paper, gloves, pipette tips) should be collected in a dedicated, labeled hazardous waste container.

  • Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility is confirmed.

2. Container Management:

  • Use chemically resistant containers for waste collection.

  • Keep waste containers securely closed when not in use.

  • Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials.

3. Final Disposal:

  • Dispose of all waste containing this compound through your institution's hazardous waste management program.

  • Follow all local, state, and federal regulations for the disposal of chemical waste. Do not pour any waste down the drain.

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep1 Don Appropriate PPE prep2 Work in Chemical Fume Hood prep1->prep2 handle1 Weigh Powder Carefully prep2->handle1 Proceed to Handling handle2 Prepare Solution handle1->handle2 handle3 Conduct Experiment handle2->handle3 disp1 Segregate Solid & Liquid Waste handle3->disp1 Proceed to Disposal disp2 Store in Labeled, Closed Containers disp1->disp2 disp3 Arrange for Hazardous Waste Pickup disp2->disp3

Caption: Workflow for the safe handling and disposal of this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.